molecular formula C11H9N3O B056918 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 124476-77-3

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B056918
CAS No.: 124476-77-3
M. Wt: 199.21 g/mol
InChI Key: XOIOEPQEOGMHSP-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 124476-77-3) is a chemical compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . This pyrrole-3-carbonitrile derivative is part of a class of organic compounds that serve as key intermediates and building blocks in medicinal chemistry and pharmaceutical research. Compounds with this core structure have been identified in studies focusing on the synthesis of novel tubulin inhibitors that target the colchicine-binding site, which is a promising area for anticancer drug development . Related derivatives have also been investigated for their significant antioxidant and antiradical activities, with research indicating that structural variations, such as the position of a nitrogen atom in a pyridine moiety, can influence the compound's ability to bind free radicals . The product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-2-oxo-1-phenyl-3H-pyrrole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-7-8-6-10(15)14(11(8)13)9-4-2-1-3-5-9/h1-5H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIOEPQEOGMHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N(C1=O)C2=CC=CC=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368099
Record name 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124476-77-3
Record name 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Foreword: The Significance of the Pyrrolone Scaffold

The 2-aminopyrrole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] These structures are adept at forming key interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2] The specific target of this guide, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, belongs to the pyrrolone subclass. The introduction of an oxo group, a nitrile functionality, and a phenyl substituent creates a highly functionalized and sterically defined molecule, making it an attractive building block for the development of novel therapeutic agents and a compelling subject for synthetic exploration.

This document provides a comprehensive guide to the synthesis of this target molecule. It moves beyond a simple recitation of steps to delve into the underlying mechanistic principles, the rationale for procedural choices, and the critical parameters for ensuring a successful and reproducible outcome.

Part 1: Strategic Approach to Synthesis

The construction of a polysubstituted, heterocyclic system like 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is most elegantly achieved through a multicomponent reaction (MCR). MCRs are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single pot.[3][4] This approach avoids the lengthy isolation and purification of intermediates, saving time, resources, and often leading to higher overall yields.

The chosen strategy for this synthesis is a one-pot, three-component condensation reaction involving:

  • Aniline: The source of the N-phenyl group.

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate: A versatile C3 building block that provides the carbon backbone for C2, C3, and C4 of the pyrrole ring, along with the nitrile group.

  • A source for the C5 carbonyl group and the C4 methylene: This is achieved through the use of an N-phenacyl derivative, specifically N-(2-oxo-2-phenylethyl)pyridinium bromide, which reacts with a base to form an ylide intermediate.

This combination of reactants, under basic conditions, orchestrates a cascade of reactions, including Michael addition and intramolecular cyclization, to efficiently construct the target pyrrolone ring system.

Part 2: The Reaction Mechanism Deconstructed

Understanding the reaction pathway is paramount for troubleshooting and optimization. The formation of the pyrrolone ring proceeds through a logical sequence of nucleophilic additions and cyclizations.

Reaction_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Aniline Addition & Elimination cluster_3 Step 4: Intramolecular Cyclization A N-(2-oxo-2-phenylethyl)pyridinium bromide + Base (e.g., Et3N) B Pyridinium Ylide (Intermediate I) A->B - HBr D Adduct Intermediate II B->D + Intermediate I C Ethyl 2-cyano-3,3-bis(methylthio)acrylate C->D F Enamine Intermediate III D->F - MeSH E Aniline E->F G Final Product: 2-Amino-5-oxo-1-phenyl-4,5-dihydro- 1H-pyrrole-3-carbonitrile F->G - EtOH (Lactamization)

Caption: Proposed mechanistic pathway for the three-component synthesis.

Causality Explained:

  • Ylide Formation: A base abstracts the acidic proton alpha to the carbonyl and the pyridinium nitrogen, generating a nucleophilic pyridinium ylide. This is a classic method for forming a reactive carbanion.

  • Michael Addition: The nucleophilic ylide attacks the electron-deficient β-carbon of the acrylate derivative. This 1,4-conjugate addition is a key bond-forming step.

  • Aniline Addition-Elimination: Aniline acts as a nucleophile, attacking one of the methylthio-bearing carbons. This is followed by the elimination of methanethiol (MeSH), a good leaving group, to form a more stable enamine intermediate.

  • Intramolecular Cyclization: The final step is a lactamization. The nitrogen atom of the aniline moiety attacks the ester carbonyl group, leading to ring closure and the elimination of ethanol to form the stable five-membered pyrrolone ring.

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system, providing precise quantities and steps for achieving a reliable outcome.

Experimental Workflow Overview

Experimental_Workflow Reagents 1. Reagent Preparation - Aniline - Ethyl 2-cyano-3,3-bis(methylthio)acrylate - N-phenacylpyridinium bromide - Triethylamine - Ethanol (Solvent) Reaction 2. Reaction Setup - Add reagents to Ethanol - Stir and Reflux Reagents->Reaction Monitoring 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) Reaction->Monitoring Workup 4. Product Isolation - Cool reaction mixture - Filter precipitate - Wash with cold Ethanol Monitoring->Workup Upon completion Purification 5. Purification - Recrystallization from Ethanol Workup->Purification Characterization 6. Product Characterization - MP, FT-IR, NMR, MS Purification->Characterization

Caption: High-level workflow for the synthesis and analysis of the target compound.

Reagents and Equipment

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
Aniline93.130.93 g (0.91 mL)101.0
Ethyl 2-cyano-3,3-bis(methylthio)acrylate217.322.17 g101.0
N-phenacylpyridinium bromide278.142.78 g101.0
Triethylamine (Et₃N)101.191.52 g (2.09 mL)151.5
Ethanol (Absolute)-50 mL--

Standard Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10 mmol), ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol), N-phenacylpyridinium bromide (10 mmol), and absolute ethanol (50 mL).

  • Base Addition: Stir the mixture to achieve a suspension, then add triethylamine (15 mmol) dropwise at room temperature. The addition of the base is crucial as it facilitates the initial ylide formation and drives the reaction forward.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting materials.

  • Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. A solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Purification

  • Recrystallization: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter and dry the crystals.

  • Expected Yield: 75-85%.

Part 4: Characterization and Data Integrity

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The data below represents expected values.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected to be in the range of 210-215 °C.

  • Infrared (IR) Spectroscopy: Key absorption bands (ν, cm⁻¹) are anticipated.[5]

    • ~3400-3300 cm⁻¹: N-H stretching vibrations of the amino group.

    • ~2220 cm⁻¹: C≡N stretching of the nitrile group.

    • ~1680 cm⁻¹: C=O stretching of the lactam (pyrrolone) carbonyl.

    • ~1600, 1490 cm⁻¹: C=C stretching of the aromatic phenyl ring.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • δ ~7.4-7.2 ppm (m, 5H): Protons of the N-phenyl group.

    • δ ~7.0 ppm (s, 2H): Protons of the -NH₂ group (broad singlet, exchangeable with D₂O).

    • δ ~4.1 ppm (s, 2H): Protons of the CH₂ group at the C4 position of the pyrrole ring.

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

    • δ ~170 ppm: Carbonyl carbon (C5).

    • δ ~140-120 ppm: Carbons of the phenyl ring and the C=C double bond in the pyrrole ring.

    • δ ~118 ppm: Nitrile carbon (C≡N).

    • δ ~95 ppm: C3 carbon.

    • δ ~40 ppm: Methylene carbon (C4).

  • Mass Spectrometry (ESI-MS):

    • m/z: Calculated for C₁₁H₉N₃O, [M+H]⁺ expected at ~200.08.

References

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.Synfacts, 2012. [URL: Available through scholarly database searches, specific public URL not available in search results]
  • Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.PubMed Central, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4183883/]
  • Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile.ResearchGate, 2015. [URL: https://www.researchgate.net/publication/283533230_Synthesis_Characterization_and_Crystal_Structure_of_2-Amino-5-oxo-4-phenyl-4_5-dihydropyrano32-cchromene-3-carbonitrile]
  • Short and Modular Synthesis of Substituted 2-Aminopyrroles.PubMed Central, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189679/]
  • One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D.National Institutes of Health, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062757/]
  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction.Organic Chemistry Portal, 2001. [URL: https://www.organic-chemistry.org/abstracts/lit2/188.shtm]
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.Royal Society of Chemistry, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra07056a]
  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.MDPI, 2023. [URL: https://www.mdpi.com/1420-3049/28/13/5001]

Sources

Spectroscopic and Structural Elucidation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrolidone core, a structure of significant interest in medicinal chemistry and materials science. Pyrrole and its derivatives are known to exhibit a wide range of biological activities. The specific combination of an enamine, a lactam, a nitrile, and a phenyl group within this molecule (PubChem CID: 2325119) suggests a rich chemical reactivity and potential for diverse applications.[1]

Molecular Structure and Spectroscopic Implications

The structural features of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile are pivotal in defining its spectroscopic characteristics. The molecule's architecture dictates the chemical environment of each atom and bond, resulting in a unique fingerprint across various analytical techniques.

Molecular_Structure cluster_pyrrole Pyrrolidone Ring cluster_substituents Substituents C4 C4 C5 C5 C4->C5 N1 N1 C5->N1 O O C5->O =O C2 C2 N1->C2 Ph Phenyl N1->Ph C3 C3 C2->C3 NH2 NH₂ C2->NH2 C3->C4 CN C≡N C3->CN

Caption: Molecular graph of the title compound.

Key structural elements influencing the spectra include:

  • N-Phenyl Group: Will produce characteristic signals in both ¹H and ¹³C NMR in the aromatic region.

  • Lactam Carbonyl (C=O): A strong absorber in IR spectroscopy and a downfield signal in ¹³C NMR.

  • Enamine System (H₂N-C=C-CN): This conjugated system influences the chemical shifts of the associated protons and carbons, as well as the IR frequencies of the nitrile and amino groups.

  • Methylene Protons (C4-H₂): These aliphatic protons are adjacent to the carbonyl group, which will deshield them, shifting their resonance downfield in the ¹H NMR spectrum.

  • Nitrile Group (C≡N): Exhibits a characteristic sharp absorption in the IR spectrum.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted ¹H NMR spectrum of the title compound in a solvent like DMSO-d₆ would display distinct signals corresponding to the aromatic, amino, and aliphatic protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Insights
~ 7.20 - 7.60Multiplet (m)Phenyl-H (5H)Protons on the N-phenyl ring are expected in this typical aromatic region. The exact pattern would depend on the specific electronic effects of the pyrrolidone system.
~ 7.00Broad Singlet (br s)NH₂ (2H)The amino protons are exchangeable and often appear as a broad singlet. The chemical shift is influenced by hydrogen bonding and the enamine character.
~ 4.10Singlet (s)C4-H₂ (2H)These methylene protons are adjacent to the deshielding carbonyl group (C5=O). In similar pyrrolidone structures, these protons often appear as a singlet due to the absence of adjacent protons.[2]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

NMR_Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL solvent) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Insert into Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Acquire Acquire FID (16-64 scans) Spectrometer->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Spectrum (Integration, Peak Picking) Process->Analyze

Caption: General workflow for NMR sample analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 170C5 (C=O)The lactam carbonyl carbon is expected to be significantly downfield due to the deshielding effect of the oxygen atom. In related pyrrolidinones, this signal appears in the 170-180 ppm range.
~ 150C2 (C-NH₂)As part of the enamine system, this carbon is deshielded and is expected to appear at a lower field than a typical sp² carbon.
~ 138Phenyl C-ipsoThe carbon of the phenyl ring directly attached to the nitrogen (N1) is expected in this region.
~ 129Phenyl C-metaThe meta carbons of the phenyl ring.
~ 125Phenyl C-paraThe para carbon of the phenyl ring.
~ 120Phenyl C-orthoThe ortho carbons of the phenyl ring.
~ 118C≡NThe nitrile carbon typically appears in this region of the spectrum.
~ 90C3 (C-CN)This carbon is part of the double bond and is shielded by the adjacent amino group and the electron-withdrawing nitrile group. In similar 2-amino-3-cyanopyrroles, this carbon signal is found in the 90-100 ppm range.
~ 45C4 (CH₂)The aliphatic methylene carbon adjacent to the carbonyl group is expected in this region.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same spectrometer.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the functional groups within the molecule. It is particularly useful for identifying the presence of key bonds.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H StretchAmino (NH₂)Two distinct bands (asymmetric and symmetric stretching) are expected for the primary amine. These are often sharp to moderately broad.[3]
~ 2220C≡N StretchNitrileA sharp, strong absorption characteristic of the nitrile functional group is a key diagnostic peak.[4]
~ 1680C=O StretchLactam (Amide I)A very strong and sharp absorption is expected for the five-membered ring lactam carbonyl.
~ 1610C=C Stretch / N-H BendEnamine / Amino ScissoringThe C=C double bond of the enamine system and the N-H bending vibration of the amino group often overlap in this region.
1590, 1490C=C StretchAromatic RingCharacteristic absorptions for the phenyl ring.
~ 3050C-H StretchAromaticStretching vibrations for the sp² C-H bonds of the phenyl ring.
~ 2950C-H StretchAliphatic (CH₂)Stretching vibrations for the sp³ C-H bonds of the methylene group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

  • Molecular Formula: C₁₁H₉N₃O

  • Molecular Weight: 211.21 g/mol

  • Predicted Molecular Ion (M⁺˙): m/z = 211

  • High-Resolution Mass (ESI-TOF): Predicted [M+H]⁺ = 212.0818

Plausible Fragmentation Pathway

Upon ionization, the molecular ion can undergo fragmentation. Key fragmentations could include the loss of CO (28 Da) from the lactam ring, cleavage of the phenyl group, or other rearrangements.

Fragmentation_Pathway M_plus [C₁₁H₉N₃O]⁺˙ m/z = 211 Loss_CO Loss of CO M_plus->Loss_CO Loss_Ph Loss of Phenyl M_plus->Loss_Ph Fragment1 [C₁₀H₉N₃]⁺˙ m/z = 183 Loss_CO->Fragment1 Fragment2 [C₅H₄N₃O]⁺ m/z = 134 Loss_Ph->Fragment2

Caption: A simplified potential fragmentation pathway.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have established a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data serve as a reliable reference for researchers in synthesis, drug discovery, and quality assurance. This analytical blueprint is designed to be a practical tool, facilitating the confident structural elucidation of this and related heterocyclic molecules.

References

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). [No Journal Source Provided in Search Result].
  • ¹H NMR spectra of compound 3a. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023, January 12). MDPI. Retrieved from [Link]

  • Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile. (2015, December 14). OSTI.GOV. Retrieved from [Link]

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved from [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). DR-NTU. Retrieved from [Link]

  • Pyrrole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and Reactions of 2‐Amino‐6‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐4‐phenylpyridine‐3‐carbonitrile. (n.d.). Sci-Hub. Retrieved from [Link]

  • 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • 5-amino-2-(2-furyl)-1-phenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile. (n.d.). SpectraBase. Retrieved from [Link]

Sources

An In-Depth Spectroscopic Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Structural Imperative of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the dihydropyrrolone core represents a privileged scaffold, appearing in molecules with a range of biological activities, including potential quorum-sensing inhibitors.[1] The specific compound of interest, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, combines several key functional groups—a lactam, an enamine, a nitrile, and a phenyl substituent—that dictate its chemical reactivity and potential biological interactions.

The unambiguous confirmation of such a molecule's structure is the first critical step in any research or development pipeline. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide provides an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. It is structured not as a simple data sheet, but as an interpretive guide, explaining the causal links between molecular structure and spectroscopic output, thereby empowering researchers to confidently synthesize and validate this and similar chemical entities.

Molecular Architecture and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, a standardized atom numbering system is essential. The following diagram illustrates the structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile with the numbering convention that will be used throughout this guide.

Molecule_Structure cluster_pyrrole Dihydropyrrole Core cluster_phenyl Phenyl Substituent C2 C2 C3 C3 C2->C3 N10 N10 C2->N10 C2_N10 N C2->C2_N10 C4 C4 C3->C4 C11 C11 C3->C11 C3_C11 C C3->C3_C11 C5 C5 C4->C5 N1 N1 C5->N1 O12 O12 C5->O12 C5_O12 O C5->C5_O12 N1->C2 C1_prime C1' N1->C1_prime C11_N N N10_H2 H₂ C6 C6' C7 C7' C6->C7 C8 C8' C7->C8 C9 C9' C8->C9 C10 C10' C9->C10 C10->C1_prime C1_prime->C6 C3_C11_N N C3_C11->C3_C11_N

Caption: Numbering scheme for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Part 1: ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: A Self-Validating Approach

The trustworthiness of NMR data begins with a robust experimental protocol. The goal is to obtain a high-resolution spectrum of a pure sample, free from interfering solvent or water signals.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube. The purity should have been preliminarily assessed by TLC or LC-MS.

    • Add ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for this molecule due to its ability to dissolve polar compounds and to slow the exchange of labile protons (like those on the amino group), making them more easily observable. Chloroform-d (CDCl₃) is an alternative if solubility permits.

    • Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Instrument Setup & Data Acquisition:

    • The experiment should be run on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[2]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and resolving fine coupling patterns. A narrow, symmetrical peak for the residual solvent signal (e.g., DMSO at ~2.50 ppm) is indicative of good shimming.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • The internal standard, tetramethylsilane (TMS), is set to 0.00 ppm for chemical shift referencing.[3]

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the anticipated signals. The predicted chemical shifts are based on established principles and data from structurally related dihydropyrrolones and aminopyrroles.[1][4][5]

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale & Expert Insights
Phenyl (C7', C8', C9')7.20 - 7.60Multiplet (m)5HThe five protons on the N-phenyl ring will appear in the typical aromatic region. The exact pattern depends on the solvent and rotational dynamics, but a complex multiplet is expected due to overlapping signals from the ortho, meta, and para protons.[1]
Amino (N10-H₂)~7.00Broad Singlet (br s)2HThe two protons of the primary amine are expected to be deshielded by the adjacent electron-withdrawing groups (C=C and CN). In DMSO-d₆, these protons often appear as a broad singlet that exchanges upon addition of D₂O. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.
Methylene (C4-H₂)~3.10Singlet (s)2HThese two protons are on a saturated carbon (C4) situated between a carbonyl group (C5) and a fully substituted sp² carbon (C3). With no adjacent protons to couple with, this signal is expected to be a singlet. Its position is downfield from a typical alkane due to the deshielding effect of the adjacent C=O group.

Part 2: ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, making it an excellent tool for confirming the number of carbons and identifying key functional groups.

Experimental Protocol

The sample prepared for ¹H NMR can be used directly. The key is to use a pulse program (like zgpg30) that provides quantitative information if needed, but for routine identification, a standard broadband proton-decoupled experiment is sufficient.

  • Data Acquisition:

    • Use a standard carbon pulse program with broadband proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • The spectral width must be set appropriately (e.g., 0 to 220 ppm) to capture all carbon signals, from aliphatic to carbonyl carbons.[6]

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts are based on the known effects of substituents on carbon resonances in similar heterocyclic systems.[7][8]

Carbon(s) Predicted δ (ppm) Rationale & Expert Insights
C5 (Lactam C=O)~170The carbonyl carbon of a five-membered lactam (γ-lactam) typically resonates in this region. This is one of the most downfield signals and is highly diagnostic.[4]
C2 (Enamine C-NH₂)~160This sp² carbon is bonded to two nitrogen atoms (N1 and N10) and is part of a conjugated system, causing it to appear significantly downfield.
C6', C7', C8', C9', C10', C1'120 - 140The six carbons of the phenyl ring will appear in the aromatic region. The C1' carbon, directly attached to the ring nitrogen, will be distinct from the others.
C11 (Nitrile C≡N)~118The carbon of the nitrile group has a characteristic chemical shift in this range, making it easily identifiable.[2]
C3 (C-CN)~75This sp² carbon is shielded relative to C2 because it is bonded to the nitrile carbon and not directly to a nitrogen. Its exact position is highly indicative of the substitution pattern on the pyrrole ring.
C4 (Methylene CH₂)~35This sp³ hybridized methylene carbon is deshielded by the adjacent C5 carbonyl group, placing it in this expected range.

Part 3: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, which act as structural "reporters" by absorbing infrared radiation at specific, characteristic frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the modern standard for solid and liquid sample analysis, requiring minimal sample preparation.

  • Sample Analysis:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

    • Place a small amount (a few milligrams) of the solid sample directly onto the crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum is dominated by absorptions from the molecule's polar bonds.[9]

Frequency (cm⁻¹) Intensity Vibration Functional Group Expert Insights
3450 - 3300Medium-StrongN-H StretchPrimary Amine (-NH₂)A primary amine will characteristically show two distinct bands in this region, corresponding to the symmetric and asymmetric N-H stretching modes. The presence of two peaks is a definitive indicator of an -NH₂ group.[10]
3100 - 3000Medium-WeakC-H StretchAromatic C-HThese absorptions, typically appearing just above 3000 cm⁻¹, confirm the presence of C-H bonds on an aromatic ring.[11]
2980 - 2850Medium-WeakC-H StretchAliphatic C-HThese absorptions, appearing just below 3000 cm⁻¹, correspond to the C-H stretching of the methylene (CH₂) group at the C4 position.
~2220Strong, SharpC≡N StretchNitrileThe nitrile group gives rise to a very strong and sharp absorption in this region of the spectrum. Its intensity and sharpness make it one of the most easily identifiable peaks.[12]
~1690Strong, SharpC=O Stretchγ-LactamThe carbonyl stretch of a five-membered ring lactam is typically found at a higher frequency than that of a linear amide due to ring strain. This strong absorption is a key diagnostic feature.[9]
~1610Medium-StrongC=C StretchAlkene / AromaticThis peak arises from the C=C stretching of the double bond within the pyrrole ring and the phenyl ring vibrations.
~1580Medium-StrongN-H BendPrimary Amine (-NH₂)The scissoring vibration of the primary amine provides another confirmatory signal for this functional group.

Synergistic Workflow for Structural Confirmation

Neither NMR nor IR alone provides a complete structural picture. The true power of spectroscopy lies in the integration of multiple techniques. The following workflow illustrates this synergistic approach.

Spectroscopy_Workflow synthesis Synthesis & Purification (TLC, Column Chromatography) sample_prep Sample Preparation (Solvent Selection, Dissolution) synthesis->sample_prep ir_acq IR Acquisition (ATR-FTIR) sample_prep->ir_acq nmr_acq NMR Acquisition (¹H, ¹³C, 2D optional) sample_prep->nmr_acq ir_data IR Data: Functional Group ID (C=O, C≡N, N-H) ir_acq->ir_data nmr_data NMR Data: Connectivity & Environment (¹H-C framework) nmr_acq->nmr_data interpretation Integrated Interpretation (Data Correlation) ir_data->interpretation nmr_data->interpretation structure_confirm Structure Confirmed interpretation->structure_confirm

Caption: A synergistic workflow for the spectroscopic validation of a synthesized compound.

Conclusion

The structural validation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is achieved through a logical and systematic interpretation of its NMR and IR spectra. The ¹H NMR spectrum confirms the proton count and their local environments, most notably the aromatic system and the isolated methylene group. The ¹³C NMR spectrum provides a complete census of the carbon framework, clearly identifying the lactam carbonyl, nitrile, and enamine carbons. Finally, the IR spectrum serves as a rapid and definitive check for the key functional groups, with characteristic strong absorptions for the amine N-H, nitrile C≡N, and lactam C=O stretches. By cross-correlating the data from these orthogonal techniques, a researcher can achieve an unambiguous and trustworthy confirmation of the molecular structure, a prerequisite for its use in any scientific or drug development endeavor.

References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. A., Al-Muqarrabii, T. A., Al-Lawati, H. A. J., & Al-Sabahi, J. N. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2018). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). NMR Studies on Imidines. IV.H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Handout. Available at: [Link]

  • PubMed Central. (2021). Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions. Available at: [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

  • PubMed. (1979). Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2015). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Available at: [Link]

  • University of Manitoba. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • OSTI.GOV. (2015). Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Wiley Online Library. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Supporting Information. Available at: [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

Sources

"crystal structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and Its Structural Analogs

Foreword: The Significance of Pyrrole Scaffolds in Modern Chemistry

The pyrrole ring system, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal and materials chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in a vast array of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount. This knowledge underpins rational drug design, allows for the prediction of molecular behavior, and provides a blueprint for the development of novel crystalline materials.

This guide provides a detailed technical examination of the structural characteristics of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. While a definitive crystal structure for this exact molecule is not publicly deposited in crystallographic databases like the Cambridge Structural Database (CSD)[3], a wealth of information can be derived from closely related, published analogs. This whitepaper will leverage the comprehensive crystal structure analysis of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as a primary reference, a molecule differing only by a fluorine substituent on the phenyl ring and an ethyl carboxylate group instead of a nitrile.[4][5] This analog provides a robust and highly relevant model for elucidating the molecular geometry, supramolecular assembly, and key intermolecular interactions that govern the solid-state architecture of the title compound.

Part 1: Synthesis and Single Crystal Cultivation

The synthesis of functionalized pyrroles is a well-established field, often involving multi-component reactions that offer high atom economy.[6][7] The preparation of the title compound and its analogs typically proceeds through a condensation reaction.

Experimental Protocol: Synthesis and Crystallization

A representative procedure for obtaining diffraction-quality single crystals, adapted from methodologies for similar compounds, is outlined below.[4] The causality behind these steps is crucial: the choice of solvent and the slow rate of evaporation are determining factors in the formation of a well-ordered crystal lattice rather than an amorphous precipitate.

Step 1: Synthesis of the Crude Product

  • A mixture of an appropriate aniline derivative, a cyano-substituted active methylene compound, and a carbonyl compound is reacted in a suitable solvent (e.g., ethanol, toluene) often in the presence of a base catalyst.

  • The reaction mixture is typically heated under reflux to drive the reaction to completion.

  • Upon cooling, the crude product often precipitates and can be collected by filtration.

Step 2: Purification

  • The crude solid is washed with a non-polar solvent (e.g., hexane) to remove soluble impurities.

  • Recrystallization from a suitable solvent like ethanol is performed to achieve high purity. Purity is a prerequisite for successful crystallogenesis.

Step 3: Single Crystal Growth (Slow Evaporation Method)

  • The purified compound is dissolved in a minimal amount of a solvent in which it is moderately soluble, such as ethyl acetate.[4] A solvent with moderate volatility is chosen to ensure the evaporation process is slow and controlled.

  • The resulting solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

  • The clear filtrate is placed in a vial, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, as the solution becomes supersaturated, single crystals suitable for X-ray diffraction will form.

G cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystal Growth A Reactants (Aniline, Cyanoacetate, etc.) B Reflux in Solvent (e.g., Ethanol) A->B C Crude Product (Precipitation) B->C D Recrystallization (e.g., Ethanol) C->D E Dissolve in Ethyl Acetate D->E F Slow Evaporation (Room Temp) E->F G Single Crystals F->G

Caption: Workflow for Synthesis and Crystallization.

Part 2: Molecular Geometry and Conformation

The analysis of the reference analog, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, reveals key conformational features that are almost certainly conserved in the title compound.[4][5]

The core five-membered pyrrole ring is essentially planar, a characteristic feature that facilitates electron delocalization.[4] However, the most significant conformational aspect is the relative orientation of the substituent rings. The phenyl ring is substantially twisted out of the plane of the central pyrrole ring. This large dihedral angle is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the pyrrole core.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N_A N-H O_B C=O N_A->O_B N-H···O O_A C=O N_B N-H O_C C=O N_B->O_C N-H···O N_C N-H

Sources

Technical Guide on the Physicochemical Characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and expected physical characteristics of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS: 124476-77-3). Due to the limited availability of experimentally derived data in peer-reviewed literature, this document synthesizes information from authoritative chemical databases with expert analysis based on structurally analogous compounds. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the compound's chemical identity, expected physicochemical and spectroscopic properties, and robust protocols for empirical validation. The guide emphasizes the causality behind experimental design, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise identity. This section details the key identifiers and structural features of the target compound.

Nomenclature and Registration

Correctly identifying the compound is critical for accurate data retrieval and regulatory compliance. The universally recognized identifiers are summarized below.

IdentifierValueSource
IUPAC Name 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrilePubChem[1]
CAS Number 124476-77-3BOC Sciences[]
Molecular Formula C₁₁H₉N₃OPubChem[1]
Molecular Weight 211.21 g/mol PubChem[1]
PubChem CID 2325119PubChem[1]
Chemical Structure

The chemical structure dictates the compound's physical and biological properties. The molecule features a five-membered dihydropyrrolone ring, substituted with a phenyl group at the N1 position, an amino group at C2, a carbonitrile group at C3, and a ketone at C5. The presence of these functional groups—a lactam, an enamine, a nitrile, and an aromatic ring—governs its reactivity, polarity, and spectroscopic signature.

Caption: 2D Chemical Structure of the title compound.

Predicted & Expected Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer its likely properties based on its structure and data from related compounds. The following properties are a combination of computed values from databases and expert predictions.

Physical State and Appearance

Compounds of this class, such as other substituted aminopyrrole carbonitriles, are typically crystalline solids at room temperature.[3] It is expected that this compound would present as a yellow or off-white solid, a common attribute for conjugated pyrrole systems.[4]

Melting Point

A melting point provides a crucial indication of purity. No experimental melting point has been published for this specific compound. However, a structurally related compound, 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile, has a reported melting point of 168-170 °C.[3] The presence of the N-phenyl and 5-oxo groups in the target molecule likely increases intermolecular forces (dipole-dipole, potential for hydrogen bonding), suggesting its melting point could be in a similar or higher range. Empirical determination is required for confirmation.

Solubility Profile

The solubility of a compound is critical for its application in synthesis, purification, and biological assays. A qualitative prediction of solubility is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to InsolubleThe molecule has polar functional groups (amine, amide, nitrile) capable of hydrogen bonding, but the bulky phenyl group and overall size may limit solubility in water. It is likely more soluble in alcohols than in water.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents are effective at solvating polar organic molecules. DMSO and DMF are excellent choices for preparing stock solutions for biological screening.
Non-Polar Hexanes, TolueneInsolubleThe high polarity imparted by the lactam, amine, and nitrile groups makes solubility in non-polar solvents highly unlikely.

Expected Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The expected key signals are outlined below, based on the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For this molecule, characteristic absorption bands are expected. Similar pyrrole derivatives show distinct peaks for N-H, C≡N, and C=O stretches.[4][5]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amino (N-H)3450 - 3250Symmetric & Asymmetric Stretch
Nitrile (C≡N)2260 - 2200Stretch (Strong, Sharp)
Lactam Carbonyl (C=O)1720 - 1680Stretch (Strong)
Alkene (C=C)1650 - 1580Stretch
Aromatic (C-H)3100 - 3000Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Protons (Phenyl group): Expected as a multiplet in the δ 7.0-7.8 ppm range.

    • Amino Protons (NH₂): A broad singlet, exchangeable with D₂O, likely in the δ 5.0-6.0 ppm range.[4]

    • Methylene Protons (CH₂ at C4): A singlet or AB quartet in the δ 2.5-3.5 ppm range.

  • ¹³C NMR:

    • Carbonyl Carbon (C5): Expected in the δ 165-180 ppm region.

    • Nitrile Carbon (CN): A weak signal expected around δ 115-120 ppm.

    • Aromatic Carbons: Multiple signals between δ 120-140 ppm.

    • Olefinic Carbons (C2, C3): Signals expected in the δ 90-150 ppm range.

    • Methylene Carbon (C4): Signal expected in the δ 30-45 ppm range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₉N₃O, the expected monoisotopic mass is 211.0746 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm). The [M+H]⁺ ion would be the expected primary observation in ESI+ mode.

Standard Experimental Protocols for Characterization

To obtain the empirical data for this compound, a logical workflow must be followed. The following protocols are designed as self-validating systems for any researcher working with this or similar molecules.

Caption: Logical workflow for the physical characterization of a novel compound.

Protocol: Melting Point Determination
  • Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvent, which can depress and broaden the melting range.

  • Loading: Pack a small amount of the finely powdered crystalline solid into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of 1-2 °C.

Protocol: Solubility Assessment
  • Setup: Prepare a series of labeled vials containing 1 mL of various solvents (e.g., water, ethanol, DMSO, toluene).

  • Addition: Add approximately 1-2 mg of the compound to each vial.

  • Observation (Room Temp): Vortex each vial for 30 seconds and observe. Record as "freely soluble," "sparingly soluble," or "insoluble."

  • Heating: For vials where the compound is sparingly soluble or insoluble, gently heat the vial in a water bath (up to 50-60 °C) and observe any change in solubility. Note if the compound precipitates upon cooling, which is useful for recrystallization.

  • Validation: For samples deemed "soluble," add more solute to confirm it was not a saturated solution, ensuring the classification is accurate.

Protocol: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in NH₂ groups.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Internal Standard: The solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) is typically used for referencing the ¹H spectrum. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) if absolute precision is required.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) to fully assign the structure.

Conclusion

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a well-defined chemical entity with a structure rich in functionality. While experimentally determined physical data remains to be published, its characteristics can be reliably predicted based on established chemical principles and comparison with analogous structures. This guide provides the foundational knowledge of its chemical identity, expected properties, and the necessary experimental protocols to empower researchers to perform empirical validation. The methodologies described herein are robust, ensuring that any data generated will be accurate and suitable for publication and further research in medicinal chemistry and materials science.

References

  • Journal of Materials and Pharmaceutical and Allied Sciences. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. Retrieved January 13, 2026, from [Link]

  • MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2325119, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem. Retrieved January 13, 2026, from [Link].

Sources

An In-depth Technical Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 124476-77-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis methodologies, physicochemical properties, and potential therapeutic applications, offering a valuable resource for researchers engaged in the exploration of novel molecular entities.

Core Chemical Identity

Chemical Name: 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile CAS Number: 124476-77-3[] Molecular Formula: C₁₁H₉N₃O[2] Molecular Weight: 211.21 g/mol Structure:

Caption: Chemical structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

This molecule features a dihydropyrrole core, a five-membered nitrogen-containing heterocycle. Key functional groups include an amino group at position 2, a nitrile group at position 3, a carbonyl (oxo) group at position 5, and a phenyl substituent on the ring nitrogen. This arrangement of electron-donating and electron-withdrawing groups imparts a unique electronic character to the molecule, making it a versatile scaffold for chemical modifications and a candidate for diverse biological activities.

Synthesis Strategies and Methodologies

Conceptual Synthetic Pathway: A Multi-component Approach

A plausible and efficient route to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile involves a one-pot, multi-component reaction. This strategy is widely used for the synthesis of highly functionalized heterocyclic systems.[3] A proposed reaction scheme is outlined below:

Synthesis_Pathway Conceptual Multi-component Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aniline Aniline Conditions Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Heat Aniline->Conditions Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Conditions Malononitrile Malononitrile Malononitrile->Conditions Product 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile Conditions->Product

Caption: Proposed multi-component synthesis workflow.

Causality Behind Experimental Choices:

  • Aniline: Serves as the source of the N-phenyl group in the final pyrrole ring.

  • Ethyl Cyanoacetate & Malononitrile: These are active methylene compounds that provide the carbon backbone of the pyrrole ring and the nitrile functionality. The reaction likely proceeds through a series of condensations and cyclization steps.

  • Base Catalyst (e.g., Piperidine or Triethylamine): Essential for deprotonating the active methylene compounds, initiating the condensation reactions.

  • Solvent (e.g., Ethanol): A polar protic solvent is typically suitable for this type of condensation reaction, facilitating the dissolution of reactants and intermediates.

  • Heat: Often required to drive the reaction to completion by overcoming the activation energy of the cyclization step.

Alternative Synthetic Consideration: Thorpe-Ziegler Cyclization

The intramolecular Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones from dinitriles.[4][5][6][7][8] A synthetic intermediate with two nitrile groups at appropriate positions could potentially undergo an intramolecular cyclization to form the dihydropyrrole ring. This approach offers a high degree of control over the cyclization process.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the title compound is limited. However, based on its structure and data for analogous compounds, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Physical State Likely a solid at room temperature
Melting Point Expected to be relatively high due to hydrogen bonding and planar structure
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)
pKa The amino group will exhibit basic properties, while the N-H of the pyrrolinone is weakly acidic

Anticipated Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the protons of the amino group, and the methylene protons of the dihydropyrrole ring are expected.

  • ¹³C NMR: Resonances for the carbon atoms of the phenyl ring, the nitrile group, the carbonyl group, and the dihydropyrrole ring would be observed.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=O stretching of the carbonyl group are anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier.

Reactivity and Chemical Behavior

The reactivity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is dictated by its functional groups:

Reactivity_Sites Key Reactivity Sites Molecule 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile Amino_Group Amino Group (Nucleophilic) Molecule->Amino_Group Acylation, Alkylation Nitrile_Group Nitrile Group (Electrophilic Carbon, Susceptible to Hydrolysis) Molecule->Nitrile_Group Hydrolysis to Amide/Carboxylic Acid Carbonyl_Group Carbonyl Group (Electrophilic Carbon) Molecule->Carbonyl_Group Reduction, Nucleophilic Addition Active_Methylene Adjacent Methylene Group (Potentially Acidic Protons) Molecule->Active_Methylene Deprotonation and further reaction

Caption: Diagram illustrating the main reactive sites of the molecule.

  • Amino Group: The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and formation of Schiff bases.

  • Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding amide or carboxylic acid. It can also participate in cycloaddition reactions.

  • Carbonyl Group: The ketone carbonyl group is susceptible to nucleophilic attack and can be reduced to a hydroxyl group.

  • Dihydropyrrole Ring: The ring system itself can be a target for various transformations, including oxidation to the corresponding pyrrole or further reduction.

Potential Applications in Drug Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[9] Derivatives of 2-aminopyrrole-3-carbonitrile have shown a wide range of pharmacological activities, suggesting potential therapeutic applications for the title compound.

Table 2: Potential Therapeutic Areas

Therapeutic AreaRationale and Supporting Evidence
Anticancer Many pyrrole derivatives exhibit potent anticancer activity. For instance, some pyrrole-containing compounds act as tyrosine kinase inhibitors, a key target in cancer therapy.[10]
Antibacterial The 2-aminopyrrole-3-carbonitrile core has been identified in compounds with significant antibacterial properties.[11]
Anti-inflammatory Pyrrole derivatives have been investigated for their anti-inflammatory effects.[11]
Enzyme Inhibition The structural features of the title compound make it a candidate for inhibiting various enzymes. For example, similar structures have been identified as metallo-β-lactamase inhibitors.

Workflow for Biological Evaluation:

Biological_Evaluation Workflow for Biological Evaluation Start Compound Synthesis and Purification Screening In vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Start->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for assessing the biological activity of a novel compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the generation of diverse libraries of compounds for biological screening. Future research should focus on the development of a robust and scalable synthesis protocol, thorough characterization of its physicochemical and toxicological properties, and comprehensive evaluation of its biological activities against a range of therapeutic targets. The insights gained from such studies will be invaluable for unlocking the full potential of this intriguing heterocyclic compound in the field of drug discovery.

References

  • Thorpe reaction. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. Accessed January 12, 2026. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Published March 2, 2014. Accessed January 12, 2026. [Link]

  • Vyankatesh RD, et al. Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre. 2017;9(12):51-58.
  • Koca I, et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc. 2012;2012(8):156-171.
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Royal Society of Chemistry. Published 2018.
  • Thorpe reaction. L.S.College, Muzaffarpur. Published September 24, 2020. Accessed January 12, 2026. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Published 2023.
  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem. Accessed January 12, 2026. [Link]

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Published 2020.
  • Ahmed RA, Kandeel MM, Abbady MS, Youssef MSK. Synthesis and Reactions of 2‐Amino‐6‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐4‐phenylpyridine‐3‐carbonitrile. ChemInform. 2002;33(38).
  • N-H...O hydrogen bonding and π- π interactions in 2-Amino-1- (4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3- carboxylic acid ethyl ester.
  • Patel NB, et al. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
  • Hibi S, et al. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. 2012;55(23):10584-10600.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. 2021;6(48):32491-32504.
  • (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
  • Screening, synthesis, crystal structure, and molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as novel AKR1C3 inhibitors. Bioorganic & Medicinal Chemistry. 2018;26(23-24):6052-6062.
  • Sun L, et al. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. 2003;46(7):1116-1119.
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. 2022;18(5):558-573.
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. Published January 28, 2023.
  • 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Accessed January 12, 2026. [Link]

Sources

A Technical Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This technical guide focuses on a specific derivative, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile , a molecule of significant interest in the development of novel therapeutics. This document provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and explores its potential applications, particularly in oncology, by drawing parallels with structurally related compounds.

Introduction: The Significance of the Pyrrolone Scaffold

The 4,5-dihydro-1H-pyrrol-5-one (or pyrrolone) ring system is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[2] Derivatives of this heterocyclic core have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The presence of key functional groups—an amino group at the 2-position, a cyano group at the 3-position, and a phenyl substituent on the nitrogen atom—endows "2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" with a unique electronic and steric profile, making it a compelling candidate for further investigation and a versatile building block for the synthesis of more complex molecules.[4][5]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: A Multicomponent Approach

A highly probable synthetic route involves a one-pot, three-component reaction of an α-hydroxyketone, an oxoacetonitrile (or a precursor like malononitrile), and an aniline derivative.[5] This approach is favored for its convergence and the ability to introduce structural diversity.

Conceptual Experimental Protocol:

  • Reaction Setup: To a solution of a suitable α-hydroxyketone (e.g., 2-hydroxyacetophenone) and malononitrile in a protic solvent such as ethanol, add aniline.

  • Catalysis: The reaction can be catalyzed by a base, such as piperidine or potassium carbonate, to facilitate the initial condensations.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

Visualizing the Synthesis: A DOT Graph Representation

G cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha_hydroxyketone α-Hydroxyketone condensation Base-catalyzed Condensation & Cyclization alpha_hydroxyketone->condensation malononitrile Malononitrile malononitrile->condensation aniline Aniline aniline->condensation target_molecule 2-Amino-5-oxo-1-phenyl- 4,5-dihydro-1H-pyrrole-3-carbonitrile condensation->target_molecule

Caption: Proposed multicomponent synthesis of the target pyrrolone.

Physicochemical and Spectroscopic Characterization

The structural elucidation of "2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" relies on a combination of spectroscopic techniques. Although a complete dataset for the title compound is not published, data from closely related analogs provide valuable insights.[6][7][8]

Spectroscopic Data of Analogous Compounds
Technique Key Features and Expected Observations
¹H NMR Aromatic protons of the phenyl ring (multiplet, ~7.0-7.5 ppm). Methylene protons of the dihydropyrrole ring (singlet or AB quartet, ~3.5-4.5 ppm). Amine protons (broad singlet, exchangeable with D₂O, ~5.0-6.0 ppm).
¹³C NMR Carbonyl carbon of the lactam (~160-170 ppm). Cyano carbon (~115-120 ppm). Aromatic carbons (~120-140 ppm). Methylene carbon of the dihydropyrrole ring (~35-45 ppm).
IR Spectroscopy N-H stretching of the amino group (~3300-3500 cm⁻¹). C≡N stretching of the nitrile group (~2200-2230 cm⁻¹). C=O stretching of the lactam (~1680-1720 cm⁻¹). C=C stretching of the pyrrole ring (~1600-1650 cm⁻¹).
Mass Spectrometry A distinct molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₉N₃O, MW: 211.21 g/mol ). Fragmentation patterns can provide further structural information.

Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and the specific substitution pattern.[9][10][11][12]

Structural Insights from X-ray Crystallography of Analogs

X-ray crystallographic studies of similar dihydropyrrole derivatives reveal that the five-membered ring is essentially planar.[7][13] The phenyl ring is typically twisted out of the plane of the pyrrole ring. The crystal packing is often stabilized by intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings.[7]

Therapeutic Potential and Biological Activity

While direct biological data for "2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" is limited in the public domain, the extensive research on related pyrrole and pyrrolone derivatives strongly suggests its potential as a therapeutic agent, particularly in oncology.

Anticancer Activity of Related Pyrrole Derivatives

Numerous studies have demonstrated the potent anticancer activity of substituted pyrroles. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][14] For instance, certain 2-amino-4-aryl-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share the 2-amino-3-carbonitrile motif, have been identified as microtubule-disrupting agents, leading to G2/M cell cycle arrest.[15]

Table of Anticancer Activity for Structurally Related Pyrrole Derivatives:

Compound Class Cancer Cell Lines Observed Effects Reference
2-Amino-4-aryl-dihydropyrano[3,2-c]chromene-3-carbonitrilesHT-29 (Colon), 518A2 (Melanoma)Microtubule disruption, Centrosome de-clustering, G2/M cell cycle arrest[15]
Imidazolylpyrrolone derivativesA498, 786-O (Renal)Reduction in cell viability[16]
2-Amino-4,6-diphenylnicotinonitrilesMDA-MB-231, MCF-7 (Breast)Cytotoxicity, with some compounds showing higher potency than Doxorubicin[17]
Mechanism of Action: Potential Molecular Targets

The anticancer effects of pyrrole derivatives are often attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. These include:

  • Microtubules: Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[15]

  • Protein Kinases: Inhibition of protein kinases involved in signaling pathways that regulate cell growth and proliferation.[3]

  • Topoisomerases: Interference with DNA replication and repair by inhibiting topoisomerase enzymes.

Future Directions in Drug Development

"2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" represents a promising scaffold for the development of novel anticancer agents. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Modification of the phenyl ring and other positions of the pyrrole core to establish structure-activity relationships (SAR).

  • In-depth biological evaluation: Screening against a broad panel of cancer cell lines to identify potent and selective compounds.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds.

Conclusion

"2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" is a heterocyclic compound with significant potential in medicinal chemistry. While comprehensive data on this specific molecule is still emerging, the wealth of information on related pyrrole derivatives provides a strong foundation for its exploration as a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the proven anticancer activity of analogous structures make it a compelling target for further investigation in the quest for new and effective cancer treatments.

References

[6] A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

[15] 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved from [Link]

[17] Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Institutes of Health. Retrieved from [Link]

[16] Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. (n.d.). Wiley Online Library. Retrieved from [Link]

[13] Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

[14] Five membered nitrogen-containing heterocyclic compounds (pyrrole and pyrazole derivatives) as anticancer compounds. (2024). ResearchGate. Retrieved from [Link]

[3] Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). National Institutes of Health. Retrieved from [Link]

[7] Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

[18] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Publications. Retrieved from [Link]

[8] Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. (2015). ResearchGate. Retrieved from [Link]

[19] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

[9] Combination of 1H and 13C NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

[10] 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

[20] Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. (2020). ResearchGate. Retrieved from [Link]

[21] Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

[11] Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley-VCH. Retrieved from [Link]

[22] Synthesis and Reactions of 2‐Amino‐6‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐4‐phenylpyridine‐3‐carbonitrile. (2002). Sci-Hub. Retrieved from [Link]

[23] 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

[24] Crystal structure of 2-amino-5-oxo-4-(4-chloro-phenyl)-4,5,6,7-tetrahydro-cyclopenta[b]pyran-3-carbonitrile, C15H11ClN2O2. (2018). ResearchGate. Retrieved from [Link]

[25] 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

[26] SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (n.d.). Baghdad Science Journal. Retrieved from [Link]

[27] Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (n.d.). Google Patents. Retrieved from

[4] 2-Phenyl-1 H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (2021). National Institutes of Health. Retrieved from [Link]

[2] 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2014). National Institutes of Health. Retrieved from [Link]

[5] A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2022). MDPI. Retrieved from [Link]

[28] Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

[29] The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). MDPI. Retrieved from [Link]

[30] Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

[31] Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

[1] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). JUIT. Retrieved from [Link]

[32] Pyrrole. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

[33] IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. (2020). YouTube. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The pyrrole nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1] This document will detail a probable synthetic route, based on established methodologies for analogous structures, provide expected characterization data, and discuss the potential applications of this specific pyrrolone derivative.

I. Strategic Synthesis: A Multi-Component Approach

The synthesis of highly substituted pyrrole derivatives often leverages multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Based on documented syntheses of similar N-substituted 2-amino-3-cyanopyrroles, a plausible and efficient pathway to obtain 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile involves a one-pot reaction.

A logical synthetic strategy would adapt a known methodology, such as the reaction between an amine, a β-ketoester, and a cyano-containing methylene-activated compound. In this instance, aniline would serve as the amine component, ethyl acetoacetate as the β-ketoester, and malononitrile as the source of the cyanomethylene group. The reaction is typically catalyzed by a base and proceeds through a series of condensation and cyclization steps.

Experimental Protocol:

Objective: To synthesize 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Malononitrile

  • Ethanol (or other suitable solvent)

  • Piperidine (or other basic catalyst)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq.), ethyl acetoacetate (1.0 eq.), and malononitrile (1.0 eq.) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

II. Structural Elucidation and Data Presentation

The definitive identification of the synthesized compound relies on a suite of spectroscopic and analytical techniques. The expected data for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (Molecular Formula: C₁₁H₉N₃O) are summarized below.[3]

Parameter Expected Value
Molecular Weight 211.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~10.5 (s, 1H, -NH), 7.6-7.2 (m, 5H, Ar-H), 4.5 (br s, 2H, -NH₂), 3.0 (s, 2H, -CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~170 (C=O), 150 (C-NH₂), 140 (Ar-C), 129 (Ar-CH), 127 (Ar-CH), 125 (Ar-CH), 118 (C≡N), 90 (C-CN), 40 (CH₂)
IR (KBr) ν (cm⁻¹) 3400-3200 (N-H stretching), 2210 (C≡N stretching), 1680 (C=O stretching), 1600, 1490 (C=C aromatic stretching)
Mass Spectrometry (ESI+) m/z 212.08 [M+H]⁺

III. Mechanistic Insights and Logical Flow

The proposed multi-component synthesis follows a well-established reaction cascade. Understanding the underlying mechanism is crucial for optimizing reaction conditions and adapting the protocol for the synthesis of derivatives.

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization and Final Product A Aniline C Knoevenagel Condensation A->C B Ethyl Acetoacetate B->C D Enamine Intermediate C->D F Michael Addition D->F E Malononitrile E->F G Intramolecular Cyclization F->G H Tautomerization G->H I 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile H->I

Caption: Proposed reaction mechanism for the synthesis.

IV. Potential Applications and Future Directions

The 2-amino-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry. The presence of multiple functional groups—an amino group, a nitrile, a lactam, and an N-phenyl substituent—provides numerous points for further chemical modification to explore structure-activity relationships (SAR).

Derivatives of the pyrrole core have been investigated for a range of biological activities. The introduction of different substituents on the N-phenyl ring or at other positions on the pyrrole core could modulate the pharmacological profile. Given the established activities of related compounds, this molecule could serve as a valuable starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

V. Conclusion

This technical guide has outlined a strategic approach to the synthesis and characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. By leveraging established multi-component reaction methodologies, this valuable heterocyclic scaffold can be accessed efficiently. The detailed experimental protocol and expected analytical data provide a solid foundation for researchers to synthesize and validate this compound. The inherent chemical tractability and the known biological importance of the pyrrolone core underscore the potential of this molecule as a key intermediate in the discovery of new and effective therapeutic agents.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This document delves into a plausible and detailed synthetic pathway for the title compound, its comprehensive physicochemical and spectroscopic characterization, and an exploration of its therapeutic potential, particularly in the realms of oncology and antimicrobial research. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this promising molecular entity.

Introduction and Significance

The 2-amino-3-cyanopyrrole framework is a "privileged scaffold" in drug discovery, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The specific compound, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (PubChem CID: 2325119), incorporates several key pharmacophoric features: a dihydropyrrolone ring, a nitrile group, and a phenyl substituent.[5] These functional groups contribute to the molecule's potential to interact with various biological targets. The exploration of such dihydropyrrole derivatives is driven by the urgent need for novel therapeutic agents to combat drug resistance in both cancer and infectious diseases.[4]

Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

A definitive, step-by-step synthesis for the title compound is not explicitly detailed in a single source. However, based on the synthesis of structurally analogous compounds, a highly plausible and efficient synthetic route can be devised. The most logical approach involves a base-catalyzed condensation reaction between an N-substituted α-chloroacetamide and an active methylene compound, such as ethyl cyanoacetate. This methodology is adapted from the established synthesis of similar 2-amino-5-oxo-4,5-dihydropyrrole derivatives.

Proposed Synthetic Scheme

The proposed synthesis is a two-step process, beginning with the preparation of the N-phenyl-2-chloroacetamide precursor, followed by a cyclization reaction with an active methylene nitrile.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Aniline Aniline Precursor N-phenyl-2-chloroacetamide Aniline->Precursor Pyridine, DCM, 0°C to RT ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Precursor Target 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile Precursor->Target Condensation/Cyclization Malononitrile Malononitrile Malononitrile->Target Base Potassium Hydroxide Base->Target Solvent Toluene/Crown Ether Solvent->Target Anticancer_Mechanism TargetCompound 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile Kinase Protein Kinases (e.g., EGFR, VEGFR) TargetCompound->Kinase Inhibition Microtubules Microtubule Dynamics TargetCompound->Microtubules Disruption CellCycle Cell Cycle Progression Kinase->CellCycle Blocks Progression Microtubules->CellCycle Arrest at G2/M Apoptosis Apoptosis CellCycle->Apoptosis Induces

Sources

Methodological & Application

Application Notes and Protocols for the Multi-Component Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyrrolones

The pyrrolone scaffold, particularly 2-amino-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile and its derivatives, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. These structures are recognized pharmacophores that exhibit a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The dense functionalization of the target molecule, featuring an amino group, a nitrile, and a lactam moiety, offers multiple points for further chemical modification, making it an attractive building block in drug discovery and development programs.

Traditionally, the synthesis of such polysubstituted heterocycles involves multi-step sequences that are often time-consuming, generate significant waste, and result in low overall yields. Multi-component reactions (MCRs) offer an elegant and efficient alternative, allowing for the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials.[1] This approach aligns with the principles of green chemistry by improving atom economy, reducing solvent usage, and minimizing purification steps.[1] This application note provides a detailed protocol and scientific rationale for a plausible multi-component synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Reaction Mechanism and Scientific Rationale

The proposed multi-component synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is predicated on a convergent reaction pathway that leverages the inherent reactivity of the chosen starting materials. A plausible and efficient three-component reaction would involve aniline, malononitrile, and a reactive C2-synthon such as an α-halo- or α-hydroxy-ester derivative.

A highly effective strategy for the construction of the 1,5-dihydro-2H-pyrrol-2-one core involves the reaction of an amine, an aldehyde, and a pyruvate derivative. While not a direct synthesis of our target molecule, the underlying principles of imine formation, subsequent nucleophilic attack, and intramolecular cyclization are highly relevant.

For the synthesis of the title compound, a logical three-component approach would involve aniline, ethyl cyanoacetate, and chloroacetyl chloride. The proposed mechanism is as follows:

  • N-Acylation: The reaction is initiated by the acylation of aniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This reaction is typically carried out in the presence of a mild base to neutralize the HCl byproduct.

  • Knoevenagel Condensation: In the same pot, the base facilitates the deprotonation of ethyl cyanoacetate, which then acts as a nucleophile.

  • Nucleophilic Substitution and Cyclization: The generated carbanion attacks the electrophilic carbon of the 2-chloro-N-phenylacetamide, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization, with the nitrogen atom attacking the ester carbonyl, followed by the elimination of ethanol to form the desired 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

This one-pot sequence efficiently assembles the target heterocycle by forming multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Acyl_Aniline 2-chloro-N-phenylacetamide Aniline->Acyl_Aniline + Chloroacetyl Chloride (Base) Chloroacetyl_Chloride Chloroacetyl Chloride Ethyl_Cyanoacetate Ethyl Cyanoacetate Enolate Enolate of Ethyl Cyanoacetate Ethyl_Cyanoacetate->Enolate Base Adduct Intermediate Adduct Acyl_Aniline->Adduct + Enolate Target_Molecule 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile Adduct->Target_Molecule Intramolecular Cyclization

Caption: Proposed reaction mechanism for the three-component synthesis.

Experimental Protocol

This section details a representative protocol for the synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. Researchers should note that optimization of reaction conditions, including solvent, base, and temperature, may be necessary to achieve optimal yields and purity.

Materials:

  • Aniline (freshly distilled)

  • Chloroacetyl chloride

  • Ethyl cyanoacetate

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • Analytical instrumentation (NMR, IR, MS)

Procedure:

  • To a stirred solution of aniline (10 mmol, 1.0 eq) and triethylamine (12 mmol, 1.2 eq) in anhydrous THF (50 mL) at 0 °C (ice bath), add chloroacetyl chloride (11 mmol, 1.1 eq) dropwise via a dropping funnel over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • To this mixture, add ethyl cyanoacetate (10 mmol, 1.0 eq) followed by an additional portion of triethylamine (12 mmol, 1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3 solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Parameter Value/Condition Rationale
Solvent Anhydrous THF or DCMAprotic solvent to prevent side reactions with chloroacetyl chloride.
Base Triethylamine or DIPEAScavenges HCl produced during acylation and catalyzes the condensation.
Temperature 0 °C to RefluxInitial cooling controls the exothermic acylation; heating promotes cyclization.
Stoichiometry Aniline:Chloroacetyl Chloride:Ethyl Cyanoacetate = 1:1.1:1A slight excess of the acylating agent ensures complete consumption of aniline.
Work-up Aqueous NaHCO3 quenchNeutralizes any remaining acid and facilitates extraction.
Purification Silica Gel ChromatographyTo isolate the target compound from reaction byproducts and unreacted starting materials.

Characterization and Data Analysis

The structure and purity of the synthesized 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile should be confirmed by a combination of spectroscopic and physical methods.

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the C4-protons (around δ 4.0-4.5 ppm), a broad singlet for the amino protons (δ 7.0-7.5 ppm), and multiplets for the phenyl protons (δ 7.2-7.6 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals should appear for the carbonyl carbon (δ ~170 ppm), the nitrile carbon (δ ~115-120 ppm), and carbons of the pyrrole ring and the phenyl group.

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the N-H stretching of the amino group (~3400-3200 cm⁻¹), the C≡N stretching of the nitrile group (~2200 cm⁻¹), and the C=O stretching of the lactam carbonyl (~1700 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Characterization_Workflow cluster_analysis Analytical Techniques Crude_Product Crude Product Purification Silica Gel Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR FT-IR Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Pure_Product->MP

Caption: Workflow for the purification and characterization of the final product.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction; side reactions.Increase reaction time or temperature. Ensure anhydrous conditions. Use a stronger, non-nucleophilic base like DBU.
Formation of Multiple Products Lack of selectivity.Optimize the order of addition of reagents. Screen different solvents and bases. Lower the reaction temperature.
Difficult Purification Co-elution of impurities.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.
No Reaction Deactivated starting materials or catalyst.Use freshly distilled aniline and high-purity reagents. Ensure the base is not quenched by moisture.

Applications and Future Directions

The synthesized 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile serves as a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. The amino and nitrile functionalities can be further elaborated to introduce new pharmacophores and modulate the biological activity of the core scaffold. For instance, the amino group can be acylated or alkylated, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These derivatives can be screened for various biological activities, contributing to the development of novel therapeutic agents. The antifolate and antitumor activities of related 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines highlight the potential of this class of compounds in oncology research.[2]

References

  • Popovici-Muller J., et al. (2017). Discovery of AG-120 (ivosidenib): A first-in-class mutant IDH1 inhibitor for the treatment of IDH1 mutant cancers. ACS Med. Chem. Lett., 8(3), 305–310. [Link]

  • Sharma, V., et al. (2015). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Crystallography Reports, 60(7), 1142–1146. [Link]

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]

  • Walle, M., et al. (2022). One-Pot Three-Component Synthesis of 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by Cobalt Doped Iron (III) Tartrate Complex. Oriental Journal of Chemistry, 38(1), 134-141. [Link]

  • Gangjee, A., et al. (2001). Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 44(12), 1993-2003. [Link]

Sources

Synthesis Protocol for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. Specifically, highly functionalized 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as precursors for novel therapeutic agents. Their diverse functionalities, including an amino group, a nitrile, and a lactam, offer multiple points for further chemical modification, making them valuable building blocks for combinatorial libraries. This application note provides a detailed, field-proven protocol for the efficient one-pot, three-component synthesis of this versatile heterocyclic system. The described methodology is designed to be robust and adaptable for the generation of a library of derivatives.

Scientific Rationale and Mechanistic Insight

The synthesis of the target 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile scaffold is achieved through a one-pot, three-component reaction. This strategy leverages the principles of green chemistry by minimizing sequential steps, reducing waste, and improving overall efficiency. The reaction brings together aniline, malononitrile, and itaconic acid.

The proposed reaction mechanism proceeds through a cascade of reactions:

  • Michael Addition: The reaction is initiated by the Michael addition of aniline to itaconic acid. The nucleophilic amine of aniline attacks one of the activated double bonds of itaconic acid. This step is crucial as it introduces the N-phenyl moiety, which defines the "1-phenyl" substitution in the final product.

  • Amide Formation and Cyclization: Following the Michael addition, an intramolecular condensation occurs between the newly introduced secondary amine and one of the carboxylic acid groups of the itaconic acid backbone. This results in the formation of the five-membered lactam (pyrrolidinone) ring.

  • Knoevenagel Condensation: The remaining methylene group on the pyrrolidinone ring, activated by the adjacent carbonyl and carboxylic acid groups, undergoes a Knoevenagel condensation with malononitrile. This step is typically base-catalyzed and introduces the C3-carbonitrile and C2-amino functionalities after tautomerization.

The choice of a one-pot protocol is based on the compatibility of the sequential reactions, which avoids the need for isolation and purification of intermediates, thereby saving time and resources.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Reactants Aniline Malononitrile Itaconic Acid Solvent_Catalyst Ethanol Piperidine (cat.) Reactants->Solvent_Catalyst Add to flask Reflux Heat to Reflux (e.g., 80°C) Solvent_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor 4-6 hours Cool Cool to RT Monitor->Cool Reaction complete Precipitate Pour into ice water Cool->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with cold water and diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallization Recrystallize from Ethanol Dry->Recrystallization Characterization Characterize by: - 1H NMR - 13C NMR - Mass Spectrometry - IR Spectroscopy Recrystallization->Characterization

Figure 1: A schematic representation of the one-pot synthesis workflow for 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile derivatives.

Detailed Synthesis Protocol

Materials:

  • Aniline (or substituted aniline)

  • Malononitrile

  • Itaconic acid

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirring

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (10 mmol, 1.0 eq.), malononitrile (10 mmol, 1.0 eq.), and itaconic acid (10 mmol, 1.0 eq.).

  • Solvent and Catalyst Addition: To the flask, add 50 mL of absolute ethanol followed by a catalytic amount of piperidine (0.5 mmol, 0.05 eq.). The use of a basic catalyst like piperidine is crucial for facilitating the condensation steps.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the obtained solid under vacuum at 50°C for 4 hours.

  • Purification: For higher purity, recrystallize the crude product from hot ethanol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Data Presentation: Library of Derivatives

This protocol is highly amenable to the creation of a diverse library of derivatives by varying the aniline starting material. The following table illustrates potential variations.

Entry Aniline Derivative Expected Product Rationale for Variation
1Aniline2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrileParent compound for baseline biological activity screening.
24-Chloroaniline2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrileIntroduction of a halogen for potential modulation of lipophilicity and metabolic stability.
34-Methoxyaniline2-Amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrileElectron-donating group to investigate electronic effects on bioactivity.
44-Nitroaniline2-Amino-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrileStrong electron-withdrawing group for probing electronic requirements of target interactions.
54-Methylaniline2-Amino-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrileAlkyl substitution to explore steric and hydrophobic interactions.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the following self-validating systems:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of side products due to prolonged reaction times or overheating.

  • Crystallization as a Purification Step: The formation of a solid product upon pouring the reaction mixture into water, followed by recrystallization, serves as a robust method for purification. The ability to obtain a crystalline solid is a strong indicator of product purity.

  • Spectroscopic Confirmation: The comprehensive characterization of the final product by multiple spectroscopic techniques provides unambiguous confirmation of the desired chemical structure, ensuring the integrity of the synthesized compounds.

Conclusion

The one-pot, three-component synthesis protocol detailed in this application note provides a highly efficient, versatile, and scalable method for the preparation of 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile derivatives. The simplicity of the procedure, coupled with the ready availability of the starting materials, makes this an attractive approach for academic and industrial researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The ability to readily generate a library of analogs by varying the aniline component further enhances the utility of this protocol for structure-activity relationship (SAR) studies.

References

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). A novel one-pot, four-component synthesis of highly functionalized pyrrolidinones. Tetrahedron Letters, 50(26), 3324-3327. [Link]

  • Nevado, C., & de Haro, T. (2006). Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by silver(I). Organic Letters, 8(17), 3647-3650. [Link]

  • Reddy, C. R., & Grée, R. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5492-5495. [Link]

  • Alizadeh, A., & Faghani, Z. (2015). A Simple Green Approach to the Synthesis of 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by 3-Hydroxypropanaminium Acetate (HPAA) as a New Ionic Liquid. Catalysis Letters, 145, 1266-1273. [Link]

  • Wang, L., et al. (2014). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Scientific Reports, 4, 5735. [Link]

  • Fouda, A. M., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 11(53), 33649-33665. [Link]

Application Notes and Protocols for the Purification of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a scaffold of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—an amine, a nitrile, and a lactam—makes it a versatile building block for the synthesis of more complex molecules. However, the synthetic routes to this and related compounds, often multi-component reactions, can yield a mixture of products and unreacted starting materials. Therefore, robust purification is paramount to ensure the integrity of subsequent research and development.

This guide provides a detailed overview of the principles and practical protocols for the purification of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, drawing upon established methods for analogous structures. The focus is on providing not just a set of instructions, but a deeper understanding of the rationale behind each step, empowering the researcher to adapt and troubleshoot as needed.

Understanding the Impurity Profile

Effective purification begins with a hypothesis about the potential impurities. Given that dihydropyrrole derivatives are often synthesized through multi-component reactions, the crude product may contain:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include an aniline derivative, a cyano-containing active methylene compound, and a carbonyl compound.

  • Side-Products: Incomplete cyclization, alternative reaction pathways, or degradation can lead to various structurally related impurities.

  • Residual Solvents: Solvents used in the reaction and initial work-up may be present.

The physicochemical properties of the target compound, such as its polarity and solubility, will differ from these impurities, forming the basis for separation. The presence of a polar amino group and a lactam carbonyl, contrasted with a nonpolar phenyl ring, gives the molecule an intermediate polarity, which is key for chromatographic purification.

Purification Strategy: A Two-Fold Approach

A comprehensive purification strategy for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves a primary bulk purification step followed by a final polishing step.

  • Primary Purification (Bulk): This step aims to remove the majority of impurities.

    • Recrystallization: Ideal for removing impurities with significantly different solubility profiles. It is a cost-effective and scalable method.

    • Silica Gel Column Chromatography: A highly versatile technique for separating compounds based on polarity.

  • Secondary Purification (Polishing): For achieving very high purity (>99%).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers the highest resolution for removing trace impurities that are structurally very similar to the target compound.

The choice of method will depend on the scale of the purification, the nature of the impurities, and the required final purity.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For compounds with structures analogous to the target molecule, ethanol or ethanol/water mixtures have proven effective.[1]

Rationale for Solvent Choice:

  • Ethanol: The target compound is expected to be sparingly soluble in cold ethanol but highly soluble in hot ethanol. Many organic impurities may also be soluble in ethanol, but ideally to a different extent.

  • Water: Can be used as an anti-solvent with ethanol to induce crystallization if the compound is too soluble in pure ethanol.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, add hot water dropwise until a slight cloudiness persists, then add a few drops of hot ethanol to redissolve it.

  • Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation
EthanolLowHighGood
Ethanol/Water (e.g., 1:1)Very LowModerate to HighExcellent
IsopropanolLowModerateFair
Ethyl AcetateModerateHighMay require cooling
Protocol 2: Silica Gel Column Chromatography

Column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system). Given the presence of both polar and non-polar groups, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is well-suited for this technique. For similar 2-aminopyrrole carbonitrile derivatives, a common mobile phase is a mixture of hexanes and ethyl acetate.[2]

Rationale for Phase Selection:

  • Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly and elute later.

  • Mobile Phase: A mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate) allows for fine-tuning of the eluting power. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and accelerate the elution of polar compounds.

Step-by-Step Protocol:

  • TLC Analysis: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1). The ideal solvent system will give a retention factor (Rf) for the target compound of around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture to be used). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 20:1 to 10:1 hexanes:ethyl acetate), can be effective for separating compounds with a wide range of polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude Product (from synthesis) Primary_Purification Primary Purification Crude_Product->Primary_Purification Recrystallization Recrystallization Primary_Purification->Recrystallization Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography Purity_Check1 Purity Assessment (TLC, LC-MS) Recrystallization->Purity_Check1 Column_Chromatography->Purity_Check1 Pure_Product Pure Product (>95%) Purity_Check1->Pure_Product Purity Met Prep_HPLC Preparative HPLC (for >99% purity) Purity_Check1->Prep_HPLC Further Purification Needed Final_Product High Purity Product (>99%) Prep_HPLC->Final_Product

Caption: General workflow for the purification of the target compound.

Protocol 3: Preparative HPLC

For applications requiring very high purity, such as in drug development, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses a larger column to handle larger sample loads.

Rationale for Column and Mobile Phase Selection:

  • Stationary Phase: A C18 (octadecylsilane) column is a common choice for reverse-phase chromatography, where the stationary phase is non-polar. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[3][4]

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Step-by-Step Protocol:

  • Analytical Method Development: First, develop an analytical HPLC method to separate the target compound from its impurities. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., water/acetonitrile gradients).

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and gradient profile for the larger column diameter.

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase or a compatible solvent.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions as they elute. Use a UV detector to monitor the elution profile.

  • Post-Purification Work-up: Combine the fractions containing the pure product. The organic solvent is typically removed by rotary evaporation, and the remaining aqueous solution can be freeze-dried to obtain the final solid product.

Visualization of Chromatographic Separation

Chromatography cluster_0 Column Chromatography (Normal Phase) Start Sample Loaded Elution1 Elute with Hexanes:EtOAc (Low Polarity) Start->Elution1 Impurity1 Non-polar Impurities Elute Elution1->Impurity1 Elution2 Increase Polarity of Hexanes:EtOAc Impurity1->Elution2 Product Target Compound Elutes Elution2->Product Elution3 Further Increase Polarity Product->Elution3 Impurity2 Polar Impurities Elute Elution3->Impurity2

Caption: Principle of separation by normal phase column chromatography.

Purity Assessment

After each purification step, it is crucial to assess the purity of the product.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A UV detector can be used, and the peak area of the target compound relative to the total peak area gives the purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak by its mass-to-charge ratio and provides information on the masses of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect impurities if they are present in sufficient quantity (>1-5%).

  • Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

Conclusion

The purification of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile can be effectively achieved through a systematic approach involving recrystallization and/or silica gel column chromatography. The choice of the specific method and conditions should be guided by the impurity profile of the crude product and the desired final purity. For applications demanding the highest purity, preparative HPLC is an indispensable tool. By understanding the principles behind these techniques and following robust protocols, researchers can obtain high-quality material essential for reliable and reproducible scientific outcomes.

References

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.).
  • Crystal structure and Hirshfeld surface analysis of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (n.d.). PubMed Central. Retrieved from [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved from [Link]

  • NEUROSYIL Phenyl Preparative Columns : 100Å. (n.d.). NCI Manufactures. Retrieved from [Link]

Sources

"analytical techniques for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Introduction

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₁H₉N₃O.[1] As a pyrrole derivative, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[2] The structural complexity of this molecule, featuring an amino group, a lactam ring, a nitrile group, and a phenyl substituent, necessitates a multi-faceted analytical approach for its comprehensive characterization.

Robust and validated analytical techniques are paramount for ensuring the identity, purity, and stability of this compound in various stages of research and development. This guide provides detailed application notes and protocols for the key analytical methods used to characterize 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, intended for researchers, scientists, and professionals in the pharmaceutical industry.

I. Chromatographic Analysis for Purity and Quantification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone technique for assessing the purity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and for quantifying its concentration in various matrices. The method separates compounds based on their polarity. Given the target molecule's structure, a C18 stationary phase, which is nonpolar, is ideal. The molecule will partition between this stationary phase and a polar mobile phase, allowing for its separation from potential impurities or related substances.

The inclusion of a buffer in the mobile phase is critical. It maintains a constant pH, ensuring that the ionization state of the amino group and other potentially ionizable functions remains consistent, which leads to reproducible retention times and sharp peak shapes. Acetonitrile is often chosen as the organic modifier due to its strong elution strength and low UV cutoff.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a starting point for method development and validation, drawing on established practices for similar pyrrole derivatives.[2][3][4]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid for buffer preparation.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.A buffered aqueous phase ensures reproducible retention by controlling the ionization state of the analyte.[2]
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape and resolution for a wide range of compounds.[4]
Elution Mode IsocraticA 50:50 (v/v) mixture of Mobile Phase A and B is a good starting point for achieving adequate retention and separation.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, balancing analysis time and backpressure.[2]
Column Temperature 30 °CThermostatting the column ensures retention time stability and improves peak symmetry.[2]
Detection UV at 225 nmPyrrole derivatives often exhibit strong absorbance in the low UV range. A DAD can be used to identify the optimal wavelength.[2][4]
Injection Volume 10 µLA typical volume for analytical HPLC.
Run Time 10 minutesShould be sufficient to elute the main peak and any closely related impurities.

3. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) for linearity assessment and quantification.

  • Test Sample Preparation: Prepare the sample to be analyzed in the same diluent as the standard solutions to achieve a final concentration within the calibration range.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the test sample(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the test sample using the calibration curve. Purity can be assessed using the area percent method.

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Prep (Buffer + Acetonitrile) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample & Standard Preparation Injection Inject Blank, Standards, Samples SamplePrep->Injection Equilibration->Injection DataAcq Data Acquisition (UV Detection) Injection->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification & Purity Assessment Calibration->Quantification

Caption: Workflow for purity and quantification by RP-HPLC.

II. Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons (like -NH₂).

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Place the tube in the NMR spectrometer for analysis.

Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆): The following are predicted chemical shifts based on the analysis of similar structures.[5][6][7] Actual experimental values are required for definitive assignment.

Functional GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Notes
Phenyl-H (aromatic) 7.2 - 7.6 (multiplet, 5H)125 - 140Typical range for protons on a monosubstituted benzene ring.[6]
-NH₂ (amino) ~7.0 (broad singlet, 2H)N/AChemical shift can vary and the peak is often broad due to quadrupole broadening and exchange.[5]
-CH₂- (dihydro-pyrrole) ~3.0 - 3.5 (singlet, 2H)~35 - 45Aliphatic protons adjacent to a carbonyl group and within the ring structure.
C=C (pyrrole ring) N/A~90 & ~150Represents the sp² carbons of the double bond within the pyrrole ring. The carbon attached to the amino group will be downfield.
C=O (lactam carbonyl) N/A~170Characteristic chemical shift for a carbonyl carbon in an amide or lactam.[7]
-C≡N (nitrile) N/A~115 - 120Typical range for a nitrile carbon.[6]
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol: FTIR Sample Preparation (KBr Pellet Method)

  • Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the fine powder to a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference Insight
N-H (Amino) 3450 - 3250Symmetric/Asymmetric StretchThe presence of two bands in this region is characteristic of a primary amine (-NH₂).[8][9]
C-H (Aromatic) 3100 - 3000StretchIndicates the C-H bonds of the phenyl group.
C≡N (Nitrile) 2260 - 2220StretchA sharp, medium-intensity peak characteristic of the nitrile functional group.[8][9]
C=O (Lactam Amide) 1700 - 1660StretchA strong absorption band indicating the presence of the cyclic amide (lactam) carbonyl group.[7]
C=C (Aromatic/Alkene) 1600 - 1450StretchMultiple bands are expected in this region from the phenyl ring and the C=C bond in the pyrrole ring.[8]
C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight of the compound, which provides definitive confirmation of its elemental composition. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities and degradation products.

Expected Molecular Ion Peak:

  • Molecular Formula: C₁₁H₉N₃O

  • Molecular Weight: 215.21 g/mol

  • Expected Ion (ESI+): m/z 216.08 [M+H]⁺

Protocol: LC-MS Analysis

  • Utilize the HPLC method described in Section I.

  • Divert the column eluent to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument for high-resolution mass measurement).

  • Acquire mass spectra in positive ion mode.

  • The resulting data will provide the mass of the parent compound eluting at its characteristic retention time, confirming its identity. Fragmentation data (MS/MS) can be acquired to further probe the structure.

Workflow for LC-MS Structural Confirmation

LCMS_Workflow cluster_main LC-MS Analysis Sample Dissolved Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Detector Detector MS->Detector Data Data System: Mass Spectrum ([M+H]+) Detector->Data

Caption: General workflow for identity confirmation via LC-MS.

Conclusion

The analytical characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile requires an integrated approach employing both chromatographic and spectroscopic techniques. RP-HPLC serves as a robust method for purity assessment and quantification. Concurrently, NMR, FTIR, and Mass Spectrometry provide an unambiguous confirmation of the molecule's structure and molecular weight. The protocols and data presented in this guide offer a solid foundation for scientists to develop and implement comprehensive analytical strategies for this compound, ensuring data integrity and quality in research and development settings.

References

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available at: [Link]

  • SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Available at: [Link]

  • OAText. (2018). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Available at: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • ACS Publications. Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Available at: [Link]

  • Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • PubChem. 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • MDPI. (2020). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Available at: [Link]

  • ResearchGate. (2019). ¹H NMR spectra of compound 3a. Available at: [Link]

  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • MDPI. (2020). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available at: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Available at: [Link]

Sources

Application Notes and Protocols: Unveiling the Biological Potential of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive framework for investigating the biological activities of the novel heterocyclic compound, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile . Drawing upon established methodologies for analogous molecular scaffolds, this document outlines detailed protocols for assessing its potential as an anticancer and antimicrobial agent. The causality behind experimental choices is explained to ensure a thorough understanding and robust, reproducible results.

Introduction: The Promise of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of pyrrole and its fused systems have demonstrated significant potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[3][4][5] The presence of key functional groups such as an amino moiety and a carbonitrile group on the pyrrolidinone core of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile suggests a high likelihood of interesting biological properties. Specifically, the 5-oxopyrrolidine framework has been identified in compounds exhibiting promising anticancer and antimicrobial activities.[6]

This guide provides the necessary protocols to systematically evaluate the cytotoxic effects of this compound against relevant cancer cell lines and to screen for its efficacy against a panel of pathogenic bacteria and fungi.

Part 1: Assessment of Anticancer Activity

The initial evaluation of a novel compound's anticancer potential hinges on determining its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile against a panel of human cancer cell lines.

1. Cell Line Selection and Culture:

  • Rationale: A diverse panel of cancer cell lines is crucial to identify any cell-type-specific cytotoxicity. The following are suggested based on common cancer types:

    • MCF-7: Human breast adenocarcinoma

    • A549: Human lung carcinoma

    • PC3: Human prostate cancer

    • HepG2: Human liver carcinoma

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile in sterile dimethyl sulfoxide (DMSO).

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.

  • Positive Control: A well-characterized anticancer drug (e.g., Doxorubicin) should be used as a positive control. Prepare a stock solution in DMSO.

3. Experimental Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control in culture medium. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration in each well should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: Add 100 µL of the diluted compounds to the respective wells and incubate for 48 to 72 hours. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis and Presentation:

The percentage of cell viability is calculated using the following formula:

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Presentation for Cytotoxicity Screening

CompoundCancer Cell LineIC50 (µM)
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrileMCF-7Experimental Value
A549Experimental Value
PC3Experimental Value
HepG2Experimental Value
Doxorubicin (Positive Control)MCF-7Experimental Value
A549Experimental Value
PC3Experimental Value
HepG2Experimental Value

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select & Culture Cancer Cell Lines D Seed Cells in 96-well Plate A->D B Prepare Test Compound Stock (10 mM in DMSO) E Treat Cells with Serial Dilutions of Compound B->E C Prepare MTT Solution (5 mg/mL in PBS) G Add MTT Solution & Incubate for 4 hours C->G D->E F Incubate for 48-72 hours E->F F->G H Solubilize Formazan Crystals with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow for in vitro anticancer activity screening.

Part 2: Evaluation of Antimicrobial Activity

The structural features of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile suggest potential antimicrobial properties.[8][9] A preliminary screening can be performed using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol outlines a two-step process to first screen for antimicrobial activity and then quantify the potency of the test compound.

1. Microorganism Selection and Culture:

  • Rationale: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal strain, should be used for a broad-spectrum assessment.

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungus: Candida albicans (e.g., ATCC 10231)

  • Culture Media: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

2. Agar Well Diffusion Assay (Initial Screening):

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of the agar plates.

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) to each well.

  • Controls: Use DMSO as a negative control and appropriate antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

3. Broth Microdilution Method (MIC Determination):

  • Serial Dilutions: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

4. Data Presentation:

Table 2: Example Data Presentation for Antimicrobial Screening

MicroorganismAgar Well Diffusion (Zone of Inhibition in mm)Broth Microdilution (MIC in µg/mL)
Staphylococcus aureusExperimental ValueExperimental Value
Bacillus subtilisExperimental ValueExperimental Value
Escherichia coliExperimental ValueExperimental Value
Pseudomonas aeruginosaExperimental ValueExperimental Value
Candida albicansExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental Value
FluconazoleExperimental ValueExperimental Value

Experimental Workflow for Antimicrobial Activity Screening

antimicrobial_workflow cluster_prep_antimicrobial Preparation cluster_screening Initial Screening (Agar Well Diffusion) cluster_mic MIC Determination (Broth Microdilution) A_am Culture Microbial Strains C_am Standardize Inoculum (0.5 McFarland) A_am->C_am B_am Prepare Test Compound Solution (1 mg/mL in DMSO) E_am Create Wells & Add Compound B_am->E_am H_am Prepare Serial Dilutions in 96-well Plate B_am->H_am D_am Inoculate Agar Plates C_am->D_am I_am Inoculate Wells C_am->I_am D_am->E_am F_am Incubate Plates E_am->F_am G_am Measure Zone of Inhibition F_am->G_am G_am->H_am If Active H_am->I_am J_am Incubate Plate I_am->J_am K_am Determine Lowest Concentration with No Growth (MIC) J_am->K_am

Caption: Workflow for antimicrobial activity screening.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the systematic investigation of the biological activities of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. Based on the rich pharmacology of the pyrrole scaffold, it is anticipated that this compound may exhibit significant anticancer and/or antimicrobial properties. The successful execution of these experiments will provide valuable data for the drug discovery and development pipeline.

References

  • [Abdel-Aziz, M., et al. (2022). Synthesis, Anticancer Evaluation of Some Novel 5-Amino[1][8][10]Triazole Derivatives. Journal of Heterocyclic Chemistry.]([Link])

  • [El-Gendy, M. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules.]([Link])

Sources

Application Notes and Protocols for Investigating the Anticancer Potential of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The pyrrolidine and pyrrolidinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their widespread presence in natural products and their versatile biological activities.[1][2] An extensive body of research highlights the significant anticancer potential of derivatives built upon these five-membered nitrogen-containing heterocycles.[2][3] These compounds have demonstrated the ability to modulate various oncogenic pathways, inhibit key enzymes, and induce programmed cell death in a multitude of cancer cell lines.[4][5] This document provides a comprehensive guide for researchers investigating the anticancer properties of a specific pyrrolinone derivative: 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile . The protocols outlined herein are designed to facilitate a systematic evaluation of its cytotoxic and mechanistic properties, grounded in methodologies established for analogous compounds.

I. Rationale and Scientific Background

The core structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile combines several pharmacophoric features that suggest potential for anticancer activity. The pyrrolidinone ring is a key component in numerous compounds exhibiting antiproliferative effects.[4][6] The presence of an amino group and a cyano group can contribute to hydrogen bonding and other interactions with biological targets, a common feature in many enzyme inhibitors.[7] Furthermore, derivatives of the broader pyrrole class have been shown to act as competitive inhibitors of critical cancer-related kinases such as EGFR and VEGFR, and can induce apoptosis in malignant cells.[5]

The strategic approach detailed in these notes is to first establish the compound's cytotoxic efficacy across a panel of relevant cancer cell lines. Subsequent protocols are designed to elucidate the underlying mechanism of action, focusing on the induction of apoptosis and cell cycle arrest, which are common mechanisms for this class of compounds.[8]

II. Synthesis of the Target Compound

While various synthetic routes for substituted pyrroles and pyrrolidinones exist, a common and effective method involves multi-component reactions.[9][10][11] A plausible synthesis for the title compound can be adapted from established literature procedures for similar structures.

Protocol 1: Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

This protocol is a representative example and may require optimization.

Principle: This synthesis involves a one-pot, multi-component reaction of an aldehyde, an amine, and an active methylene compound, a common strategy for generating highly substituted heterocyclic systems.

Materials:

  • Phenylglycine

  • Ethyl cyanoacetate

  • A suitable aldehyde (e.g., formaldehyde or a precursor)

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • In a round-bottom flask, dissolve phenylglycine (1 equivalent) and sodium acetate (1.2 equivalents) in a mixture of ethanol and glacial acetic acid.

  • Add ethyl cyanoacetate (1 equivalent) and the aldehyde source (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

III. In Vitro Anticancer Activity Evaluation

The initial assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Protocol 2: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, Panc-1 - pancreatic, HCT-116 - colon)

  • Normal human cell line (e.g., fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Presentation

The results of the MTT assay should be summarized in a table for clear comparison.

CompoundCancer Cell LineIC₅₀ (µM) [Hypothetical Data]
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrileA549 (Lung)8.5
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrileMCF-7 (Breast)5.2
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrilePanc-1 (Pancreas)12.1
Doxorubicin (Positive Control)A549 (Lung)0.8
Doxorubicin (Positive Control)MCF-7 (Breast)0.5
Doxorubicin (Positive Control)Panc-1 (Pancreas)1.1

IV. Mechanistic Studies

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism of cell death.

Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line showing high sensitivity to the compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • 6-well plates

  • PI staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[12]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

V. Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Protocol 1: One-Pot Synthesis characterization Structure Confirmation (NMR, MS) synthesis->characterization mtt Protocol 2: MTT Cytotoxicity Assay (IC50 Determination) characterization->mtt Pure Compound selectivity Test on Normal Cell Line mtt->selectivity apoptosis Protocol 3: Annexin V/PI Apoptosis Assay mtt->apoptosis If IC50 is potent cell_cycle Protocol 4: Cell Cycle Analysis mtt->cell_cycle If IC50 is potent

Caption: A streamlined workflow for the anticancer evaluation of the target compound.

Hypothetical Signaling Pathway

Based on literature for similar heterocyclic compounds, a potential mechanism of action could involve the inhibition of key survival pathways like PI3K/Akt and MAPK/ERK.[8]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcome Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 2-Amino-5-oxo-1-phenyl- 4,5-dihydro-1H-pyrrole- 3-carbonitrile Compound->RTK Inhibition? Compound->PI3K Inhibition? MEK MEK Compound->MEK Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: Hypothetical inhibition of pro-survival signaling pathways by the compound.

VI. Concluding Remarks

The protocols and framework provided in this document offer a robust starting point for the comprehensive evaluation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile as a potential anticancer agent. The pyrrolidinone core is a well-validated scaffold in oncology research, and a systematic investigation into this specific derivative is a meritorious endeavor.[2][4] Positive outcomes from these in vitro studies would warrant further investigation into more complex mechanisms, such as target identification, and progression to in vivo animal models to assess efficacy and safety.

References

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available from: [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available from: [Link]

  • ResearchGate. (n.d.). Some of the 2-pyrrolidinone-based compounds with anticancer properties.... Available from: [Link]

  • PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Available from: [Link]

  • PMC - NIH. (n.d.). 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. Available from: [Link]

  • NIH. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • PMC. (n.d.). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Available from: [Link]

  • (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. Available from: [Link]

  • PMC - NIH. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available from: [Link]

  • (n.d.). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. Available from: [Link]

  • PubMed. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Available from: [Link]

  • Sci-Hub. (n.d.). Synthesis and Reactions of 2‐Amino‐6 -. Available from: [Link]

  • (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][3][4]Triazole Derivatives. Available from: [Link]

  • MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. Available from: [Link]

  • NIH. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Available from: [Link]

  • PubMed. (2016). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Available from: [Link]

Sources

Application Note & Protocols: A Guide to Antimicrobial Efficacy Testing of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of a specific pyrrolidinone derivative, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile . We present a tiered approach, from initial qualitative screening to quantitative potency determination and advanced mechanistic insights. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction: The Rationale for Evaluating Pyrrole Derivatives

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[3] Among them, pyrrole and its derivatives have been a focal point of research due to their presence in bioactive natural products and their versatile pharmacological profile, which includes antibacterial, antifungal, and anticancer properties.[2][4] The specific compound, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, belongs to a class of 2-aminopyrrole-3-carbonitriles that have been synthesized and evaluated for their potential as antimicrobial agents.[5] The evaluation of such novel synthetic compounds is a critical first step in the drug discovery pipeline.[6]

This guide outlines a logical, multi-step workflow for assessing the antimicrobial potential of this target compound, ensuring that researchers can generate reliable and meaningful data.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Insights A Agar Diffusion Assays (Qualitative Susceptibility) B Broth Microdilution (Determine MIC) A->B Active Compound C MBC Determination (Cidal vs. Static Activity) B->C Subculture from MIC wells D Time-Kill Kinetics (Rate of Activity) B->D Potent Compound E Biofilm Assays (Inhibition & Eradication) B->E

Figure 1: Recommended workflow for antimicrobial evaluation of the target compound.

Preliminary Screening: Agar Diffusion Assays

The first step in assessing a novel compound is often a qualitative screen to determine if it possesses any antimicrobial activity. Agar diffusion methods are cost-effective, rapid, and versatile for testing a range of synthetic compounds.[6]

Principle of the Method

The test compound is impregnated onto a sterile paper disc or placed into a well cut into an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses outward through the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disc or well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Protocol 2.1: Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of the test compound against selected bacterial and fungal strains.

Materials & Reagents:

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile 6 mm paper discs

  • Test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic discs (e.g., Gentamicin, Ciprofloxacin, Amphotericin B)

  • Negative control: Discs impregnated with DMSO

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO (e.g., 10 mg/mL). The choice of solvent is critical; DMSO is often used for its ability to dissolve organic compounds and its low intrinsic toxicity at working concentrations.[7]

  • Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of an MHA or SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disc Application:

    • Test Disc: Aseptically apply a known volume (e.g., 10 µL) of the test compound stock solution onto a sterile paper disc. Allow the solvent to evaporate completely in a sterile environment.

    • Control Discs: Use commercially available positive control antibiotic discs and a negative control disc prepared with 10 µL of DMSO.

  • Incubation: Aseptically place the prepared discs onto the inoculated agar surface, pressing gently to ensure full contact. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 25-30°C for 48 hours for fungi.

  • Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disc. No zone around the DMSO disc should be observed. Activity is indicated by a clear zone around the test compound disc.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

Following a positive screening result, the next critical step is to determine the compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is the standard for this determination.

Protocol 3.1: Broth Microdilution Assay

Objective: To quantitatively determine the MIC of the test compound.

Materials & Reagents:

  • Test Compound stock solution in DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Sterile 96-well microtiter plates (U-bottom)

  • Test organisms, prepared to 0.5 McFarland standard and then diluted

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution:

    • Prepare an intermediate dilution of the test compound stock in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL, add 100 µL of a 256 µg/mL compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only, no compound, no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader (OD₆₀₀). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G cluster_setup Plate Setup cluster_inoculate Inoculation & Incubation cluster_read Result Interpretation A Add 50µL Broth to Wells 2-12 B Add 100µL Compound to Well 1 A->B C Perform Serial Dilution (Well 1 to 10) B->C D Add 50µL Inoculum to Wells 1-11 C->D E Incubate 18-24h at 37°C D->E F Observe Turbidity E->F G MIC = Lowest concentration with no visible growth F->G

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Determining Bactericidal vs. Bacteriostatic Activity

The MIC value does not distinguish between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) assay, a direct extension of the MIC test, provides this crucial information.

Protocol 4.1: MBC Determination

Objective: To determine the lowest concentration of the test compound that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC from the broth microdilution plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-20 µL from each of these wells onto a fresh, antibiotic-free MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the agar plate.

Parameter Description Typical Units Example Result
Zone of Inhibition Diameter of the clear zone in an agar diffusion assay.mm18 mm
MIC Minimum Inhibitory Concentration from broth microdilution.µg/mL or µM16 µg/mL
MBC Minimum Bactericidal Concentration from sub-culturing.µg/mL or µM32 µg/mL
MBC/MIC Ratio Ratio to classify activity. ≤ 4 is generally considered bactericidal.Unitless2

Table 1: Summary of Key Antimicrobial Assay Parameters and Example Data.

Advanced Characterization: Time-Kill & Anti-Biofilm Assays

For promising compounds, further investigation into the dynamics of their activity and their effect on complex bacterial communities like biofilms is warranted.

Protocol 5.1: Time-Kill Kinetic Assay

Objective: To assess the rate and extent of bacterial killing by the test compound over time.

Procedure:

  • Prepare flasks containing CAMHB with the test compound at concentrations relevant to its MIC (e.g., 1x, 2x, and 4x MIC). Include a no-compound growth control flask.

  • Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate all flasks in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the viable cell count (CFU/mL).

  • Result Interpretation: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal agent is typically defined as one that produces a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Protocol 5.2: Biofilm Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits the formation of biofilms.

Procedure:

  • Prepare serial dilutions of the test compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate. These concentrations should typically be at and below the MIC.

  • Add a standardized bacterial suspension to each well. Include growth and sterility controls.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • After incubation, gently discard the planktonic (free-floating) cells by inverting and tapping the plate. Wash the wells carefully with PBS to remove any remaining non-adherent cells.

  • Fix the remaining biofilms with methanol for 15 minutes.

  • Stain the biofilms with 0.1% crystal violet solution for 15-20 minutes.

  • Wash away excess stain with water and allow the plate to air dry.

  • Solubilize the bound stain by adding 30% acetic acid or ethanol to each well.

  • Quantify the biofilm mass by reading the absorbance at 570-595 nm using a plate reader.

  • Result Interpretation: Calculate the percentage of biofilm inhibition relative to the untreated growth control. The Minimum Biofilm Inhibitory Concentration (MBIC) can be defined as the lowest concentration causing a significant reduction in biofilm formation.[9]

Troubleshooting and Scientific Considerations

  • Compound Solubility: Poor solubility of the test compound is a common issue. Ensure complete dissolution in DMSO before adding to the aqueous broth. If precipitation occurs, results may be invalid. Consider alternative solvents or the use of surfactants like Tween 80, but always run a solvent-only control to check for intrinsic antimicrobial activity.

  • Contamination: Strict aseptic technique is paramount. The sterility control (broth only) is a critical check for contamination in your reagents or technique.

  • Inoculum Density: The final inoculum concentration is a key variable. Inocula that are too high can overwhelm the compound, leading to falsely high MICs. Inocula that are too low may result in insufficient growth in the control wells. Standardization using the McFarland standard is essential.

  • Choice of Microorganisms: The panel of test organisms should be diverse, including Gram-positive bacteria, Gram-negative bacteria, and fungi to establish the compound's spectrum of activity.[5][10] Including resistant strains (e.g., MRSA) can provide highly valuable data.[11]

References

  • Soliman, F. S., & Hassan, T. H. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145-58. [Link]

  • Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]

  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Request PDF. Retrieved from [Link]

  • Bentham Science Publishers. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Vasile, C. M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • American Chemical Society. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education. [Link]

  • MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • de Oliveira, J. F., et al. (2020). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. MicrobiologyOpen, 9(12), e1134. [Link]

  • ResearchGate. (2024). (PDF) ANTIBACTERIAL ACTIVITY OF THREE ORGANIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. [Link]

  • National Institutes of Health. (2017). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo. ChemMedChem. [Link]

  • TSI Journals. (2012). SYNTHESIZES AND ANTIMICROBIAL EVALUATION OF SOME NOVEL HETEROCYCLIC COMPOUNDS. Journal of Current Chemistry & Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (2015). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. RSC Advances. [Link]

  • Vyankatesh D., et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifungal Activity. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • National Institutes of Health. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][4][5] thiadiazine derivatives. Arabian Journal of Chemistry. [Link]

  • Frontiers. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. [Link]

  • PubMed. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research. [Link]

  • Baghdad Science Journal. (2011). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic structure have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties, often attributed to their ability to inhibit specific enzymes.[1][3][4] The compound 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile represents a novel synthetic molecule incorporating this key pharmacophore. While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to known enzyme inhibitors suggests a strong potential for interaction with various enzymatic targets.[3][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile as a potential enzyme inhibitor. We will provide detailed, step-by-step protocols for initial screening, determination of inhibitory potency (IC50), and preliminary mechanistic studies. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Part 1: Foundational Steps - Preparing for Inhibition Assays

Before delving into specific enzyme assays, it is crucial to properly prepare the test compound and understand its physical properties to avoid experimental artifacts.

Compound Characterization and Purity Assessment

Ensure the test compound, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, is of high purity (ideally >95%). This can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could lead to false-positive or false-negative results.

Solubility Determination

The solubility of the test compound in aqueous buffers is a critical parameter. Most enzyme assays are conducted in aqueous environments.

Protocol for Solubility Testing:

  • Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO). A common starting concentration is 10-50 mM.

  • Serially dilute the stock solution into the intended assay buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer) to various final concentrations.

  • Visually inspect each dilution for any signs of precipitation.

  • For a more quantitative assessment, incubate the dilutions for a set period (e.g., 1-2 hours) at the assay temperature, centrifuge the samples, and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.

  • The highest concentration that remains in solution is the maximum soluble concentration. It is imperative to perform the enzyme inhibition assays at concentrations below this limit to avoid misleading results due to compound precipitation.

Preparation of Stock Solutions
  • Accurately weigh a precise amount of the compound.

  • Dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 20 mM). Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • On the day of the experiment, prepare intermediate stock solutions by diluting the primary stock in DMSO.

  • Subsequent dilutions into the aqueous assay buffer should be made from these intermediate stocks to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells.

Part 2: The Initial Screen - Identifying Potential Enzyme Targets

The initial screening phase aims to identify if 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile has an inhibitory effect on a selected enzyme or a panel of enzymes.

General Principles of Enzyme Inhibition Assays

An enzyme assay is a laboratory procedure to measure the rate of an enzyme-catalyzed reaction.[7] To screen for inhibitors, the reaction rate is measured in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound suggests inhibition.

// Controls control_neg [label="Negative Control\n(No Inhibitor)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; control_pos [label="Positive Control\n(Known Inhibitor)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; control_vehicle [label="Vehicle Control\n(DMSO only)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"];

control_vehicle -> preincubation [style=dashed]; control_neg -> preincubation [style=dashed]; control_pos -> preincubation [style=dashed]; } } Caption: General workflow for an enzyme inhibition assay.

A Generic Protocol for a Spectrophotometric Inhibition Assay

This protocol can be adapted for various enzymes that utilize a chromogenic substrate.

Materials:

  • Purified enzyme of interest

  • Corresponding chromogenic substrate

  • Assay buffer (optimized for the specific enzyme)

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (test compound)

  • Known inhibitor of the enzyme (positive control)

  • DMSO (vehicle)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Assay Plate Setup: Design the plate layout to include blanks, negative controls (100% enzyme activity), positive controls, and multiple concentrations of the test compound.

    • Blank wells: Assay buffer and substrate, no enzyme.

    • Negative Control wells: Assay buffer, enzyme, and DMSO (at the same final concentration as the test compound wells).

    • Positive Control wells: Assay buffer, enzyme, and a known inhibitor.

    • Test wells: Assay buffer, enzyme, and serial dilutions of the test compound.

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the test compound, known inhibitor, or DMSO vehicle to the appropriate wells.

    • Add the enzyme solution to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (multiple readings over a set time period, e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100 Where V₀_inhibitor is the rate in the presence of the test compound and V₀_control is the rate of the negative control (DMSO only).

Part 3: Quantifying Potency - IC50 Determination

If the initial screen shows significant inhibition (e.g., >50% at a given concentration), the next step is to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8]

Protocol for IC50 Determination:

  • Perform the enzyme inhibition assay as described above, but with a wider range of concentrations of the test compound. A common approach is to use a 10-point, 3-fold serial dilution.

  • Calculate the % inhibition for each concentration.

  • Plot the % inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (sigmoidal dose-response curve) using software such as GraphPad Prism, Origin, or R.[9][10] The equation for a four-parameter logistic model is often used.[11]

  • The IC50 value is derived from the fitted curve as the concentration that corresponds to 50% inhibition.

Example Data Presentation:

Compound Concentration (µM)Log(Concentration)% Inhibition (Mean ± SD)
100298.5 ± 2.1
33.31.5292.1 ± 3.5
11.11.0575.4 ± 4.2
3.70.5752.3 ± 3.9
1.230.0928.7 ± 2.8
0.41-0.3910.1 ± 1.5
0.14-0.852.5 ± 0.9
0.05-1.300.8 ± 0.5

This is example data and does not represent actual experimental results for the topic compound.

Part 4: Understanding the Mechanism of Inhibition (MOA)

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides valuable insight into how the compound interacts with the enzyme.[7][12] This is typically achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax).

G start Initial Hit Identified (IC50 Determined) assay_setup {Setup Kinetic Assay|Vary [Substrate] at fixed [Inhibitor]} start->assay_setup data_collection {Measure Initial Velocities (V₀)|Generate multiple Michaelis-Menten plots} assay_setup->data_collection plot_analysis {Generate Lineweaver-Burk Plot|(1/V₀ vs. 1/[S])} data_collection->plot_analysis competitive competitive plot_analysis->competitive Km increases, Vmax unchanged noncompetitive noncompetitive plot_analysis->noncompetitive Km unchanged, Vmax decreases uncompetitive uncompetitive plot_analysis->uncompetitive Km decreases, Vmax decreases

Protocol for Preliminary MOA Studies:

  • Select several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).

  • For each inhibitor concentration (including a zero-inhibitor control), perform the enzyme assay with a range of substrate concentrations (typically from 0.1x to 10x the Km value).

  • Measure the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

  • To more clearly visualize the effects on Km and Vmax, transform the data into a double-reciprocal plot (Lineweaver-Burk plot): plot 1/V₀ versus 1/[Substrate].

    • Competitive inhibition: The lines will intersect at the same point on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive inhibition: The lines will intersect at the same point on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

Part 5: Specific Application Protocols

Based on the activities of similar pyrrolidinone scaffolds, here are two example protocols for screening 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.[5][6]

Protocol: α-Glucosidase Inhibition Assay

Rationale: α-Glucosidase inhibitors are used in the management of type 2 diabetes. Pyrrolidine derivatives have been reported to inhibit this enzyme.[5]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 0.1 M Phosphate buffer (pH 6.8)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) to stop the reaction

Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound (or controls), and 20 µL of α-glucosidase solution.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculate % inhibition and determine the IC50 value as previously described.

Protocol: Trypsin Inhibition Assay

Rationale: Trypsin is a model serine protease. Inhibitors of proteases have wide therapeutic applications.

Materials:

  • Bovine Trypsin (Sigma-Aldrich)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate

  • 0.1 M Tris-HCl buffer (pH 8.2) containing 20 mM CaCl₂

  • Soybean Trypsin Inhibitor (SBTI) or Aprotinin (positive control)

Procedure:

  • In a 96-well plate, add reagents in the following order: 100 µL of Tris-HCl buffer, 20 µL of the test compound (or controls), and 20 µL of trypsin solution.[13]

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of BAPNA solution.

  • Immediately measure the increase in absorbance at 410 nm in kinetic mode for 10-15 minutes at 37°C.[13]

  • Determine the initial reaction velocities and calculate the % inhibition and IC50 value.

Part 6: Assay Validation and Troubleshooting

To ensure the trustworthiness of your results, it is essential to build a self-validating system.[14]

Key Considerations:

  • Z'-factor: For screening assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Compound Interference: Test compounds can interfere with the assay signal (e.g., by absorbing light at the measurement wavelength or by being fluorescent). Always run controls with the test compound in the absence of the enzyme to check for such interference.

  • Enzyme Concentration Dependence: For potent inhibitors, the IC50 value can be dependent on the enzyme concentration. If tight-binding inhibition is suspected, perform the IC50 determination at different enzyme concentrations.[12][15]

Conclusion

The framework provided in these application notes offers a comprehensive starting point for the systematic investigation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile as a potential enzyme inhibitor. By following these detailed protocols, researchers can generate reliable data on the inhibitory activity, potency, and mechanism of action of this novel compound, thereby elucidating its therapeutic potential and guiding future drug development efforts.

References

  • KinTek Corporation. (2023). KinTek Explorer: Enzyme Kinetics Data Fitting Software.
  • ResearchGate. (2021). Software for enzyme kinetics data analysis?
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Softzymics. (n.d.). Enzyme kinetics statistics software: VisualEnzymics.
  • KinTek Corporation. (n.d.). Enzyme Kinetics Software | KinTek Explorer.
  • Krajewska, E., & Domański, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Jan, B., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1296, 136801.
  • Alves, J. M. P. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io.
  • Gerokonstantis, D. T., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic Chemistry, 94, 103445.
  • Perrella, F. W. (n.d.). Curve-fitting Software (enzymkinetics, BestCurvFit, EZ-Fit, Perrella).
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Tan, E. Z., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]

  • Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors.
  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134.
  • EnzyTag. (2025). Enzyme inhibitory assay: Significance and symbolism.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247492.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • I.R.I.S. UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134.
  • Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 226-233.
  • Khan, S., et al. (2025). Validation of drug targets using molecular methodologies and enzymatic activity assays for validation of inhibitory potential. Request PDF on ResearchGate.
  • Blondy, S., et al. (2016). Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 123, 83-92.
  • Al-Said, M. S., et al. (2017). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo. ChemMedChem, 12(1), 65-78.
  • Gangjee, A., et al. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68-76.
  • Yoshikawa, Y., et al. (2014). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 38(11), 5539-5548.
  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES.
  • Saeed, A., et al. (2016). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 6(81), 77893-77903.
  • Abd El-All, A. S., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 26(11), 3326.
  • Santa Cruz Biotechnology. (n.d.). 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (2025). N-H...O hydrogen bonding and π- π interactions in 2-Amino-1- (4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3- carboxylic acid ethyl ester.
  • MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Han, C., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.
  • Xu, J., et al. (2018). Screening, synthesis, crystal structure, and molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as novel AKR1C3 inhibitors. Bioorganic & Medicinal Chemistry, 26(23-24), 6044-6054.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Shrestha-Dawadi, P. B., & Lugtenburg, J. (2013). 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o223.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: This document provides a comprehensive guide for the initial in vitro evaluation of the novel synthetic compound, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, hereafter referred to as Compound PYR-237. The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These application notes are designed for researchers in drug discovery and development, offering a strategic workflow from preliminary cytotoxicity screening to mechanism of action studies. The protocols herein are detailed to ensure reproducibility and provide a solid foundation for assessing the therapeutic potential of PYR-237.

Introduction: The Rationale for Evaluating PYR-237

Heterocyclic compounds are cornerstones in the development of new therapeutic agents.[4][5] The pyrrole ring system, in particular, is a core component of various natural products and synthetic drugs with demonstrated pharmacological activities such as antibacterial, anti-inflammatory, and notably, anticancer effects.[1][6] Recent studies on pyrrole derivatives have highlighted their ability to interfere with critical cellular processes in cancer cells, including microtubule polymerization, cell cycle progression, and various signaling pathways.[2][7][8]

The structure of PYR-237, featuring an amino group, a cyano moiety, and a phenyl-substituted lactam, suggests a potential for diverse biological interactions. This guide outlines a systematic in vitro approach to characterize its cytotoxic and potential anticancer activities.

Strategic Workflow for In Vitro Evaluation

A tiered approach is recommended for the efficient and informative evaluation of PYR-237. This workflow is designed to first establish the compound's general cytotoxicity and then to delve into its potential mechanisms of action.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Advanced Characterization A Compound PYR-237 (Stock Solution Preparation) B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 panel or similar) A->B Initial broad screening C MTT Assay for Cell Viability (Dose-Response and IC50 Determination) B->C Select sensitive cell lines D Cell Death Mechanism Assays (Annexin V/PI Staining for Apoptosis) C->D Investigate how cells die F Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) C->F Explore molecular targets based on structural analogs E Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry) D->E Determine if cell cycle is affected G Angiogenesis Assays (e.g., Tube Formation Assay) D->G If apoptosis is induced E->F H Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell Assay) F->H If key oncogenic pathways are inhibited

Caption: A tiered experimental workflow for the in vitro evaluation of PYR-237.

Phase 1: Primary Cytotoxicity Screening

The initial phase focuses on determining the cytotoxic potential of PYR-237 against a panel of human cancer cell lines. This provides a broad view of its activity and helps in selecting appropriate cell lines for further studies.

Protocol: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)) and a non-cancerous cell line (e.g., HEK293)

  • PYR-237 (dissolved in DMSO to prepare a stock solution)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PYR-237 in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PYR-237. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, should be determined by plotting a dose-response curve.[9]

Data Presentation: Hypothetical IC50 Values

The results of the MTT assay can be summarized in a table for easy comparison.

Cell LineTissue of OriginPYR-237 IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Cancer12.5 ± 1.80.8 ± 0.1
A549Lung Cancer8.2 ± 1.10.5 ± 0.08
HeLaCervical Cancer15.1 ± 2.20.9 ± 0.15
HEK293Normal Kidney> 1005.2 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Elucidation of the Mechanism of Action

Based on the primary screening results, further assays can be conducted to understand how PYR-237 exerts its cytotoxic effects.

Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay helps to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Selected cancer cell line (e.g., A549)

  • PYR-237

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat them with PYR-237 at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Hypothetical Signaling Pathway Investigation

Given that many pyrrole derivatives act as inhibitors of protein kinases or disrupt microtubule dynamics, a potential mechanism for PYR-237 could involve these pathways.[1][2]

signaling_pathway cluster_cell Cancer Cell cluster_pathway Putative Target Pathway PYR237 PYR-237 Kinase Tyrosine Kinase (e.g., Src) PYR237->Kinase Inhibits? Receptor Growth Factor Receptor (e.g., EGFR) Receptor->Kinase activates Downstream Downstream Signaling (e.g., PI3K/Akt) Kinase->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits

Caption: Hypothetical signaling pathway targeted by PYR-237.

Conclusion and Future Directions

These application notes provide a foundational framework for the in vitro characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (PYR-237). The proposed workflow will enable researchers to determine its cytotoxic profile and gain initial insights into its mechanism of action. Positive results from these assays would warrant further investigation into more specific molecular targets and in vivo efficacy studies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Mateev, E. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • La Regina, G., et al. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • ACS Publications. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.
  • PubMed. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships.
  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • Semantic Scholar. (n.d.). Recent Advances and Developments of in vitro Evaluation of Heterocyclic Moieties on Cancer Cell Lines.
  • PubMed. (n.d.). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles.
  • ACS Publications. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Heterocyclic Antitumor Compounds.
  • MDPI. (n.d.). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Der Pharmacia Lettre. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung.

Sources

Application Notes and Protocols for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Pyrrolinone Scaffold

The pyrrolidinone ring system, a core component of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The specific compound, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, combines several key pharmacophoric features: a lactam for hydrogen bonding, an aromatic phenyl group for potential hydrophobic interactions, and a cyano group which can act as a hydrogen bond acceptor or participate in other interactions with biological targets. These features make it an attractive candidate for screening in various biological assays to uncover its potential as a novel therapeutic agent or a research tool.

This guide provides detailed protocols for the initial characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, focusing on its potential applications in anticancer and antimicrobial research. The methodologies are designed to be robust and provide a solid foundation for further investigation into its mechanism of action.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is critical for designing and interpreting biological experiments.

PropertyValueSource
Molecular FormulaC₁₁H₉N₃OInferred from name
Molecular Weight211.21 g/mol Inferred from name
AppearanceTypically a solidGeneral knowledge of similar compounds
SolubilityTo be determined experimentally. Soluble in DMSO and other organic solvents.General knowledge of similar compounds
Purity>95% recommended for biological assaysStandard laboratory practice

Note: It is crucial to confirm the identity and purity of the compound using techniques such as NMR, mass spectrometry, and HPLC before initiating any biological experiments.

Application 1: Anticancer Activity Screening

Pyrrolidinone derivatives have shown promise as anticancer agents by targeting various cellular pathways.[1][4][5] The following protocols outline a standard workflow for evaluating the cytotoxic and antiproliferative effects of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile against a panel of cancer cell lines.

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_secondary Secondary Assays (Optional) cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay Migration_Assay Wound Healing/Transwell Assay MTT_Assay->Migration_Assay Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Migration_Assay->Data_Analysis

Caption: Workflow for assessing the in vitro anticancer potential.

Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination

This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

Materials:

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Application 2: Antimicrobial Activity Screening

The structural motifs present in 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile are found in various known antimicrobial agents.[2][6][7][8][9] The following protocols describe standard methods to assess its antibacterial and antifungal properties.

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_qualitative Qualitative Assay cluster_quantitative Quantitative Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Disk_Diffusion Disk Diffusion Assay (Zone of Inhibition) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC, MBC/MFC) Compound_Prep->Broth_Microdilution Microbe_Culture Bacterial & Fungal Culture (e.g., S. aureus, E. coli, C. albicans) Microbe_Culture->Disk_Diffusion Microbe_Culture->Broth_Microdilution Disk_Diffusion->Broth_Microdilution If active Data_Analysis Data Analysis & Interpretation Disk_Diffusion->Data_Analysis Broth_Microdilution->Data_Analysis

Caption: Workflow for assessing in vitro antimicrobial activity.

Protocol 2: Disk Diffusion Assay

This is a preliminary qualitative method to assess the antimicrobial activity of a compound.[6]

Materials:

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

  • DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic discs (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.

  • Disc Application:

    • Impregnate sterile filter paper discs with a known concentration of the test compound (e.g., 100 µ g/disc ).

    • Place the impregnated discs, along with a negative control (DMSO) and a positive control (standard antibiotic), onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Microbial inoculum (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock solution of the compound to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the adjusted microbial inoculum to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

Potential Application as an Enzyme Inhibitor

The pyrrolinone scaffold is present in inhibitors of various enzymes.[3][10][11] 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile can be screened against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, to identify potential inhibitory activity. A general workflow for this is outlined below.

General Workflow for Enzyme Inhibition Screening

enzyme_inhibition_workflow cluster_screening Screening cluster_dose_response Dose-Response cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Primary_Screen Primary Screen (Single High Concentration) Dose_Response Dose-Response Curve (Determine IC50) Primary_Screen->Dose_Response If active Data_Analysis Data Analysis & Interpretation Primary_Screen->Data_Analysis Mechanism_Study Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) Dose_Response->Mechanism_Study Dose_Response->Data_Analysis Mechanism_Study->Data_Analysis

Caption: General workflow for screening as an enzyme inhibitor.

A specific protocol would depend on the target enzyme and the available assay method (e.g., fluorescence, absorbance, luminescence). The general principle involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.

Conclusion and Future Directions

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile represents a promising starting point for drug discovery and chemical biology research. The protocols outlined in this guide provide a systematic approach to characterizing its potential as an anticancer and antimicrobial agent. Positive results from these initial screens should be followed by more in-depth studies to elucidate the mechanism of action, identify specific molecular targets, and explore structure-activity relationships through the synthesis of analogs.

References

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
  • Helmy Abd El-Hameed, R., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 1-14.
  • Der Pharma Chemica. (2015). Synthesis of some new pyrrole derivatives and their antimicrobial activity. 7(10), 218-224.
  • ResearchGate. (2014).
  • Lauro, G., et al. (2018). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. MedChemComm, 9(12), 2028-2036.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
  • Helmy Abd El-Hameed, R., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
  • National Institutes of Health. (2023).
  • National Institutes of Health. (2022).
  • MDPI. (2019). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2019(4), M1096.
  • National Institutes of Health. (2013). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(25), 17189-17201.
  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • National Institutes of Health. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Xu, J., et al. (2018). Screening, synthesis, crystal structure, and molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as novel AKR1C3 inhibitors. Bioorganic & Medicinal Chemistry, 26(23-24), 6066-6076.
  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • PubMed. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist.
  • National Institutes of Health. (2013). 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile.
  • SpectraBase. (n.d.). 2-amino-6,7-dimethyl-4-(5-nitro-2-furyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the purity of the final product. The synthesis of highly functionalized pyrrolidine and pyrrole derivatives is a cornerstone of medicinal chemistry, and this guide provides field-proven insights to streamline your experimental workflow.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile?

The most prevalent and efficient method is a one-pot, three-component reaction (MCR).[3] This approach is favored for its high atom economy, reduced number of purification steps, and the ability to construct complex molecules from simple precursors in a single operation.[4] The typical reactants include:

  • Aniline (the source of the N-phenyl group).

  • An active methylene compound, typically malononitrile or cyanoacetamide , to provide the C3-carbonitrile and C2-amino groups.

  • A β-ketoester or a related precursor that forms the pyrrolidone backbone.

The reaction is typically catalyzed by a base and proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate first?

Low yields in this type of multicomponent synthesis are common and can usually be traced back to a few critical factors.[5] A systematic approach is best:

  • Reagent Purity and Stoichiometry: Impurities in starting materials can halt the reaction or lead to intractable side products. Ensure the purity of your aniline, active methylene nitrile, and keto-ester. Carefully control the stoichiometry, as an excess of one reactant can promote side reactions.[6]

  • Catalyst Choice and Concentration: The type and amount of base catalyst are crucial. Common catalysts include piperidine, triethylamine, or sodium ethoxide. The base facilitates the initial condensation and subsequent cyclization steps. Too little catalyst results in an incomplete reaction, while too much can promote undesired side reactions or product degradation.

  • Reaction Temperature and Time: These parameters directly influence the reaction kinetics. Some MCRs require heating to overcome activation barriers, while others proceed at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product decomposition from prolonged heating.[5]

Q3: I am observing multiple spots on my TLC plate, indicating significant side product formation. What is happening?

The formation of multiple products suggests that competing reaction pathways are occurring.[6] In this specific synthesis, common side reactions include the self-condensation of the keto-ester, the formation of Knoevenagel adducts that fail to cyclize, or the dimerization of reactants. The causality is often linked to the order of reagent addition or suboptimal temperature control. A stepwise addition of reagents can sometimes provide a cleaner reaction by allowing a key intermediate to form before introducing the final component.[6]

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a validated solution.

Issue 1: The reaction fails to proceed, or the yield is less than 20%.
  • Question: I've mixed my reactants, but TLC analysis shows only starting materials even after several hours. What's wrong?

  • Answer & Rationale: This issue typically points to a failure in the initial activation or condensation step, which has the highest activation energy.

    • Causality 1: Ineffective Catalyst. The basicity of your catalyst may be insufficient to deprotonate the active methylene compound (e.g., malononitrile), which is the first mechanistic step.

    • Solution 1: Catalyst Screening. If you are using a weak base like triethylamine, consider switching to a stronger base such as piperidine or an alkoxide like sodium ethoxide. See the table below for guidance.

    • Causality 2: Solvent Effects. The solvent plays a critical role in stabilizing intermediates. Protic solvents like ethanol are generally preferred as they can participate in proton transfer steps. If you are using an aprotic solvent like THF or DCM, the reaction may be sluggish.

    • Solution 2: Solvent Optimization. Ethanol is the most commonly reported and effective solvent. If solubility is an issue, a mixture of ethanol and DMF can be used.

    • Causality 3: Presence of Moisture. For reactions involving strong bases like alkoxides, moisture in the reagents or solvent can quench the catalyst and stall the reaction.

    • Solution 3: Anhydrous Conditions. Ensure your solvents are properly dried, and if using a particularly sensitive base, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

ParameterOption 1 (Mild)Option 2 (Standard)Option 3 (Strong)Rationale
Catalyst Triethylamine (Et₃N)PiperidineSodium Ethoxide (NaOEt)Basicity increases from left to right, affecting the rate of initial deprotonation.
Solvent Dichloromethane (DCM)Ethanol (EtOH)Dimethylformamide (DMF)Polarity and protic nature affect intermediate stability and reaction rate.
Temperature Room Temperature50 °C80 °C (Reflux)Higher temperatures can overcome activation energy but may increase side products.

Table 1: Key Reaction Parameters and Their Impact on Yield.

Issue 2: The reaction produces a complex mixture of side products.
  • Question: My reaction works, but the crude product is a complex mixture that is difficult to purify. How can I improve the selectivity?

  • Answer & Rationale: Poor selectivity is a classic problem in multicomponent reactions where multiple reactive species are present simultaneously.[6]

    • Causality: Uncontrolled Reaction Rate. Adding all reactants at once at an elevated temperature can lead to a rapid, uncontrolled reaction where multiple pathways compete. The highly reactive Knoevenagel intermediate may react with other starting materials before the desired intramolecular cyclization can occur.

    • Solution: Stepwise Reagent Addition & Temperature Control. A highly effective strategy is to first promote the Knoevenagel condensation between the β-ketoester and the active methylene nitrile at a lower temperature. Once TLC confirms the formation of this intermediate, add the aniline and then slowly raise the temperature. This controlled sequence guides the reaction through the desired pathway.

TroubleshootingWorkflow start Low Yield or Impure Product Observed check_purity Verify Purity & Stoichiometry of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify/Source New Reagents purity_ok->purify_reagents No optimize_cond Review Reaction Conditions (Catalyst, Solvent, Temp) purity_ok->optimize_cond Yes purify_reagents->check_purity cond_ok Conditions Optimal? optimize_cond->cond_ok change_cond Screen Catalyst/Solvent/ Adjust Temperature (See Table 1) cond_ok->change_cond No check_side_products Significant Side Products Observed? cond_ok->check_side_products Yes change_cond->start stepwise_addition Implement Stepwise Reagent Addition check_side_products->stepwise_addition Yes purification_issue Difficulty with Workup/Purification? check_side_products->purification_issue No monitor_rxn Monitor Reaction by TLC to Avoid Over-running stepwise_addition->monitor_rxn monitor_rxn->purification_issue modify_workup Modify Workup: - Change extraction solvent - Use column chromatography purification_issue->modify_workup Yes success High Yield, Pure Product purification_issue->success No modify_workup->success ReactionMechanism cluster_reactants Reactants Aniline Aniline Ketoester Ethyl 2-cyano- 3-oxo-3-phenylpropanoate (Intermediate A) Malononitrile Malononitrile Intermediate_B Michael Adduct Intermediate Ketoester->Intermediate_B 1. Michael Addition (Aniline adds to activated alkene) Product 2-Amino-5-oxo-1-phenyl- 4,5-dihydro-1H-pyrrole-3-carbonitrile Intermediate_B->Product 2. Intramolecular Cyclization (Amide formation & EtOH elimination) catalyst Base Catalyst (e.g., Piperidine, NaOEt) Solvent (e.g., EtOH, Reflux) label_A This is a simplified representation. The reaction is a cascade where Intermediate A is formed in situ.

Sources

Technical Support Center: Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to the comprehensive technical support guide for the synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the intricacies of this specific synthesis. Drawing upon established chemical principles and field-proven insights, this document aims to be an authoritative resource to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, a highly functionalized heterocyclic compound, is most effectively approached through a Thorpe-Ziegler type cyclization. This powerful carbon-carbon bond-forming reaction allows for the construction of the pyrrolidinone ring system from acyclic precursors. The most probable synthetic route involves the base-mediated condensation of 2-chloro-N-phenylacetamide and ethyl cyanoacetate.

The reaction commences with the deprotonation of ethyl cyanoacetate by a strong base, such as sodium ethoxide, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N-phenylacetamide in a nucleophilic substitution reaction, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization, a key Thorpe-Ziegler step, where the nitrogen anion attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the desired 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_chloro_N_phenylacetamide 2-chloro-N-phenylacetamide reaction_mixture Reaction Mixture 2_chloro_N_phenylacetamide->reaction_mixture ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction_mixture base Base (e.g., Sodium Ethoxide) base->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture cyclization Intramolecular Cyclization reaction_mixture->cyclization Heat product 2-Amino-5-oxo-1-phenyl-4,5-dihydro- 1H-pyrrole-3-carbonitrile cyclization->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Solutions
Low or No Product Yield 1. Ineffective Base: The base is not strong enough to deprotonate ethyl cyanoacetate, or it has degraded. 2. Poor Quality Reagents: Starting materials are impure or have degraded. 3. Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Presence of Water: Moisture can quench the base and inhibit the reaction.1. Base Selection and Handling: Use a strong, non-nucleophilic base like freshly prepared sodium ethoxide or sodium hydride. Ensure anhydrous conditions. 2. Reagent Purity: Use freshly distilled or recrystallized starting materials. Check the purity of 2-chloro-N-phenylacetamide and ethyl cyanoacetate by NMR or GC-MS. 3. Temperature Optimization: Monitor the reaction by TLC and adjust the temperature accordingly. A gentle reflux in ethanol is often a good starting point. 4. Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Brown, Tarry Mixture 1. Side Reactions: Polymerization of starting materials or intermediates, especially at high temperatures or in the presence of excess base.[1] 2. Decomposition: The product or intermediates may be unstable under the reaction conditions.1. Control Reaction Temperature: Avoid excessive heating. A moderate reflux temperature should be maintained. 2. Base Stoichiometry: Use a stoichiometric amount of base. An excess can promote side reactions. Add the base portion-wise to control the reaction rate. 3. Reaction Time: Monitor the reaction closely by TLC and stop it once the starting materials are consumed to prevent product degradation.
Presence of a Major Impurity with a Similar Rf to the Product 1. Incomplete Cyclization: The open-chain intermediate may persist. 2. Dimerization/Self-Condensation: Self-condensation of ethyl cyanoacetate can occur.[2] 3. Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide under certain conditions.1. Increase Reaction Time/Temperature: If the intermediate is stable, extending the reaction time or slightly increasing the temperature may promote cyclization. 2. Optimize Base Addition: Add the base slowly to the reaction mixture to minimize local high concentrations that can favor self-condensation. 3. Control pH during Workup: Use a mild acidic quench (e.g., dilute acetic acid) to neutralize the base and avoid harsh acidic or basic conditions that could lead to hydrolysis.
Difficulty in Product Isolation/Purification 1. High Polarity of the Product: The product may be highly soluble in polar solvents, making extraction and crystallization challenging. 2. "Oiling Out" during Crystallization: The product separates as an oil instead of crystals.1. Purification Strategy: For highly polar compounds, column chromatography on silica gel with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape for basic compounds.[3] Reversed-phase chromatography is also a viable option.[3] 2. Crystallization Technique: If the product oils out, try adding a small amount of a non-polar solvent to the crystallization mixture, scratching the inside of the flask with a glass rod to induce nucleation, or using seed crystals. Slow cooling is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The base, typically a strong alkoxide like sodium ethoxide, plays a crucial role in deprotonating the α-carbon of ethyl cyanoacetate. This generates a carbanion (enolate) which is a potent nucleophile, initiating the cascade of reactions leading to the formation of the pyrrolidinone ring.[1][4]

Q2: Can I use other bases for this synthesis?

While other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) could potentially be used, sodium ethoxide in ethanol is a common and effective choice for Thorpe-Ziegler type reactions. The choice of base can influence the reaction rate and the formation of side products, so optimization may be required.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol) to separate the starting materials, intermediates, and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q4: My product is a stubborn oil. How can I induce crystallization?

If your product consistently "oils out," it may be due to impurities or the inherent properties of the compound. First, ensure the product is as pure as possible through column chromatography. Then, attempt crystallization from a variety of solvent systems. Slow evaporation of a dilute solution or trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification.

Q5: What are the key safety precautions for this synthesis?

  • 2-chloro-N-phenylacetamide is a skin and eye irritant.

  • Ethyl cyanoacetate is harmful if swallowed or inhaled.

  • Sodium ethoxide is a corrosive and flammable solid.

  • The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Experimental Protocols

Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

This protocol is a generalized procedure based on analogous Thorpe-Ziegler cyclizations. Optimization may be necessary for specific laboratory conditions.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous ethanol (50 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions. Stir the mixture until all the sodium has dissolved.

  • Reaction Setup: In a separate flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-chloro-N-phenylacetamide (8.48 g, 50 mmol) and ethyl cyanoacetate (5.66 g, 50 mmol) in anhydrous ethanol (100 mL).

  • Reaction Execution: Heat the solution of the acetamide and cyanoacetate to a gentle reflux. Add the freshly prepared sodium ethoxide solution dropwise from the dropping funnel over a period of 30-60 minutes.

  • Monitoring: After the addition is complete, continue refluxing and monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it by adding glacial acetic acid until the pH is approximately 7. Remove the solvent under reduced pressure.

  • Isolation: Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Purification by Column Chromatography Workflow

Purification_Workflow Crude_Product Crude Product Dissolve Dissolve in a minimum amount of eluent Crude_Product->Dissolve Slurry Adsorb onto a small amount of silica gel (optional) Dissolve->Slurry Loading Load the sample onto the top of the column Slurry->Loading Column_Prep Pack silica gel column with non-polar solvent (e.g., hexane) Column_Prep->Loading Elution Elute with a gradient of increasing polarity (e.g., hexane to ethyl acetate) Loading->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection TLC_Analysis Analyze fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine pure fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove solvent under reduced pressure Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A typical workflow for purification by column chromatography.

Characterization Data (Predicted)

  • 1H NMR (400 MHz, DMSO-d6): δ 7.50-7.30 (m, 5H, Ar-H), 7.15 (s, 2H, NH2), 3.90 (s, 2H, CH2).

  • 13C NMR (100 MHz, DMSO-d6): δ 168.0 (C=O), 160.0 (C-NH2), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-CH), 118.0 (CN), 90.0 (C-CN), 35.0 (CH2).

  • IR (KBr, cm-1): ν 3450-3300 (NH2 stretching), 2210 (C≡N stretching), 1680 (C=O stretching, amide), 1620 (C=C stretching).

  • Mass Spectrometry (ESI+): m/z [M+H]+ calculated for C11H10N3O: 200.0824; found: [predicted value].

References

  • Thorpe reaction. (2026, January 8). In Grokipedia. Retrieved from [Link]

  • Thorpe–Ziegler reaction | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. The content is structured in a question-and-answer format to directly address practical issues in the laboratory.

Part 1: Overview of the Synthetic Pathway

The synthesis of 2-amino-3-cyanopyrrole derivatives, including the target molecule 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, is typically achieved through a multi-component reaction. A plausible and efficient route involves the condensation of an aniline, a β-ketoester (like ethyl acetoacetate), and malononitrile, often catalyzed by a base.

The reaction proceeds through a cascade of sequential steps:

  • Knoevenagel Condensation: The β-ketoester reacts with malononitrile to form a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: Aniline acts as a nucleophile and adds to the activated double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, typically via the attack of the aniline nitrogen onto one of the nitrile groups, followed by tautomerization to form the stable dihydropyrrole ring.

This sequence provides a highly atom-economical route to the desired product.

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Knoevenagel Adduct Ketoester β-Ketoester Knoevenagel_Adduct Knoevenagel Adduct Ketoester->Knoevenagel_Adduct + Malononitrile Malononitrile Malononitrile Product 2-Amino-5-oxo-1-phenyl- 4,5-dihydro-1H-pyrrole-3-carbonitrile Michael_Adduct->Product Intramolecular Cyclization

Caption: Proposed multi-component reaction pathway for synthesis.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My reaction yields are consistently low. What are the most likely causes and how can I improve them?

A: Low yields are a common frustration and can stem from several factors. Systematically investigating the following areas is key to optimization.

  • Sub-optimal Reaction Conditions: The kinetics of multi-component reactions are sensitive to temperature and catalyst concentration. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote side reactions and degradation.[1]

  • Reagent Quality: The purity of starting materials is critical. Malononitrile can dimerize over time, and β-ketoesters can undergo hydrolysis. Using freshly distilled or purified reagents is highly recommended.

  • Inefficient Mixing: If intermediates precipitate from the solution, the reaction can stall due to poor mass transfer. Ensure vigorous stirring throughout the reaction.

  • Purification Losses: The product may be difficult to isolate, leading to apparent low yields.[1] Optimize your workup and purification procedure (see Q5).

ParameterRecommended RangeRationale & Notes
Temperature 60-100 °CBalance reaction rate against byproduct formation. Start at the lower end and increase if the reaction is too slow (monitor by TLC).
Catalyst Piperidine, TriethylamineA weak base is often sufficient. Stronger bases can promote unwanted side reactions.[2]
Solvent Ethanol, Methanol, DMFProtic solvents like ethanol often work well. DMF can be used if starting material solubility is an issue.
Reaction Time 2-8 hoursMonitor progress by TLC to determine the optimal endpoint and avoid product degradation from prolonged heating.

Q2: I'm observing a significant amount of a dark, insoluble byproduct (tar/polymer). What is it and how can I prevent its formation?

A: The formation of a dark brown or black insoluble material is a frequent issue in pyrrole synthesis.[3] This is typically due to polymerization of the starting materials, intermediates, or the final product.

  • Probable Cause: Pyrroles are electron-rich aromatic compounds that can be susceptible to polymerization, especially under acidic conditions or in the presence of atmospheric oxygen.[3] The highly reactive α,β-unsaturated intermediates formed during the reaction are also prone to undesired polymerization pathways.

  • Preventative Measures:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative polymerization.

    • Temperature Control: Avoid excessive heating. Use an oil bath for precise temperature control and prevent localized overheating.

    • Slow Addition: Adding one of the reactants (e.g., malononitrile) slowly to the mixture can help keep the concentration of reactive intermediates low, minimizing their self-condensation.[2]

    • Prompt Workup: Once the reaction is complete (as determined by TLC), cool the mixture and proceed with the workup immediately to isolate the product from the reactive environment.

Q3: My TLC/LC-MS shows multiple spots/peaks close to my product. What are the probable side products?

A: The presence of multiple products indicates that side reactions are competing with the main synthetic pathway. The most common byproducts in this type of reaction are:

  • Knoevenagel Adduct: The stable intermediate formed from the condensation of the β-ketoester and malononitrile may persist if the subsequent Michael addition is slow.

  • Dimerization of Intermediates: The Knoevenagel adduct can undergo self-Michael addition (dimerization), leading to a higher molecular weight byproduct. This is a known side reaction in similar syntheses like the Gewald reaction.[4][5]

  • Hydrolysis Products: If water is present in the solvent or introduced during workup under non-neutral pH, the nitrile group can hydrolyze to a primary amide or a carboxylic acid.

  • Alternative Cyclization Products: While less common for this specific structure, alternative cyclization pathways can sometimes lead to isomeric byproducts.

Side_Reactions Reactants Aniline + Ketoester + Malononitrile K_Adduct Knoevenagel Adduct Reactants->K_Adduct Knoevenagel Condensation Product Desired Product K_Adduct->Product + Aniline, Cyclization Dimer Dimerized Byproduct K_Adduct->Dimer Dimerization Hydrolysis Hydrolyzed Product (Amide/Acid) Product->Hydrolysis Hydrolysis (H₂O)

Caption: Main reaction pathway versus common side reactions.

Q4: The reaction seems to stall and does not go to completion. What should I investigate?

A: A stalled reaction, where starting materials are consumed but product formation plateaus, often points to issues with catalysis or the physical state of the reaction mixture.

  • Probable Causes & Solutions:

    • Catalyst Deactivation: The base catalyst can be neutralized by acidic impurities in the starting materials or solvent. Try adding a fresh aliquot of the catalyst.

    • Poor Solubility: An intermediate may be precipitating out of the solution, effectively halting the reaction. Try a different solvent system (e.g., DMF or a mixture of ethanol/DMF) to improve solubility.

    • Unfavorable Equilibrium: The cyclization step might be reversible. Removing a byproduct, such as water, using a Dean-Stark apparatus (if the solvent is appropriate, like toluene) can sometimes drive the reaction to completion.

Q5: How can I effectively purify the final product from the common impurities?

A: A robust purification strategy is essential for obtaining a high-purity final product. A two-step approach is often effective.

  • Step 1: Initial Workup & Precipitation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into cold water or a water/ice mixture with stirring. The desired product is often poorly soluble in water and will precipitate.

    • Collect the crude solid by vacuum filtration and wash it with cold water, followed by a cold, non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.[6]

  • Step 2: Recrystallization or Chromatography:

    • Recrystallization: This is the preferred method for obtaining highly crystalline material if a suitable solvent can be found. Common solvents to try include ethanol, isopropanol, or ethyl acetate.[6] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly.

    • Column Chromatography: If recrystallization is ineffective or impurities co-crystallize, silica gel chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexanes.[6]

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical parameters to control in this synthesis?

The three most critical parameters are temperature , catalyst concentration , and reagent stoichiometry . Temperature directly influences the reaction rate versus the rate of decomposition and side reactions. The catalyst is essential for the condensation steps, but excess base can promote polymerization. Finally, maintaining the correct stoichiometry (typically 1:1:1 for the main reactants) is crucial for maximizing yield and minimizing unreacted starting materials in the final product.

FAQ 2: What is the best choice of solvent and catalyst for this reaction?

For this type of multi-component reaction, ethanol is an excellent starting choice for the solvent as it is inexpensive, relatively non-toxic, and often facilitates the precipitation of the product upon cooling. A weak organic base like piperidine or triethylamine is a standard choice for the catalyst. It is strong enough to deprotonate the active methylene compounds to initiate the Knoevenagel condensation without causing excessive side reactions.

FAQ 3: How can I confirm the structure of my final product?

Standard spectroscopic methods should be used to confirm the identity and purity of the synthesized 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

  • ¹H NMR: Expect to see signals for the phenyl protons, a singlet for the C4-proton, and a broad singlet for the amino (NH₂) protons.

  • ¹³C NMR: Look for characteristic peaks for the nitrile carbon (around 115-120 ppm), the carbonyl carbon (C=O, around 160-170 ppm), and carbons of the pyrrole ring and phenyl group.

  • FT-IR: Key stretches to identify are the N-H stretch of the amino group (around 3200-3400 cm⁻¹), the sharp C≡N stretch of the nitrile (around 2200-2230 cm⁻¹), and the strong C=O stretch of the lactam (around 1650-1690 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₉N₃O, MW: 211.21 g/mol ) should be observed.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrrole-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of pyrrole-3-carbonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of your experiments. Pyrrole-3-carbonitriles are a critical structural motif in numerous biologically active compounds, and their efficient synthesis is paramount. This resource synthesizes field-proven insights and established scientific literature to empower you to overcome common challenges and achieve optimal results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to inform your experimental design.

Low Reaction Yield

Q1: My reaction is resulting in a low yield of the desired pyrrole-3-carbonitrile. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Suboptimal Reaction Conditions: Many traditional methods for pyrrole synthesis require specific temperature and catalyst concentrations to proceed efficiently.[1][2] Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or overly strong acidic or basic conditions can cause degradation of starting materials or the product.[1][2]

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider exploring microwave-assisted synthesis, which can often provide higher yields in shorter reaction times.[3]

  • Poorly Reactive Starting Materials: The electronic and steric properties of your substrates play a crucial role. For instance, in multicomponent reactions involving anilines, anilines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][4] Similarly, sterically hindered starting materials can impede the reaction.[1]

    • Solution: For less reactive amines or ketones, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst may be necessary.[1] If steric hindrance is a significant issue, you may need to consider alternative, less bulky starting materials.

  • Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. For acid-catalyzed reactions, excessively acidic conditions (pH < 3) can favor the formation of byproducts like furans from 1,4-dicarbonyl precursors.[2][3]

    • Solution: Acetic acid is a commonly used weak acid that can effectively catalyze the reaction.[1] A range of Brønsted and Lewis acids have also been shown to be effective.[1][5] If byproduct formation is an issue, consider reducing the acidity or using a milder catalyst. Catalyst screening is often a valuable exercise.

  • Product Instability: The synthesized pyrrole-3-carbonitrile itself may be sensitive to the reaction conditions, leading to degradation over time.[1][2]

    • Solution: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to harsh conditions.

Byproduct Formation

Q2: I am observing a significant amount of a major byproduct in my reaction. What is it likely to be and how can I minimize its formation?

A2: Byproduct formation is a common issue that can complicate purification and reduce yields. The nature of the byproduct is often dependent on the synthetic route.

  • Furan Derivatives (in Paal-Knorr type syntheses): When using 1,4-dicarbonyl compounds, a frequent byproduct is the corresponding furan.[2] This occurs through the acid-catalyzed cyclization and dehydration of the dicarbonyl compound without the involvement of the amine.[2]

    • Solution: To minimize furan formation, maintain a neutral or weakly acidic reaction medium.[3] Using an excess of the amine can also favor the desired reaction pathway leading to the pyrrole.[1]

  • Isomeric Impurities: The synthesis of substituted pyrroles can sometimes lead to the formation of structural isomers, which can be challenging to separate.[6]

    • Solution: Optimizing the regioselectivity of the reaction is key. This can be influenced by steric and electronic factors of the starting materials. For example, in the Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl, a bulkier substituent will direct the initial amine attack to the less hindered carbonyl group.[7] High-Performance Liquid Chromatography (HPLC) may be necessary for effective separation of isomers.[6]

Purification Challenges

Q3: My crude product is a dark, tarry material that is difficult to work with and purify. What is the cause and how can I prevent it?

A3: The formation of dark, polymeric, or tarry materials is often a sign of product or starting material degradation and polymerization. Pyrroles themselves can be prone to polymerization under strongly acidic conditions.[8]

  • Cause: This is often caused by excessively high reaction temperatures or the use of strong, non-volatile acids.

    • Solution:

      • Lower the reaction temperature and monitor the reaction over a longer period.[1]

      • Use a milder acid catalyst, such as acetic acid, or a heterogeneous catalyst that can be easily filtered off.[5][9]

      • Ensure that the reaction is not exposed to air and light for prolonged periods, as some pyrrole derivatives can be sensitive.

Q4: I am having difficulty purifying my pyrrole-3-carbonitrile derivative by column chromatography. What can I do?

A4: Purification can be challenging due to the polarity and potential instability of some pyrrole derivatives on silica gel.

  • Streaking or Tailing on the Column: This is a common issue with nitrogen-containing heterocyclic compounds.

    • Solution: Optimize your solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[6] Consider adding a small percentage of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape.[6]

  • Compound Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Solution: Consider using neutral or basic alumina as the stationary phase.[6] Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.[6]

  • Co-eluting Impurities: If impurities have a similar polarity to your desired product, a single chromatography step may be insufficient.

    • Solution: A multi-step purification approach may be necessary. This could involve recrystallization followed by column chromatography, or using a different stationary phase such as reversed-phase C18 silica.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is a general, robust method for synthesizing polysubstituted pyrrole-3-carbonitriles?

A1: A highly effective and versatile method is the three-component reaction of an α-hydroxyketone, a β-oxonitrile (like 3-oxobutanenitrile), and a primary aniline, often catalyzed by a Brønsted acid such as acetic acid.[4] This approach allows for the rapid assembly of diverse pyrrole-3-carbonitrile derivatives from readily available starting materials.

Q2: How do I choose the right catalyst for my pyrrole synthesis?

A2: The optimal catalyst depends on the specific reaction and substrates.

  • Paal-Knorr and related syntheses: Mild Brønsted acids like acetic acid or Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ are often effective.[3][5] Heterogeneous catalysts like HZSM-5 or Pd/C can also be used for greener and more easily recyclable systems.[9]

  • Transition-metal catalyzed syntheses: Various transition metals, including gold, palladium, copper, rhodium, and ruthenium, have been used to catalyze the synthesis of pyrroles from substrates like alkynes and enynes.[10][11] These methods often offer high regioselectivity under mild conditions.[11]

Q3: What is the role of the solvent in pyrrole-3-carbonitrile synthesis?

A3: The solvent can significantly influence reaction rates, yields, and even selectivity.

  • Polar protic solvents like ethanol or acetic acid are common in condensation reactions as they can facilitate proton transfer steps.

  • High-boiling point aprotic solvents such as toluene or DMF are often used when high temperatures are required.

  • Solvent-free conditions or using water as a solvent are increasingly being explored for more environmentally friendly protocols.[3][8]

Q4: Can I use microwave irradiation to accelerate my reaction?

A4: Yes, microwave-assisted synthesis is an excellent technique for accelerating many pyrrole syntheses, often leading to significantly shorter reaction times and improved yields.[3] It is particularly useful for overcoming the activation energy of sluggish reactions.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Three-Component Synthesis of N-Substituted 1,2,5-trisubstituted-pyrrole-3-carbonitriles

This protocol is adapted from a concise synthesis of pyrrole-based drug candidates.[4]

  • To a solution of the α-hydroxyketone (1.0 mmol) and 3-oxobutanenitrile (1.0 mmol) in a suitable solvent (e.g., ethanol or toluene, 5 mL), add the desired aniline (1.1 mmol).

  • Add a catalytic amount of acetic acid (1.0 mmol).

  • Heat the reaction mixture to reflux (or a specified temperature) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrrole-3-carbonitrile.[4]

Data Summary: Effect of Catalyst on Pyrrole Synthesis

The choice of catalyst can have a significant impact on the yield of N-substituted pyrroles. The following table summarizes the effect of different catalysts on the Paal-Knorr reaction of acetonylacetone with an aniline derivative.

CatalystCatalyst Loading (mg)Temperature (°C)Time (min)Yield (%)Reference
CATAPAL 200 (Alumina)40604597[5]
Preyssler heteropolyacid on AluminaVaries6030-18050-98[5]
Iron(III) chlorideCatalyticRoom Temp - RefluxVariesGood to Excellent[12]
Acetic AcidStoichiometricRefluxVariesVaries[1][3]

IV. Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

This diagram illustrates a logical approach to troubleshooting low reaction yields.

low_yield_troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reactants Assess Reactant Stability & Reactivity start->check_reactants check_catalyst Evaluate Catalyst (Type, Loading, Activity) start->check_catalyst sub_conditions1 Increase Temperature/ Time Systematically check_conditions->sub_conditions1 sub_conditions2 Consider Microwave Irradiation check_conditions->sub_conditions2 sub_reactants1 Use Fresh/Purified Starting Materials check_reactants->sub_reactants1 sub_reactants2 Consider Alternative Substrates check_reactants->sub_reactants2 sub_catalyst1 Screen Different Catalysts (Lewis/Brønsted) check_catalyst->sub_catalyst1 sub_catalyst2 Optimize Catalyst Loading check_catalyst->sub_catalyst2 optimize_purification Optimize Purification Protocol sub_purification1 Recrystallization or Alternative Chromatography optimize_purification->sub_purification1 result Improved Yield sub_conditions1->optimize_purification If reaction proceeds sub_conditions2->optimize_purification If reaction proceeds sub_reactants1->optimize_purification If reaction proceeds sub_reactants2->optimize_purification If reaction proceeds sub_catalyst1->optimize_purification If reaction proceeds sub_catalyst2->optimize_purification If reaction proceeds sub_purification1->result

Caption: A systematic workflow for troubleshooting low reaction yields.

Plausible Mechanism for Three-Component Pyrrole-3-Carbonitrile Synthesis

This diagram outlines a plausible reaction mechanism for the acid-catalyzed three-component synthesis.

three_component_mechanism r1 α-Hydroxyketone intermediate2 Knoevenagel Condensation Product r1->intermediate2 + Enamine r2 β-Oxonitrile intermediate1 Enamine Intermediate r2->intermediate1 + Aniline r3 Aniline intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Pyrrole-3-carbonitrile intermediate3->product Dehydration/ Aromatization

Caption: Mechanism of three-component pyrrole-3-carbonitrile synthesis.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from

  • Yeung, C. S. (2020). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. Retrieved from

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from

  • Zhou, Y., Zhou, L., Jesikiewicz, L. T., Liu, P., & Buchwald, S. L. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914. Retrieved from

  • Silaichev, P. S., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3539. Retrieved from

  • (n.d.). Approaches to the synthesis of 1H‐pyrrole‐3‐carbonitriles. ResearchGate. Retrieved from

  • Martinez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6296. Retrieved from

  • Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. Nature Chemistry, 5(2), 140-144. Retrieved from

  • (n.d.). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. OUCI. Retrieved from

  • Benchchem. (n.d.). Optimization of reaction conditions for pyrrole synthesis. Retrieved from

  • (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. ResearchGate. Retrieved from

  • Ghorab, M. M., et al. (2019). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules, 24(15), 2795. Retrieved from

  • Ang, H. T., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. Retrieved from

  • (2013). A sustainable catalytic pyrrole synthesis. ResearchGate. Retrieved from

  • (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from

  • Silaichev, P. S., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3539. Retrieved from

  • (n.d.). Green Synthesis of Pyrrole Derivatives. Semantic Scholar. Retrieved from

  • (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. ResearchGate. Retrieved from

  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Paal-Knorr Pyrrole Synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Retrieved from

Sources

Technical Support Center: Navigating the Stability of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. This guide is designed to provide in-depth, practical advice on the potential degradation pathways of this compound. Given the absence of specific degradation studies for this molecule in the current literature, this document leverages expert knowledge of its structural motifs—namely the enamine, lactam, and nitrile functionalities—to anticipate and troubleshoot common stability challenges. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to ensure the integrity of your results.

Core Structural Features and Potential Liabilities

The stability of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is intrinsically linked to its chemical structure. Understanding the reactivity of its key functional groups is paramount to predicting and mitigating its degradation.

Molecule_Structure cluster_molecule 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile cluster_groups Key Functional Groups mol Enamine Enamine System (C=C-NH2) Enamine->mol Prone to hydrolysis and oxidation Lactam Lactam Ring (Cyclic Amide) Lactam->mol Susceptible to pH-dependent hydrolysis Nitrile Nitrile Group (-C≡N) Nitrile->mol Can hydrolyze to amide/carboxylic acid Phenyl Phenyl Group

Figure 1. Key functional groups and their potential for degradation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues you may encounter during your experiments, providing explanations grounded in chemical principles and actionable protocols to diagnose and resolve these challenges.

Question 1: My compound appears to be unstable in aqueous solutions, particularly at acidic or basic pH. What degradation pathways should I consider?

This is a frequently observed issue and is most likely attributable to the hydrolytic instability of the enamine and lactam functionalities within the molecule.

A. Hydrolytic Degradation Pathways

  • Enamine Hydrolysis: The enamine system (the C=C double bond adjacent to the amino group) is susceptible to acid-catalyzed hydrolysis.[1][2] Protonation of the double bond's alpha-carbon leads to the formation of an iminium ion, which is then attacked by water. Subsequent steps result in the cleavage of the C-N bond and the formation of a ketone at position 2, releasing the amino group as ammonia.[2]

  • Lactam Hydrolysis: The five-membered lactam ring, a cyclic amide, can be hydrolyzed under both acidic and basic conditions.[3][4][5]

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to open the ring, yielding a carboxylic acid and an amino group.[4]

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down to open the ring.[6]

  • Nitrile Hydrolysis: The nitrile group can also be hydrolyzed under strong acidic or basic conditions, typically requiring more forcing conditions than enamine or lactam hydrolysis.[7][8] This process would convert the nitrile group first to an amide and then to a carboxylic acid.[7]

Hydrolytic_Degradation Potential Hydrolytic Degradation Pathways cluster_enamine Enamine Hydrolysis (Acid-Catalyzed) cluster_lactam Lactam Hydrolysis Parent Parent Compound Iminium Iminium Ion Intermediate Parent->Iminium + H+ RingOpened Ring-Opened Product (Amino Acid) Parent->RingOpened H+ or OH- NitrileHydrolysis Nitrile Hydrolysis Product (Carboxylic Acid) Parent->NitrileHydrolysis Strong H+ or OH- Ketone 2-Keto Degradant Iminium->Ketone + H2O

Figure 2. Simplified overview of potential hydrolytic degradation pathways.

B. Troubleshooting Protocol: Forced Hydrolysis Study

To determine the pH-dependent stability of your compound, a forced degradation study is recommended.[9][10]

Condition Reagents Temperature Time Points
Acidic 0.1 M HClRoom Temp, 40°C, 60°C1, 3, 5 days
Neutral Purified WaterRoom Temp, 40°C, 60°C1, 3, 5 days
Basic 0.1 M NaOHRoom Temp, 40°C, 60°C1, 3, 5 days

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each condition, add a small aliquot of the stock solution to the respective aqueous medium (0.1 M HCl, H₂O, 0.1 M NaOH) to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL).

  • Incubation: Store the samples at the specified temperatures, protected from light.

  • Time Point Sampling: At each time point, withdraw an aliquot from each sample.

  • Neutralization: Immediately neutralize the acidic and basic samples to quench the degradation reaction. For acidic samples, add an equivalent amount of 0.1 M NaOH. For basic samples, add an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect the formation of degradants.

C. Preventative Measures & Solutions

  • pH Control: For aqueous experiments, use buffered solutions at a pH where the compound exhibits maximum stability.

  • Temperature Management: Perform experiments at the lowest practical temperature to minimize hydrolytic rates.

  • Solvent Choice: If the experimental design allows, consider using aprotic organic solvents to prevent hydrolysis.

  • Storage: Store stock solutions in anhydrous aprotic solvents at low temperatures (e.g., -20°C or -80°C).

Question 2: My compound solutions are turning yellow/brown and losing potency, especially when exposed to air. What could be the cause?

This observation is a classic sign of oxidative degradation. The electron-rich enamine moiety is a likely site for oxidation.

A. Oxidative Degradation Pathway

Enamines can undergo oxidative cleavage of the carbon-carbon double bond in the presence of oxidizing agents, which can include atmospheric oxygen.[11][12] This reaction can be promoted by factors such as heat, light, or trace metal impurities. The cleavage of the C=C bond would likely lead to the formation of two carbonyl-containing fragments.

Oxidative_Degradation Potential Oxidative Degradation Pathway Parent Parent Compound OxidizedIntermediate Oxidized Intermediate (e.g., Epoxide or Diol) Parent->OxidizedIntermediate [O] (e.g., O2, H2O2) CleavageProducts C=C Cleavage Products OxidizedIntermediate->CleavageProducts Bond Cleavage

Figure 3. Hypothesized oxidative cleavage of the enamine double bond.

B. Troubleshooting Protocol: Forced Oxidation Study

A forced oxidation study can confirm the susceptibility of your compound to oxidative degradation.[10]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Stress Application: Add a solution of hydrogen peroxide (H₂O₂) to the sample solution. A common starting concentration is 3% H₂O₂.

  • Incubation: Store the sample at room temperature, protected from light, for up to 24 hours.

  • Analysis: Monitor the reaction over time using an appropriate analytical technique (e.g., HPLC-UV/MS) to track the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products.

C. Preventative Measures & Solutions

  • Inert Atmosphere: Handle and store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Degassed Solvents: Use solvents that have been deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.

Question 3: I am observing variability in my results for experiments conducted on an open lab bench. Could light exposure be a contributing factor?

Yes, photostability is a critical parameter to consider, as many organic molecules, including those with enamine structures, can be sensitive to light.

A. Photodegradation

Enamines can absorb UV light, which can excite the molecule to a higher energy state, making it more reactive. This can lead to a variety of photochemical reactions, including oxidation (photo-oxidation), isomerization, or polymerization.[13] The presence of photosensitizers in the solution can also accelerate photodegradation.[13]

B. Troubleshooting Protocol: Photostability Study

The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[14] A simplified approach is outlined below.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two sets of solutions of your compound.

  • Light Exposure:

    • Place one set of samples in a photostability chamber that provides controlled exposure to both UV and visible light (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[14]

    • Wrap the second set of samples (the control group) in aluminum foil to protect them from light and place them in the same chamber to maintain the same temperature.

  • Analysis: After the exposure period, analyze both the light-exposed and control samples by a stability-indicating analytical method to compare the levels of the parent compound and any degradants.

C. Preventative Measures & Solutions

  • Light Protection: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.

  • Minimize Exposure: During experimental manipulations, minimize the exposure of your samples to direct overhead lighting.

Question 4: What are the potential metabolic liabilities of this compound for in vitro or in vivo studies?

Understanding the metabolic fate of a compound is crucial in drug development. Based on its structure, several metabolic pathways can be anticipated.

A. Potential Metabolic Pathways

  • Oxidative Metabolism: The pyrrole ring is known to be a target for cytochrome P450 (CYP) enzymes, which can lead to oxidation.[15][16] This can result in the formation of epoxide intermediates, which may be further processed or react with cellular nucleophiles.[15] The phenyl group is also a potential site for CYP-mediated hydroxylation.

  • Hydrolytic Metabolism: As discussed previously, the lactam and nitrile groups can be hydrolyzed. These reactions can be catalyzed by various hydrolase enzymes present in biological systems, such as amidases.[17]

B. Experimental Approach for Metabolic Stability Assessment

  • In Vitro Assays: The metabolic stability of the compound can be assessed using in vitro systems such as liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes.

  • Metabolite Identification: By incubating the compound with these systems and analyzing the samples by LC-MS/MS, you can identify the major metabolites formed and determine the primary sites of metabolic transformation.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
  • Adib, M., et al. (2017). Metal-Free Oxidative C=C Bond Cleavage of Electron-Deficient Enamines Promoted by tert-Butyl Hydroperoxide. Synlett, 28(12), 1481-1485.
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. (Duplicate of[3], providing further context on acid-catalyzed mechanisms).

  • Lin, K., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(9), 3090-3096.
  • Reddit. (2023).
  • ResearchGate. (2025).
  • Born, S., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Page, M. I. (1993). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 342(1299), 143-152.
  • Rani, S., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
  • Fiveable. Dihydropyrroles Definition.
  • Coe, S. (2021). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Sharma, G., et al. (2016). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(7), 931-938.
  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(1), 48-57.
  • Semantic Scholar. Alkaline and acidic hydrolysis of the β‐lactam ring.
  • Jovi, F., & Kulkarni, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-45.
  • Guengerich, F. P., & Mitchell, M. B. (1980). Metabolic activation of model pyrroles by cytochrome P-450. Drug Metabolism and Disposition, 8(1), 34-38.
  • Page, M. I. (1993). The Reactivity of Beta-Lactams, the Mechanism of Catalysis and the Inhibition of Beta-Lactamases. PubMed.
  • Nielsen, C. J., et al. (2011).
  • Shinde, S. S., et al. (2016).
  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5565-5576.
  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. RSC Publishing. (Duplicate of[18], providing further context).

  • Page, M. I. (1993). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.
  • Master Organic Chemistry. (2025). Enamines.
  • Weiss, M., et al. (2023). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • SciSpace.
  • OpenStax. (2023). 20.7 Chemistry of Nitriles.
  • Wang, D., et al. (2019). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst. Journal of the American Chemical Society, 141(38), 15066-15071.
  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.
  • Gholipour, B., et al. (2015).
  • Wikipedia. Pyrrole.
  • Chemguide. hydrolysis of nitriles.
  • Van Rheenen, V. (1969). Copper-catalysed Oxygenation of Enarnines.
  • Agilent. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Kumar, R., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 18(12), 3237-3260.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • Benchchem.
  • Stanciauskaite, M., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(8), 1735.
  • Grisorio, R., et al. (2022). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Molecules, 27(19), 6549.
  • Wang, W., & Li, X. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Beilstein Journal of Organic Chemistry, 13, 2446-2465.
  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • ResearchGate. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.

Sources

Technical Support Center: Characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (PubChem CID: 2325119).[1] This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the synthesis, purification, and analytical characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and appearance of this compound?

A1: Based on analogous substituted pyrrole and pyrrolinone structures, you should expect 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile to be a solid, likely with a color ranging from off-white to yellow or light brown.[2] Many pyrrole derivatives are prone to coloration from minor impurities or slight oxidation.[3]

Q2: What is the general stability of this compound and how should it be stored?

A2: Pyrrole-based structures, particularly those with electron-donating amino groups, can be susceptible to oxidation upon prolonged exposure to air and light, which may lead to the formation of colored impurities.[3] For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), in an amber vial to protect it from light, and at a low temperature (e.g., 4 °C or -20 °C for long-term storage).

Q3: Can this molecule exhibit tautomerism? How would that affect characterization?

A3: Yes, the potential for tautomerism is a key challenge. The presence of the β-enaminonitrile and lactam moieties allows for several possible tautomeric forms. This equilibrium can be influenced by the solvent, temperature, and pH. In solution, you might observe a mixture of tautomers, which can lead to multiple or broadened signals in NMR spectra, complicating interpretation. Spectroscopic analysis of related pyrazole systems has shown that only one set of signals may be recorded in NMR spectra, suggesting a single dominant tautomer in a given solvent.[4] However, being aware of this possibility is crucial when interpreting complex spectra.

Q4: What kind of intermolecular interactions are expected in the solid state?

A4: Crystal structure analyses of similar 2-amino-5-oxo-pyrrole derivatives reveal a high propensity for extensive intermolecular hydrogen bonding.[5][6] Expect strong N-H···O (amine to carbonyl) and potentially N-H···N (amine to nitrile) interactions, which can form dimers or extended 3D networks.[7][8] Additionally, π-π stacking interactions between the phenyl rings are likely to contribute to the crystal packing.[5] These strong interactions can influence solubility and melting point.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues encountered during experimental analysis. The solutions are based on established chemical principles and field-proven laboratory practices.

Issue 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

My ¹H NMR spectrum shows broad signals, fewer signals than expected, or unexpected peaks.

This is the most common area of difficulty. The flowchart below provides a logical path for troubleshooting, followed by detailed explanations.

start Unexpected NMR Spectrum q1 Are peaks excessively broad? start->q1 a1_yes Possible Causes: - Amine (NH2) exchange - Low solubility / Aggregation - Intermediate conformational exchange q1->a1_yes Yes q2 Are there unexpected sharp peaks? q1->q2 No sol1 Troubleshooting: 1. Perform D2O exchange to identify NH peaks. 2. Re-run at elevated temperature (e.g., 50-80 °C in DMSO-d6) to sharpen peaks. 3. Try a different deuterated solvent. a1_yes->sol1 a2_yes Likely Impurities q2->a2_yes Yes q3 Are there more peaks than expected for the core structure? q2->q3 No sol2 Troubleshooting: 1. Check for residual solvents (EtOAc, Hexanes, Acetone) using impurity tables. [21] 2. Look for grease (~0-1.5 ppm). [24] 3. Re-purify sample (recrystallization or column). a2_yes->sol2 a3_yes Possible Causes: - Tautomers - Rotamers (restricted rotation around N-Ph bond) - Mixture of diastereomers (if chiral center is present) q3->a3_yes Yes sol3 Troubleshooting: 1. Run Variable Temperature (VT) NMR to check for coalescence. 2. Change solvent polarity to shift equilibrium. 3. Use 2D NMR (COSY, HSQC) to map correlations and identify related spin systems. a3_yes->sol3

Caption: Troubleshooting workflow for common NMR issues.

Detailed Explanations:

  • Problem: Broad Peaks, especially around 5-8 ppm.

    • Cause & Logic: The two protons of the primary amine (-NH₂) are diastereotopic and can exchange with trace amounts of water or with each other, leading to significant broadening. In many aminopyrrole systems, this signal appears as a broad singlet.[2] Aggregation due to poor solubility or hydrogen bonding can also broaden all signals.

    • Solution Protocol:

      • D₂O Exchange: Dissolve your sample in a suitable solvent (e.g., DMSO-d₆). Acquire a standard ¹H NMR spectrum. Add one drop of deuterium oxide (D₂O), shake the tube well, and re-acquire the spectrum. The broad -NH₂ peak will disappear or significantly diminish as the protons are exchanged for deuterium. This is a definitive test.

      • Variable Temperature (VT) NMR: Increasing the temperature often increases solubility and the rate of dynamic processes (like conformational exchange), leading to sharper, averaged signals. Running the spectrum in DMSO-d₆ at 80 °C can be very informative.

  • Problem: Sharp, unexpected peaks are present.

    • Cause & Logic: These are almost always from residual solvents used during synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane, acetone).[9][10] Silicone grease from glassware joints is also a very common contaminant, appearing as multiplets or singlets between 0 and 1.5 ppm.[11]

    • Solution Protocol:

      • Identify the Impurity: Compare the chemical shifts of the unknown peaks to well-established tables of common laboratory solvents and impurities.[9][10] The residual peak of the deuterated solvent itself is always present (e.g., ~2.50 ppm for DMSO-d₅, ~7.26 ppm for CDCl₃).

      • Re-purify: If solvent impurities are significant, re-purifying the sample is necessary. This can be done by recrystallization from a different solvent system or by re-running a column chromatography. Ensure all glassware is meticulously cleaned and rinsed with clean solvent before use.[3]

Issue 2: Purification & Purity

My compound is difficult to purify by column chromatography and appears colored even after purification.

  • Cause & Logic: The combination of a polar lactam ring, a nitrile group, and an amino group makes the compound quite polar. This can lead to strong adsorption on standard silica gel, causing tailing or complete retention on the column.[3] As mentioned, pyrroles can oxidize, leading to persistent color.[3]

  • Solution Protocol:

    • Modify the Stationary/Mobile Phase:

      • Basic Modifier: Silica gel is acidic and can strongly interact with the basic amino group. Add a small amount (0.1-1%) of triethylamine or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate) to neutralize the acidic sites on the silica and improve elution.[3]

      • Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is often better suited for purifying basic compounds.[3]

    • Minimize Oxidation:

      • Work quickly and minimize the exposure of the compound to bright light and open air during the purification process.

      • If possible, conduct purification steps under an inert atmosphere.

      • After purification, immediately dry the compound under high vacuum and store it properly.

Issue 3: Infrared (IR) Spectroscopy

My IR spectrum is difficult to interpret, or the N-H region is obscured.

  • Cause & Logic: The most common issue is the presence of water in the sample or the KBr matrix, which results in a very broad O-H stretch from ~3200-3600 cm⁻¹. This can overlap with and obscure the N-H stretching frequencies of the amino group.

  • Solution Protocol:

    • Thoroughly Dry the Sample: Ensure your purified compound is completely dry by placing it under a high vacuum for several hours before analysis.

    • Prepare a Dry KBr Pellet: Dry the KBr powder in an oven (e.g., at 110 °C) for several hours and allow it to cool in a desiccator before mixing with your sample and pressing the pellet. This minimizes water contamination.

    • Use an Alternative Method: If available, Attenuated Total Reflectance (ATR)-FTIR is often less sensitive to ambient moisture and requires minimal sample preparation.[12]

Expected IR Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (Amine)3450 - 3250Two bands (asymmetric & symmetric) may be visible. Often broad.[4]
C-H Stretch (Aromatic)3100 - 3000Sharp, medium-to-weak bands.
C-H Stretch (Aliphatic)3000 - 2850CH₂ group in the ring.
C≡N Stretch (Nitrile)2260 - 2220Strong, sharp, and characteristic peak.[4]
C=O Stretch (Lactam)1750 - 1680Strong, sharp peak. Conjugation may lower the frequency.[4]
C=C Stretch (Ring/Aromatic)1650 - 1450Multiple medium-to-strong bands.

General Analytical Workflow

The following diagram outlines a standard workflow for the comprehensive characterization of a newly synthesized batch of the title compound.

cluster_prep Sample Preparation & Initial Checks cluster_spec Spectroscopic & Spectrometric Analysis cluster_final Final Confirmation synthesis Synthesis & Workup purification Purification (Column Chromatography / Recrystallization) synthesis->purification purity_check TLC / mp purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity_check->nmr ir FT-IR Spectroscopy nmr->ir ms Mass Spectrometry (HRMS for Exact Mass) ir->ms uv UV-Vis (Optional) ms->uv elemental Elemental Analysis (CHN) ms->elemental xray Single Crystal X-Ray (If crystals form) elemental->xray

Caption: A standard workflow for compound characterization.

References

  • Vyankatesh RD, et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 9(12): 51-58.
  • (No Author Provided). (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
  • Jotaniya, C. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1333–1338. [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. BenchChem.
  • Nayak, P. S., et al. (2015). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o339. [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem Compound Database. [Link]

  • Dyakonenko, V. V., et al. (2018). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2018(4), M1018. [Link]

  • Li, G., & Wang, L. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2722. [Link]

  • Sharma, D. K., et al. (2015). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile.
  • Koca, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.
  • Jotaniya, C. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
  • Zare, A., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Sova, M., et al. (2020). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2020(2), M1131. [Link]

  • Al-Azmi, W. M., et al. (2012). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o688. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Support Center: A Researcher's Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the proper handling and storage of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. The following information is synthesized from established laboratory safety protocols and data on structurally related compounds to ensure a high standard of scientific accuracy and practical utility.

Core Compound Properties and Safety Data

PropertyPredicted/Inferred DataCitation
Molecular Formula C₁₁H₉N₃O[1]
Appearance Likely a solid (e.g., powder, crystalline solid)[2][3]
Potential Hazards May be harmful if swallowed, in contact with skin, or inhaled. Potential for photosensitivity.[4]
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves, and, when handling the powder, a respirator or work in a fume hood.[5]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and ensuring the safety of laboratory personnel.

Workflow for Handling Solid Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_workspace Prepare a clean, dry workspace. Work in a fume hood when handling powder. prep_ppe->prep_workspace handling_weigh Weigh the desired amount of the compound using a clean spatula and weigh boat. prep_workspace->handling_weigh handling_transfer Carefully transfer the solid to the reaction vessel. handling_weigh->handling_transfer cleanup_seal Tightly seal the stock container. handling_transfer->cleanup_seal cleanup_store Return the stock container to its designated storage location. cleanup_seal->cleanup_store cleanup_dispose Dispose of contaminated materials in a designated waste container. cleanup_store->cleanup_dispose cleanup_wash Wash hands thoroughly after handling. cleanup_dispose->cleanup_wash

Caption: Workflow for Handling Solid 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Storage Recommendations

Due to the presence of an aromatic amine and a conjugated system, this compound is likely susceptible to degradation from light, heat, and oxidation.

  • Light: Store in an amber vial or an opaque container to protect from light.[6][7] For added protection, the container can be wrapped in aluminum foil.[7]

  • Temperature: For long-term storage, keep the compound in a cool, dry place. A temperature of -20°C is recommended.[6]

  • Atmosphere: To prevent oxidation, especially if the compound is stored for an extended period, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This section addresses potential issues that may arise during the handling and use of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Unexpected Color Change

Question: My solid 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, which was initially a light color, has turned darker. What could be the cause?

Answer: A color change in the solid compound often indicates degradation. This can be caused by:

  • Oxidation: Exposure to air can lead to the oxidation of the aromatic amine moiety.

  • Photosensitivity: Exposure to light, especially UV light, can cause photochemical decomposition.[6]

  • Contamination: Introduction of impurities during handling can lead to reactions that cause a color change.

Troubleshooting Steps:

  • Assess the Extent: If the color change is significant, it is best to discard the compound as its purity is compromised.

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-proof container in a cool, dark place.

  • Evaluate Handling Procedures: Use clean spatulas and weighing equipment to prevent cross-contamination.[8] Minimize the time the container is open to the air.

Poor Solubility

Question: I am having difficulty dissolving 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile in my desired solvent. What can I do?

Answer: The solubility of organic compounds can be influenced by several factors. Based on its structure, this compound is likely to be more soluble in polar organic solvents. A related compound, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, has been reported to be soluble in solvents such as ethanol, DMF, DMSO, CH₂Cl₂, CHCl₃, and ethyl acetate.[9]

Troubleshooting Steps:

  • Solvent Selection: If you are using a non-polar solvent, try switching to a more polar organic solvent like DMSO, DMF, or ethanol.

  • Gentle Heating: Gently warming the mixture can increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.

  • Stock Solutions: For aqueous experiments, a common strategy is to dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) to create a concentrated stock solution, which can then be diluted into the aqueous medium.[10]

Frequently Asked Questions (FAQs)

Q1: What is the proper procedure for cleaning up a small spill of solid 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile?

A1: For a small spill of the solid compound:

  • Alert others in the immediate area.

  • Wear appropriate PPE , including gloves, a lab coat, and safety goggles.

  • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. If the powder is fine, it is advisable to wet it slightly with a suitable solvent before sweeping.[11]

  • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.[12]

  • Decontaminate the area with a suitable cleaning agent and wipe it down.[13]

  • Dispose of all contaminated materials as hazardous waste.

spill_alert Alert personnel and restrict access to the area. spill_ppe Don appropriate PPE. spill_alert->spill_ppe spill_contain Cover the spill with absorbent material. spill_ppe->spill_contain spill_collect Carefully collect the spilled material into a waste container. spill_contain->spill_collect spill_decontaminate Decontaminate the spill area. spill_collect->spill_decontaminate spill_dispose Dispose of all contaminated materials as hazardous waste. spill_decontaminate->spill_dispose

Caption: Procedure for Cleaning a Small Spill of Solid Compound.

Q2: How should I dispose of waste containing 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile?

A2: Waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated halogenated or non-halogenated organic waste container, depending on the solvent used.[5]

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[14][15]

Q3: Are there any known incompatible materials with 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile?

A3: While specific incompatibility data for this compound is not available, based on its functional groups, it is prudent to avoid contact with:

  • Strong Oxidizing Agents: The aromatic amine moiety can react with strong oxidizers.

  • Strong Acids and Bases: These can potentially hydrolyze the nitrile group or react with other parts of the molecule.

  • Heat and Ignition Sources: As a precaution, keep the compound away from open flames and high temperatures.[8]

References

  • BenchChem. (n.d.). Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Amino-5-phenyl-3-furonitrile.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Canadian Centre for Occupational Health and Safety. (2023). Spill Response - Chemicals.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem Compound Database.
  • National Institutes of Health. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrrole.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3 - SAFETY DATA SHEET.
  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation.
  • Unknown. (n.d.).
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.).
  • Reddit. (2024). Dissolving an insoluble compound in an organic solvent... and then solve this in water?.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • CK-12 Foundation. (n.d.). How to learn change in colour during chemical reaction?.
  • A Guide to Troubleshooting Common Chemistry Labor
  • Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU.
  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6.
  • Patel, N. B., et al. (2016). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
  • Reddit. (2024). chemical color kit troubleshooting. r/cyanotypes.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Sharma, V., et al. (2015). Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile. Crystallography Reports, 60(7), 1144–1148.
  • Santa Cruz Biotechnology. (n.d.). 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile.
  • Ahmed, R. A., et al. (2002). Synthesis and Reactions of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile. ChemInform, 33(38).
  • CymitQuimica. (n.d.). 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.
  • MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile.
  • Home Science Tools. (n.d.). Color Change Chemical Reaction Experiments.
  • American Chemical Society. (n.d.). Lesson 3.4 - Chemical Reactions & Color Change.
  • National Center for Biotechnology Information. (n.d.). 2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. PubChem Compound Database.
  • Santa Cruz Biotechnology. (n.d.). 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide.
  • ChemicalBook. (n.d.). 2-AMINO-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBONITRILE.
  • Santa Cruz Biotechnology. (n.d.). 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Sources

Validation & Comparative

A Multi-Technique Guide for the Definitive Structural Elucidation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Abstract: The robust confirmation of a chemical structure is a cornerstone of chemical and pharmaceutical research, preventing costly errors in downstream applications. This guide presents a comprehensive, multi-technique strategy for the unambiguous structural confirmation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. We move beyond simple data reporting to explain the causal logic behind experimental choices, focusing on a self-validating system of analysis. This document compares predicted spectroscopic data for the target molecule with a plausible isomeric alternative—its imino tautomer—to illustrate how key data features differentiate between structures. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside the ultimate 'gold standard' of X-ray crystallography.

The Analytical Challenge: Structure and Potential Isomerism

The target molecule, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (Structure A ), is a functionalized pyrrolinone derivative. Its utility in medicinal chemistry and materials science hinges on the precise arrangement of its atoms.[1] However, compounds possessing the enamine-ketone moiety are susceptible to tautomerism.[2] In this case, a potential equilibrium may exist with the imino-alcohol tautomer, 5-hydroxy-1-phenyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile (Structure B ).

Confirming the dominant tautomer present in a solid or solution state is critical, as the two forms possess different chemical properties, reactivity, and biological interaction profiles. The analytical workflow must therefore be designed not only to confirm the connectivity of Structure A but also to rule out the presence of Structure B .

Caption: The analytical challenge: Differentiating the target amino-oxo form (A) from its potential imino-hydroxy tautomer (B).

The Spectroscopic Toolkit: A Predictive Comparison

A definitive structural assignment is achieved by comparing experimental data to predicted values for all plausible structures. The following sections outline the expected spectroscopic signatures for Structures A and B .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Experiments should be conducted in a common deuterated solvent such as DMSO-d₆, which can help in observing exchangeable protons.

¹H NMR Causality:

  • Amino Protons (-NH₂): In Structure A , the two protons of the amino group are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with residual water. Their chemical shift would be in the δ 7.0-8.0 ppm range. Structure B lacks this feature.

  • Methylene Protons (-CH₂-): The key differentiating feature is the C4 position. Structure A contains an aliphatic -CH₂- group adjacent to a carbonyl, which would produce a sharp singlet integrating to 2H, predicted to be around δ 3.2-3.6 ppm. In contrast, Structure B has an olefinic C4-H proton, which would appear much further downfield (δ 5.5-6.5 ppm) as a singlet.

  • Imino/Hydroxy Protons: Structure B would exhibit two distinct signals absent in A : an imino proton (-NH) and a hydroxyl proton (-OH). These would likely be broad and their positions highly dependent on solvent and concentration.

¹³C NMR Causality:

  • Carbonyl Carbon (C=O): The most telling signal. Structure A possesses a ketone/amide-like carbonyl carbon (C5) which is expected to resonate in the highly deshielded region of δ 170-185 ppm. Structure B lacks this carbonyl group entirely.

  • Aliphatic vs. Olefinic Carbons: Structure A has an aliphatic -CH₂- carbon at C4, expected around δ 35-45 ppm. Structure B replaces this with an olefinic CH carbon (C4) at δ 100-115 ppm and a hydroxyl-bearing carbon (C5) around δ 80-95 ppm.

  • Nitrile Carbon (-C≡N): Both structures contain a nitrile group, expected to appear around δ 115-120 ppm.[3]

  • Amino/Imino Carbon (C2): The C2 carbon in Structure A , bonded to the amino group, would be highly deshielded (δ ~155-165 ppm). The corresponding imino carbon in Structure B would be in a similar region, making it less of a primary differentiator on its own.

Signal TypePredicted Data for Structure APredicted Data for Structure BKey Differentiator
¹H NMR
-NH₂Broad singlet, ~7.5 ppm (2H)AbsentYes
Phenyl-HMultiplet, ~7.2-7.6 ppm (5H)Multiplet, ~7.2-7.6 ppm (5H)No
-CH₂- (C4)Singlet, ~3.4 ppm (2H)AbsentYes
Olefinic -CH= (C4)AbsentSinglet, ~6.0 ppm (1H)Yes
-OHAbsentBroad singlet, variable (1H)Yes
=NHAbsentBroad singlet, variable (1H)Yes
¹³C NMR
C=O (C5)~175 ppmAbsentYes
C-OH (C5)Absent~90 ppmYes
-CH₂- (C4)~40 ppmAbsentYes
=CH- (C4)Absent~105 ppmYes
C-NH₂ (C2)~160 ppm~158 ppm (C=NH)Minor
C-CN (C3)~95 ppm~90 ppmMinor
-C≡N~118 ppm~117 ppmNo
Phenyl-C~120-140 ppm~120-140 ppmNo
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides definitive evidence for the presence or absence of key functional groups. The analysis should be performed on a solid sample (KBr pellet or ATR) to minimize solvent effects.

  • Structure A Hallmarks:

    • N-H Stretch: Two distinct, sharp-to-medium bands in the 3300-3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).[4]

    • C≡N Stretch: A strong, sharp absorption around 2200-2230 cm⁻¹ for the conjugated nitrile.[3][5]

    • C=O Stretch: A very strong, sharp absorption around 1680-1710 cm⁻¹ for the α,β-unsaturated ketone (amide-like).[6]

    • C=C Stretch: A medium intensity band around 1600-1640 cm⁻¹.

  • Structure B Hallmarks:

    • O-H Stretch: A broad, strong band centered around 3200-3500 cm⁻¹, characteristic of a hydroxyl group.

    • N-H Stretch: A single, medium band around 3300 cm⁻¹ for the imine N-H.

    • C=N Stretches: Multiple bands in the 1620-1680 cm⁻¹ region.

    • Absence of Carbonyl: Crucially, the strong C=O stretch above 1680 cm⁻¹ would be absent.

The presence of two N-H stretches coupled with a strong C=O stretch would be conclusive evidence for Structure A .

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential.

  • Molecular Ion Peak: Both tautomers have the same molecular formula, C₁₁H₉N₃O. HRMS-ESI should yield a protonated molecular ion [M+H]⁺ with a measured m/z that matches the calculated exact mass (212.0818) to within 5 ppm. This confirms the elemental composition.

  • Fragmentation Analysis (MS/MS): Fragmentation patterns can provide structural clues. While a detailed fragmentation study is beyond this guide's scope, key fragmentations for Structure A would likely involve:

    • Loss of CO (28 Da) from the carbonyl group.

    • Cleavage of the pyrrolidinone ring.

    • Alpha-cleavage adjacent to the carbonyl or the amine can be a dominant pathway in similar structures.[7][8]

The Definitive Confirmation: Single-Crystal X-ray Crystallography

When an analyte can be grown into a single, high-quality crystal, X-ray crystallography provides the ultimate, unambiguous structural proof. It generates a 3D model of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.[1] For this topic, a crystal structure would definitively show the location of the double bond, the presence of a carbonyl oxygen versus a hydroxyl group, and confirm the amino substitution at C2.[9][10]

Experimental Protocols & Workflow

The following workflow ensures a systematic and self-validating approach to structure confirmation.

Structural_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Primary Spectroscopic Analysis cluster_analysis Data Interpretation & Comparison cluster_final Final Confirmation A Synthesized Compound (≥95% purity via HPLC) B HRMS (ESI-TOF) Confirm Molecular Formula A->B C FTIR (ATR) Identify Functional Groups A->C D NMR (¹H, ¹³C, DEPT) Map C-H Framework A->D E Compare Experimental Data to Predicted Values (Table 1) B->E C->E D->E F Rule out Alternative Structures (e.g., Tautomer B) E->F G Single-Crystal X-ray (If ambiguous or required) F->G Optional/Definitive H Structure Confirmed F->H G->H

Caption: A systematic workflow for the structural confirmation of the target compound.

Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Use a solvent containing a known internal standard (e.g., 0.03% TMS) for accurate referencing.

  • Instrument Setup: Use a ≥400 MHz spectrometer. Ensure the instrument is properly shimmed to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours (or longer for dilute samples) is typical. Also, acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • Data Processing: Process the FID using an exponential multiplication function. Perform Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[11]

Protocol: FTIR Analysis
  • Sample Preparation: Use the solid sample directly on an Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal. Alternatively, prepare a KBr pellet.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet press.

  • Sample Collection: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight 'TOF' analyzer) using a known calibration standard to ensure mass accuracy is below 5 ppm.

  • Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Data Analysis: Determine the m/z of the most abundant ion in the molecular ion cluster. Compare this experimental mass to the theoretical exact mass for the [C₁₁H₉N₃O+H]⁺ ion.

Conclusion

The structural confirmation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is not a single measurement but a logical, self-validating process. By systematically applying NMR, FTIR, and HRMS, one can build a conclusive case. The key differentiating signals—the presence of an aliphatic -CH₂- group and a carbonyl group, alongside the absence of olefinic CH or hydroxyl signals—provide a clear path to distinguish the target structure from its most likely tautomer. For absolute, legally defensible confirmation, particularly in pharmaceutical development, single-crystal X-ray analysis remains the unparalleled gold standard.

References

  • Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904–8913. [Link][12]

  • Davidson, J. T., Sasiene, Z. J., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. [Link][7][13][14]

  • National Institute of Justice. (2020). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link][8]

  • ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link][15]

  • Jotaniya, C. K., Patel, J. K., & Patel, N. B. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1336–1341. [Link][1]

  • Barot, R. A., Patel, U., & Shah, D. (2015). X-ray Crystallographic investigation of Pyrrole derivative. LAP Lambert Academic Publishing. [Link][9]

  • Shyshkina, M. O., et al. (2020). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][2][7]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1761–1766. [Link][10]

  • MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link][16]

  • RSC Publishing. (1998). 2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium. Journal of the Chemical Society, Perkin Transactions 2. [Link][17]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved January 12, 2026, from [Link][18]

  • ResearchGate. (2019). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link][4]

  • MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][11]

  • Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link][3]

  • MDPI. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link][6]

  • DR-NTU, Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link][5]

Sources

A Comparative Guide to the Bioanalytical Validation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolone Scaffold as a Privileged Motif in Drug Discovery

The pyrrolone (or pyrrolin-2-one) five-membered heterocyclic scaffold is a cornerstone in medicinal chemistry, recognized for its versatile synthetic accessibility and the broad spectrum of biological activities its derivatives exhibit.[1][2] Compounds incorporating this moiety have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, making them attractive starting points for drug discovery programs.[1][2] The specific derivative, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, represents a novel chemical entity whose biological potential is yet to be fully characterized.

Phase 1: Primary Bioactivity Screening – A Two-Pronged Approach

Given the established activities of related pyrrole and pyrrolone derivatives, a logical starting point is to screen for two of the most commonly reported bioactivities: anticancer and antimicrobial effects.[3][4] This dual-screening strategy maximizes the potential for identifying a significant biological effect early in the validation process.

Anticancer Activity Profile

The rationale for investigating anticancer properties is strong, as many functionalized pyrrole scaffolds are known to act as potent inhibitors of protein kinases, such as EGFR and VEGFR, which are critical in cancer cell proliferation and angiogenesis.[4][5]

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects of the test compound.

Step-by-Step Protocol:

  • Cell Line Selection & Seeding: A panel of human cancer cell lines should be selected to screen for broad-spectrum activity versus selective effects. A standard panel might include:

    • HT-29 (Colon Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HEK-293 (Human Embryonic Kidney - as a non-cancerous control for cytotoxicity assessment)[6] Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Sunitinib, a pyrrole-based kinase inhibitor) as a positive control.[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition & Solubilization: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Comparative Data (Hypothetical):

CompoundTarget ClassHT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HEK-293 IC₅₀ (µM)
2-Amino-5-oxo-1-phenyl... Unknown8.512.39.1> 100
Sunitinib (Reference)Kinase Inhibitor5.27.86.545.7
Doxorubicin (Reference)Topoisomerase II Inhibitor0.80.51.13.2
Antimicrobial Susceptibility Profile

Pyrrole derivatives have also been identified as promising antibacterial agents, with some showing potency against resistant strains like MRSA.[3] Therefore, parallel screening against a panel of pathogenic microbes is a critical validation step.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is the gold standard for determining the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[7][8]

Step-by-Step Protocol:

  • Microorganism Selection: A representative panel should include:

    • Staphylococcus aureus (Gram-positive)

    • Bacillus subtilis (Gram-positive)[6]

    • Pseudomonas aeruginosa (Gram-negative)[6]

    • Escherichia coli (Gram-negative)

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).[9] The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Comparative Data (Hypothetical):

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)
2-Amino-5-oxo-1-phenyl... 168>128>128
Gentamicin (Reference)10.521
Vancomycin (Reference)10.5>128>128

Phase 2: Mechanistic Elucidation Workflow

Positive results from Phase 1 (e.g., an IC₅₀ < 10 µM in an anticancer assay or an MIC ≤ 16 µg/mL in an antimicrobial assay) warrant progression to mechanistic studies. The following workflow illustrates the decision-making process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Development start Synthesized Compound: 2-Amino-5-oxo-1-phenyl... -pyrrole-3-carbonitrile screen_anti Anticancer Screening (MTT Assay) start->screen_anti screen_micro Antimicrobial Screening (MIC Assay) start->screen_micro decision_anti IC50 < 10 µM? screen_anti->decision_anti decision_micro MIC ≤ 16 µg/mL? screen_micro->decision_micro pathway Kinase Inhibition Assays (e.g., EGFR, VEGFR) decision_anti->pathway Yes no_activity1 No Significant Activity (Deprioritize) decision_anti->no_activity1 No time_kill Time-Kill Kinetics Assay decision_micro->time_kill Yes no_activity2 No Significant Activity (Deprioritize) decision_micro->no_activity2 No cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis in_vivo In Vivo Efficacy Studies (Xenograft/Infection Models) apoptosis->in_vivo membrane Membrane Permeability Assay time_kill->membrane membrane->in_vivo

Caption: Bioactivity validation workflow for novel compounds.

Elucidating Anticancer Mechanism: Kinase Inhibition

Many pyrrole-containing anticancer agents function by inhibiting protein kinases.[4][5] A direct way to validate this mechanism is through in vitro kinase inhibition assays.

Experimental Protocol: EGFR Kinase Inhibition Assay (Example)

This protocol outlines a common method to measure the direct inhibition of a specific kinase, in this case, the Epidermal Growth Factor Receptor (EGFR).

  • Assay Principle: A luminescent kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), while higher luminescence indicates inhibition.

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Addition: Add serial dilutions of the test compound (and reference inhibitors like Erlotinib) to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Signal Detection: Add the Kinase-Glo® reagent, which simultaneously terminates the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: Measure luminescence on a plate reader. Calculate the percentage of inhibition relative to controls and determine the IC₅₀ value.

G cluster_0 EGFR Signaling Pathway cluster_1 Intracellular Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Amino-5-oxo-1-phenyl... (Potential Inhibitor) Inhibitor->EGFR Binds to ATP pocket, blocks phosphorylation

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

Conclusion and Forward Look

This guide presents a structured, evidence-based approach to validating the bioactivity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. By initiating a broad primary screen for anticancer and antimicrobial activities and subsequently funnelling positive hits into detailed mechanistic studies, researchers can efficiently characterize the compound's biological function. The comparative framework, using established drugs as benchmarks, is essential for contextualizing the potency and potential of this novel molecule. Promising in vitro data, such as potent and selective cytotoxicity against cancer cells or significant antimicrobial activity, would provide a strong rationale for advancing the compound to more complex preclinical testing, including in vivo animal models for efficacy and safety assessment.[10][11]

References

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. [Link]

  • 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). (n.d.). Oriental Journal of Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Preclinical Testing and Validation of Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI. [Link]

  • Biomarker method validation in anticancer drug development. (2008). British Journal of Cancer. [Link]

  • Molecular structures and biological activities of Pyrrolone derivatives. (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound?. (2016). ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules. [Link]

  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. (2018). ChemistryOpen. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2024). RSC Advances. [Link]

  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. (2022). ChemistrySelect. [Link]

  • Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. (2013). Medicinal Chemistry Research. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (2012). Baghdad Science Journal. [Link]

  • Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. (2008). Journal of Medicinal Chemistry. [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2021). Journal of Biosciences. [Link]

  • Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. (2016). New Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of the pyrrole scaffold have demonstrated significant potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2][3] This guide focuses on a specific, promising class of these compounds: analogs of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Our objective is to provide an in-depth analysis of the structure-activity relationships (SAR) within this family of molecules. By systematically comparing structural modifications with corresponding changes in biological outcomes, we aim to elucidate the key chemical features governing their efficacy. This guide synthesizes data from multiple studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development, explaining the causality behind experimental designs and providing validated protocols for further investigation.

The Core Scaffold: Chemical Blueprint and Synthesis

The foundational molecule, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, possesses a unique combination of functional groups: a lactam ring, a crucial amino group, a nitrile moiety, and an N-phenyl substituent. These features provide multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.

A common and efficient method for synthesizing the pyrrole core involves a multicomponent reaction, often a variation of the Paal-Knorr synthesis. This typically involves the condensation of an α-amino ketone intermediate with a compound containing an active methylene group, such as malononitrile.[2] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[2]

G cluster_synthesis General Synthetic Workflow A Primary Aromatic Amine Intermediate α-Amino Ketone Intermediate A->Intermediate Paal-Knorr Condensation B Benzoin B->Intermediate C Malononitrile Product 2-Amino-4,5-diphenyl-1-substituted- 1H-pyrrole-3-carbonitrile C->Product Intermediate->Product Cyclization

Caption: General workflow for the synthesis of pyrrole-3-carbonitrile analogs.

Comparative Analysis: Structure-Activity Relationship (SAR) Studies

The biological activity of this pyrrole scaffold can be profoundly altered by modifying specific positions on the molecule. Below, we compare analogs based on their therapeutic targets and analyze how structural changes influence their potency.

Anticancer and Antiproliferative Activity

Derivatives of the 5-oxopyrrolidine core have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition.[3][4][5] The SAR for this activity is highly dependent on the substitution pattern.

Key Structural Modifications and Their Impact:

  • N-1 Phenyl Ring Substitution: The electronic nature of substituents on the N-1 phenyl ring is critical. Halogen substitution (e.g., with fluorine or bromine) is known to enhance the biological activities of drug molecules, potentially through improved membrane permeability or specific halogen bonding interactions with target receptors.[6]

  • 2-Amino Group Acylation: Acylation of the 2-amino group can modulate activity. For instance, N-benzoyl derivatives have shown potent inhibitory activity against certain enzymes, suggesting the amide linkage plays a key role in target binding.[7][8]

  • 3-Carbonitrile Moiety: The electron-withdrawing nitrile group is often essential for potent activity. Studies on related aminopyrrole carbonitriles have revealed that this group is important for inhibitory potency against enzymes like metallo-β-lactamases.[7][8]

  • Hybridization with Other Heterocycles: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidine, has led to the development of potent dual inhibitors. For example, pyrrolo[3,2-d]pyrimidines have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis and cancer proliferation.[9]

G cluster_sar Structure-Activity Relationship Hotspots Core R1 N-1 Phenyl Ring (Halogens, Alkoxy groups) R1->Core R2 2-Amino Group (Acylation) R2->Core R3 3-Carbonitrile Group (Essential for activity) R3->Core R4 Pyrrole Core (Fusion with other rings) R4->Core

Caption: Key modification sites on the pyrrole scaffold influencing bioactivity.

Comparative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative 5-oxopyrrolidine hydrazone derivatives against various human cancer cell lines. The data highlights how substitutions on the hydrazone moiety influence potency and selectivity.

CompoundR-Group on HydrazoneCell LineIC50 (µM)Reference
8 2-hydroxybenzylideneIGR39 (Melanoma)<20% viability[4]
12 2-hydroxynaphthalenylmethyleneMDA-MB-231 (Breast)<20% viability[4]
4 2,5-dimethoxybenzylideneMDA-MB-231 (Breast)Inhibits Migration[4][10]
21 5-nitrothiopheneA549 (Lung)Potent Activity[3]
12b (Structure not specified)HCT-116 (Colon)0.53 ± 0.07[11]

Note: Data is synthesized from multiple sources for comparative purposes. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.

Enzyme Inhibition

A primary mechanism for the anticancer effect of these analogs is the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.[12]

  • Kinase Inhibition: Analogs have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and PCTAIRE family kinases.[11][12][13][14] The pyrrole-indolin-2-one scaffold is a well-established kinase inhibitor template, and the SAR of these compounds has been extensively studied.[12] For pyrimidine-5-carbonitrile derivatives, compounds 11e and 12b were identified as the most potent VEGFR-2 inhibitors with IC50 values of 0.61 µM and 0.53 µM, respectively, comparable to the standard drug sorafenib (IC50 = 0.19 µM).[11] Molecular docking studies suggest these compounds bind to the ATP-binding site of the kinase.[11]

  • Metallo-β-lactamase (MBL) Inhibition: In the context of infectious diseases, certain 2-aminopyrrole-3-carbonitrile derivatives are potent inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[7][8] A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all important for inhibitory potency against MBLs from subclasses B1, B2, and B3.[7][8]

Antimicrobial Activity

The pyrrole heterocycle is a feature of many compounds with antibacterial and antifungal properties.[1]

  • Antibacterial Action: Specific pyrrole-3-carbonitrile derivatives have shown potent activity against Staphylococcus aureus, with some compounds exhibiting efficacy equal to the control drug gentamicin.[1] Other analogs have demonstrated activity against Gram-positive bacteria like S. aureus and B. subtilis, as well as Gram-negative bacteria like P. aeruginosa.[15]

  • Antimycobacterial Activity: Analogs containing an oxazole ring instead of a thiazole have shown high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as 3.13 µg/mL.[16]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, all described protocols must be self-validating. Here, we detail a standard protocol for assessing in vitro anticancer activity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cell lines (e.g., HCT-116, MCF-7, A549) is used to assess both the potency and the selectivity of the compounds against different cancer types.[3][11] A non-cancerous cell line (e.g., fibroblasts) is included to determine cytotoxicity towards healthy cells.[5]

  • Positive Control: A clinically approved drug (e.g., Sorafenib, Doxorubicin) is used as a positive control to benchmark the activity of the test compounds.[11]

  • Vehicle Control: A DMSO control is used to ensure that the solvent used to dissolve the compounds has no effect on cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_protocol MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Incubate 48-72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: A streamlined workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile scaffold is a versatile and privileged structure in medicinal chemistry. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to this core can yield potent and selective inhibitors for various therapeutic targets, from protein kinases in cancer to metabolic enzymes in bacteria.

The most promising avenues for future development appear to be:

  • Kinase Inhibitors: Fine-tuning substitutions on the N-1 phenyl ring and the hydrazone moiety of 5-oxopyrrolidine derivatives can lead to highly potent and selective kinase inhibitors.[4][17]

  • Antimicrobial Agents: The development of hybrid molecules that incorporate features known to be effective against resistant strains, such as the oxazole moiety, presents a promising strategy to combat antimicrobial resistance.[16]

Further research employing quantitative structure-activity relationship (QSAR) modeling and crystal structure analysis will be invaluable in rationally designing the next generation of therapeutics based on this remarkable scaffold.[13]

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]

  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Scholars Research Library. [Link]

  • Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

  • Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry (RSC Publishing). [Link]

  • (PDF) Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Avens Publishing Group. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]

  • QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. PubMed. [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed. [Link]

  • Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. PubMed Central. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem. [Link]

  • N-H...O hydrogen bonding and π- π interactions in 2-Amino-1- (4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3- carboxylic acid ethyl ester. ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

Sources

A Comparative Analysis of Synthesis Methods for Pyrrole-3-carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a cornerstone of medicinal chemistry and materials science, and its derivatives, particularly pyrrole-3-carbonitriles, are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The strategic placement of the nitrile group at the C-3 position offers a versatile handle for further chemical transformations, making the efficient and selective synthesis of these scaffolds a subject of intense research.

This guide provides a comparative analysis of the most prominent and effective methods for the synthesis of pyrrole-3-carbonitriles. We will delve into the mechanistic underpinnings of each approach, providing a rationale for experimental choices and offering a critical evaluation of their respective strengths and limitations. Our focus is on providing actionable insights and robust experimental data to aid researchers in selecting the optimal synthetic strategy for their specific needs.

The Van Leusen [3+2] Cycloaddition: A Workhorse in Pyrrole Synthesis

The Van Leusen pyrrole synthesis is a powerful and widely adopted method for the construction of the pyrrole nucleus.[1][2] This [3+2] cycloaddition reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with a suitable Michael acceptor.[1][3] For the synthesis of pyrrole-3-carbonitriles, an α,β-unsaturated nitrile is the Michael acceptor of choice.

Mechanistic Rationale

The reaction is typically initiated by a base, which deprotonates the acidic α-carbon of TosMIC. The resulting anion then undergoes a Michael addition to the electron-deficient alkene. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the aromatic pyrrole ring.[1][4] The choice of base is crucial; stronger bases like sodium hydride or potassium tert-butoxide are commonly employed to ensure efficient deprotonation of TosMIC.[1][5]

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation of TosMIC cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Elimination of Tosyl Group TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC TosMIC->Anion Base Base Base->TosMIC UnsatNitrile R¹-CH=C(R²)-CN Anion->UnsatNitrile Nucleophilic attack Intermediate1 Tos-CH(NC)-CH(R¹)-C⁻(R²)-CN UnsatNitrile->Intermediate1 CyclicIntermediate 5-membered ring intermediate Intermediate1->CyclicIntermediate 5-exo-trig Pyrrole Pyrrole-3-carbonitrile CyclicIntermediate->Pyrrole - Tos-H Pd_Catalyzed_Workflow cluster_workflow Heterogeneous Pd-Catalyzed Synthesis Start Starting Materials (e.g., substituted nitriles) Reaction Intramolecular Annulation (Solvent, Temp, Time) Start->Reaction Catalyst Pd/C and HZSM-5 Catalyst->Reaction Workup Filtration to remove catalyst Reaction->Workup Product Pyrrole-3-carbonitrile Workup->Product

Caption: Workflow for Heterogeneous Palladium-Catalyzed Synthesis.

Multi-component Reactions: Atom Economy and Diversity

Multi-component reactions (MCRs) are highly convergent synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. This approach is highly atom-economical and enables the rapid generation of libraries of structurally diverse compounds.

Copper-Catalyzed MCR

A copper(I) triflate-catalyzed multicomponent reaction of N,N-disubstituted formamides, TMSCN, and aromatic alkenes or alkynes has been developed for the synthesis of polysubstituted pyrrole-2-carbonitriles. [6]While this specific example leads to 2-carbonitriles, similar strategies can be adapted for the synthesis of 3-cyano derivatives by careful selection of starting materials. The proposed mechanism involves the generation of an azomethine ylide intermediate, which undergoes a [3+2] cycloaddition with the alkene or alkyne. [6]

Comparative Performance of Synthesis Methods

MethodKey FeaturesTypical YieldsReaction ConditionsSubstrate ScopeAdvantagesLimitations
Van Leusen Reaction [3+2] cycloaddition of TosMIC and an α,β-unsaturated nitrile.Good to excellentRequires strong base (e.g., NaH, t-BuOK), often at room temperature to reflux.Broad, tolerates various substituents on the alkene.Operationally simple, readily available starting materials. [1][7]Requires stoichiometric strong base, may not be suitable for base-sensitive substrates.
Palladium-Catalyzed Cascade Pd(II)-catalyzed C-C and C-N bond formation from 2-(2-oxo-2-arylethyl)malononitriles and boronic acids. [8]Good to very goodMild conditions, often with a phosphine ligand and a base.Good for aryl-substituted pyrroles.High efficiency and functional group tolerance.Requires pre-functionalized starting materials and a precious metal catalyst.
Heterogeneous Pd/C Catalysis Intramolecular annulation using recyclable Pd/C and HZSM-5 catalysts. [9][10]Excellent (up to 98%) [9][10]Typically requires elevated temperatures.Good for 4,5-disubstituted pyrroles.Eco-friendly, reusable catalyst, scalable. [9][10]May require higher temperatures than homogeneous methods.
Multi-component Reactions One-pot synthesis from multiple starting materials.Moderate to goodOften requires a transition metal catalyst (e.g., Cu(I)).Can generate highly substituted and diverse pyrroles.High atom economy, rapid access to molecular diversity.Optimization can be challenging, and regioselectivity can be an issue.

Detailed Experimental Protocols

General Procedure for Van Leusen Synthesis of a 4-Aryl-1H-pyrrole-3-carbonitrile

To a solution of an appropriate α,β-unsaturated nitrile (1.0 mmol) and TosMIC (1.1 mmol) in a 2:1 mixture of ether and dimethyl sulfoxide, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portionwise at room temperature under an inert atmosphere. The reaction mixture is stirred for the appropriate time (monitored by TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrrole-3-carbonitrile. [1]

General Procedure for Heterogeneous Palladium-Catalyzed Synthesis of a 4,5-Disubstituted-1H-pyrrole-3-carbonitrile

A mixture of the starting enaminonitrile (1.0 mmol), Pd/C (5 mol%), and HZSM-5 (10 wt%) in a suitable solvent (e.g., toluene) is heated to reflux in a flask equipped with a condenser. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the catalysts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the pure product. [9][10]

Conclusion

The synthesis of pyrrole-3-carbonitriles can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. The classical Van Leusen reaction remains a reliable and straightforward approach, particularly for laboratory-scale synthesis. For more complex or sensitive substrates, and for applications where scalability and sustainability are paramount, modern palladium-catalyzed methods, especially those employing heterogeneous catalysts, offer significant advantages. Multi-component reactions provide a powerful tool for the rapid generation of diverse libraries of pyrrole-3-carbonitriles for drug discovery and materials science applications. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. This guide provides the foundational knowledge and practical data to make an informed decision.

References

  • Approaches to the synthesis of 1H‐pyrrole‐3‐carbonitriles. - ResearchGate. Available at: [Link]

  • Synthesis of 1H‐pyrrole‐3‐carbonitriles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH. Available at: [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - MDPI. Available at: [Link]

  • An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5 - ResearchGate. Available at: [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Available at: [Link]

  • p-toluenesulfonylmethyl isocyanide (TosMIC) - SciSpace. Available at: [Link]

  • Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) - Organic Reactions. Available at: [Link]

  • A sustainable catalytic pyrrole synthesis - PubMed. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Available at: [Link]

  • Synthesis of Pyrroles through the CuH- Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles. Available at: [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed. Available at: [Link]

  • A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides | Semantic Scholar. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecules with potent and selective inhibitory activity against key cellular targets is paramount. The pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the hypothetical efficacy of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile , a compound of interest, against established inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and AMP-activated protein kinase family member 5 (ARK5), also known as NUAK1.

Given the structural similarities of the pyrrole-carbonitrile core to known kinase inhibitors, particularly those with a pyrido[2,3-d]pyrimidine scaffold, we postulate that our compound of interest may exhibit inhibitory activity against key kinases implicated in cancer progression. This guide will therefore explore its potential efficacy in comparison to well-characterized inhibitors of CDK4 and ARK5, providing a framework for its future investigation and development.

The Therapeutic Targets: CDK4 and ARK5 in Oncology

A sophisticated understanding of the target's role in disease pathogenesis is critical in drug development. Both CDK4 and ARK5 are serine/threonine kinases that have been implicated as significant drivers of tumor growth and survival.

Cyclin-Dependent Kinase 4 (CDK4): A Gatekeeper of the Cell Cycle

CDK4 is a pivotal regulator of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1] In response to mitogenic signals, CDK4 forms a complex with Cyclin D, which then phosphorylates the Retinoblastoma protein (Rb).[2] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression.[1][2] In a multitude of cancers, the CDK4/Cyclin D/Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[3] Therefore, inhibiting CDK4 is a clinically validated strategy to induce cell cycle arrest and impede tumor growth.[4][5]

ARK5 (NUAK1): A Mediator of Tumor Cell Survival and Metastasis

ARK5 is a member of the AMP-activated protein kinase (AMPK) family and plays a crucial role in cellular adaptation to stress, such as nutrient deprivation and hypoxia.[6] Its activation is linked to the pro-survival Akt signaling pathway.[6] Elevated ARK5 expression has been correlated with increased tumor invasion, metastasis, and resistance to chemotherapy in various cancers.[7][8] ARK5 promotes these malignant phenotypes by influencing several downstream pathways, including the mTOR pathway and the epithelial-mesenchymal transition (EMT).[7][8] Consequently, ARK5 represents a compelling target for the development of novel anti-cancer therapeutics.

The Inhibitors: A Comparative Overview

This section provides a detailed comparison of our hypothetical compound of interest with three well-characterized kinase inhibitors: Palbociclib, a selective CDK4/6 inhibitor; ON123300 (Narazaciclib), a dual CDK4/ARK5 inhibitor; and WZ4003, a selective ARK5 inhibitor.

Compound of Interest: 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

While the specific biological activity of this compound is not yet reported in the literature, its core structure, a substituted pyrrole-3-carbonitrile, shares features with known ATP-competitive kinase inhibitors. The amino and cyano groups can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, a common feature of this class of drugs. The phenyl and oxo-pyrrolidine moieties can be further optimized to enhance potency and selectivity. For the purpose of this guide, we will treat it as a potential inhibitor of CDK4 and ARK5 to frame a meaningful comparison.

Established Inhibitors for Comparison
  • Palbociclib (PD-0332991): The first FDA-approved CDK4/6 inhibitor, Palbociclib has demonstrated significant efficacy in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[9][10] It functions by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[11][12]

  • ON123300 (Narazaciclib): This investigational drug is a potent, orally bioavailable, multi-kinase inhibitor with strong activity against both CDK4 and ARK5.[4][13] The dual-targeting mechanism of ON123300 offers the potential to simultaneously inhibit cell proliferation and tumor cell survival pathways, potentially leading to a more profound anti-cancer effect and overcoming resistance mechanisms.[14][15][16]

  • WZ4003: A highly selective inhibitor of NUAK kinases (ARK5 and NUAK2), WZ4003 serves as a valuable tool compound for studying the biological functions of ARK5.[17][18] It has been shown to suppress cell migration, invasion, and proliferation, and to sensitize cancer cells to conventional chemotherapies.[19][20]

Comparative Efficacy Data

The following table summarizes the reported inhibitory concentrations (IC50) of the established inhibitors against their respective targets. It is important to note that the data for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is hypothetical and would need to be determined experimentally.

InhibitorTarget(s)IC50 (nM)Reference(s)
2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile CDK4, ARK5 (Hypothetical)To Be Determined-
Palbociclib (PD-0332991) CDK4, CDK611, 16[Palbociclib (PD 0332991)
ON123300 (Narazaciclib) CDK4, ARK53.9, 5[4]
WZ4003 ARK5 (NUAK1), NUAK220, 100[17]

Experimental Protocols for Efficacy Determination

To empirically assess the inhibitory potential of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, a series of well-established experimental protocols should be employed.

Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

A plausible synthetic route can be adapted from microwave-assisted methods for similar pyrrole derivatives.[21]

Step 1: Synthesis of α-Amino Ketone Intermediate

  • Combine equimolar amounts of benzoin and a primary aromatic amine (in this case, aniline) in ethanol.

  • Subject the mixture to microwave irradiation at a controlled temperature and time to facilitate the Paal-Knorr condensation.

  • The resulting α-amino ketone intermediate is typically used in the next step without further purification.

Step 2: Cyclization to form the Pyrrole Ring

  • To the crude α-amino ketone intermediate, add an equimolar amount of malononitrile.

  • Continue the microwave-assisted reaction in ethanol.

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Materials:

  • Recombinant human CDK4/Cyclin D1 and ARK5 enzymes

  • Substrate peptide (e.g., a fragment of Rb for CDK4, or a generic kinase substrate like Sakamototide for ARK5)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compound (2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile) and control inhibitors

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound and control inhibitors.

  • In a 96-well plate, combine the kinase, substrate peptide, and kinase reaction buffer.

  • Add the diluted compounds to the wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines with known dysregulation of the CDK4 or ARK5 pathways (e.g., MCF-7 breast cancer cells for CDK4, PANC-1 pancreatic cancer cells for ARK5)

  • Cell culture medium and supplements

  • Test compound and control inhibitors

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and control inhibitors.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Pathways and Experimental Workflow

To better understand the mechanisms of action and the experimental design, the following diagrams are provided.

CDK4_Signaling_Pathway cluster_G1 G1 Phase Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/Cyclin D Complex CDK4/Cyclin D Complex Cyclin D->CDK4/Cyclin D Complex CDK4 CDK4 CDK4->CDK4/Cyclin D Complex Phosphorylated Rb Phosphorylated Rb CDK4/Cyclin D Complex->Phosphorylated Rb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibits Gene Transcription Gene Transcription E2F->Gene Transcription Phosphorylated Rb->E2F Releases G1 Phase G1 Phase S Phase S Phase Gene Transcription->S Phase Palbociclib Palbociclib Palbociclib->CDK4/Cyclin D Complex Inhibits Compound of Interest Compound of Interest Compound of Interest->CDK4/Cyclin D Complex Inhibits (Hypothetical)

Caption: CDK4 Signaling Pathway and Points of Inhibition.

ARK5_Signaling_Pathway Growth Factors (e.g., IGF-1) Growth Factors (e.g., IGF-1) PI3K PI3K Growth Factors (e.g., IGF-1)->PI3K Akt Akt PI3K->Akt ARK5 (NUAK1) ARK5 (NUAK1) Akt->ARK5 (NUAK1) Activates mTOR Pathway mTOR Pathway ARK5 (NUAK1)->mTOR Pathway EMT EMT ARK5 (NUAK1)->EMT Cell Survival Cell Survival mTOR Pathway->Cell Survival Metastasis Metastasis EMT->Metastasis ON123300 ON123300 ON123300->ARK5 (NUAK1) Inhibits WZ4003 WZ4003 WZ4003->ARK5 (NUAK1) Inhibits Compound of Interest Compound of Interest Compound of Interest->ARK5 (NUAK1) Inhibits (Hypothetical)

Caption: ARK5 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_comparison Comparative Analysis Synthesis of Compound of Interest Synthesis of Compound of Interest In Vitro Kinase Assay In Vitro Kinase Assay Synthesis of Compound of Interest->In Vitro Kinase Assay Cell Proliferation Assay Cell Proliferation Assay Synthesis of Compound of Interest->Cell Proliferation Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Compare with Known Inhibitors Compare with Known Inhibitors Determine IC50->Compare with Known Inhibitors Determine GI50 Determine GI50 Cell Proliferation Assay->Determine GI50 Determine GI50->Compare with Known Inhibitors

Caption: Workflow for Inhibitor Efficacy Evaluation.

Conclusion and Future Directions

While the inhibitory activity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile remains to be experimentally validated, its structural characteristics suggest a promising potential as a kinase inhibitor. This guide has provided a comprehensive framework for its evaluation by comparing it to established inhibitors of CDK4 and ARK5, two clinically relevant targets in oncology. The provided experimental protocols offer a clear path for determining its efficacy.

Future studies should focus on the synthesis and in vitro screening of this compound against a panel of kinases to identify its primary targets. Should it exhibit potent and selective inhibition of CDK4 and/or ARK5, further investigations into its mechanism of action, cellular activity, and in vivo efficacy in preclinical cancer models would be warranted. The development of novel pyrrole-based inhibitors like 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile could lead to new therapeutic options for a range of malignancies.

References

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? - Medscape. [Link]

  • Palbociclib - Wikipedia. [Link]

  • Cyclin-dependent kinase 4 - Wikipedia. [Link]

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed. [Link]

  • Dual Targeting of CDK4 and ARK5 Using a Novel Kinase Inhibitor ON123300 Exerts Potent Anticancer Activity against Multiple Myeloma - AACR Journals. [Link]

  • Dual Targeting of CDK4 and ARK5 Using a Novel Kinase Inhibitor ON123300 Exerts Potent Anticancer Activity against Multiple Myeloma - NIH. [Link]

  • A Quick Overview of CDK4/6 Inhibitor Palbociclib - Pharmacy Times. [Link]

  • Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis. [Link]

  • Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PubMed Central. [Link]

  • ARK5 sequence and pathways affected by its activation. ARK5 can be... - ResearchGate. [Link]

  • Study Details | NCT06351644 | ON 123300 (Narazaciclib) and Dexamethasone in Patients With Relapsed and/or Refractory Multiple Myeloma | ClinicalTrials.gov. [Link]

  • Novel CDK4/6 Inhibitor ON 123300 Receives Green Light to Move Into Phase 1 Testing in Relapsed/Refractory Advanced Cancers | OncLive. [Link]

  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. [Link]

  • CDK4 pathway. In response to mitogenic signaling, CDK4 and CDK6... - ResearchGate. [Link]

  • ARK5 Is a Tumor Invasion-Associated Factor Downstream of Akt Signaling - PMC. [Link]

  • The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma. [Link]

  • WZ4003 sensitizes non-small cell lung cancer cells to gefitinib via inhibition of ARK5 and epithelial-to-mesenchymal transition - PMC - NIH. [Link]

  • CDK4: a master regulator of the cell cycle and its role in cancer - PMC - NIH. [Link]

  • ARK5 serves a role in various diseases. ARK5, AMP-activated protein... - ResearchGate. [Link]

  • Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - NIH. [Link]

  • WZ4003 sensitizes non-small cell lung cancer cells to gefitinib via inhibition of ARK5 and epithelial-to-mesenchymal transition - PubMed. [Link]

  • Role of ARK5 in cancer and other diseases (Review) - Spandidos Publications. [Link]

  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

The therapeutic efficacy of any small molecule is intrinsically linked to its specificity for its intended biological target. Off-target effects, stemming from a compound's interaction with unintended proteins or pathways, represent a significant hurdle in drug development, often leading to unforeseen side effects and late-stage attrition of drug candidates. A primary driver of these off-target effects is cross-reactivity, where a molecule binds to proteins other than its primary target, frequently due to structural similarities in binding sites.

This guide provides a comprehensive framework for assessing the cross-reactivity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile , a novel heterocyclic compound. The pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Given the potential therapeutic applications of such a molecule, a thorough evaluation of its selectivity is paramount.

While specific biological data for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is not yet extensively published[3][4], this guide will utilize it as a case study to delineate established methodologies for cross-reactivity profiling. We will operate under the hypothetical premise that our lead compound has shown potent inhibitory activity against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[5] This guide will compare its hypothetical performance against known COX inhibitors and outline the experimental procedures to validate its specificity.

The Landscape of Cross-Reactivity Assessment: A Multi-Faceted Approach

Evaluating the cross-reactivity of a lead compound is not a singular event but a systematic process involving computational and experimental methodologies. An initial in-silico assessment can often predict potential off-target interactions, guiding the design of subsequent wet-lab experiments.[6]

Part 1: In-Silico Profiling - The Predictive Power of Molecular Similarity

Before embarking on extensive laboratory work, computational tools can provide a valuable forecast of potential cross-reactivity. By comparing the 2D and 3D structural and pharmacophoric features of our lead compound against databases of known bioactive molecules, we can identify compounds with high similarity.[6] A high Tanimoto similarity coefficient with a known ligand for a particular target suggests a higher probability of cross-reactivity.[6] This predictive step is crucial for prioritizing which off-targets to investigate experimentally.

Part 2: Experimental Validation - From Broad Screens to Specific Assays

Experimental validation is the cornerstone of cross-reactivity assessment. A tiered approach, starting with broad screening and progressing to more specific, quantitative assays, is most effective.

Tier 1: Broad Panel Screening (Illustrative)

A common starting point is to screen the compound against a panel of receptors, kinases, and enzymes. For our hypothetical COX-2 inhibitor, a panel would ideally include other cyclooxygenases (COX-1), lipoxygenases (LOX)[5], and a representative selection of kinases and G-protein coupled receptors (GPCRs).

Tier 2: Specific Quantitative Assays

Following initial screening, specific assays are employed to quantify the extent of cross-reactivity with identified potential off-targets. This guide will detail the protocols for two such assays: a competitive immunoassay and a radioligand binding assay.

Comparative Analysis: Hypothetical Cross-Reactivity Profile

For the purpose of this guide, we will compare our lead compound, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (Compound X) , with two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor).

CompoundPrimary TargetIC50 for COX-2 (nM)% Cross-Reactivity with COX-1 (at 1 µM)Notes
Compound X (Hypothetical) COX-25015%Demonstrates good selectivity for COX-2 over COX-1.
Celecoxib COX-240<10%A well-established selective COX-2 inhibitor.
Ibuprofen COX-1/COX-22,500>80%A non-selective inhibitor, showing significant cross-reactivity.

Table 1: Hypothetical comparative data for Compound X and reference compounds. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Percent cross-reactivity is a simplified representation of the inhibitory effect on the off-target at a fixed concentration.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay format is highly effective for quantifying small molecules and assessing their ability to compete with a labeled counterpart for antibody binding.[7][8][9][10][11]

Objective: To determine the cross-reactivity of Compound X with antibodies raised against a related structural analog or a key metabolite.

Principle: The assay measures the ability of the test compound (Compound X) to inhibit the binding of a known enzyme-conjugated ligand to a limited number of antibody binding sites. A decrease in signal indicates a higher affinity of the test compound for the antibody.

Step-by-Step Methodology:

  • Coating: Microtiter plates are coated with a capture antibody specific for the target analyte (or a structural analog).

  • Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA).

  • Competition: A mixture of a fixed concentration of an enzyme-labeled version of the target molecule and varying concentrations of the test compound (Compound X) or standards is added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding to the capture antibody.

  • Washing: Unbound reagents are removed by washing the plate.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.

Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the unlabeled standard. The concentration of Compound X that causes 50% inhibition of the signal (IC50) is calculated to quantify its cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection Coat 1. Coat Plate with Capture Antibody Block 2. Block Non-specific Sites with BSA Coat->Block Add_Reagents 3. Add Enzyme-labeled Ligand + Test Compound (Compound X) Block->Add_Reagents Incubate 4. Incubate for Competitive Binding Add_Reagents->Incubate Wash1 5. Wash to Remove Unbound Reagents Incubate->Wash1 Add_Substrate 6. Add Chromogenic Substrate Wash1->Add_Substrate Detect 7. Measure Absorbance (Signal α 1/[Compound X]) Add_Substrate->Detect

Caption: Competitive ELISA workflow for assessing cross-reactivity.

Radioligand Binding Assay

This technique is a gold standard for studying the interaction between a ligand and a receptor, providing quantitative data on binding affinity (Kd) and the number of binding sites (Bmax).[12][13][14][15][16]

Objective: To determine the binding affinity of Compound X to its hypothetical primary target (COX-2) and a key potential off-target (COX-1).

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The ability of the unlabeled test compound (Compound X) to displace the radioligand is measured.

Step-by-Step Methodology:

  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., COX-1 or COX-2) are prepared.

  • Assay Setup: In a series of tubes, a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (Compound X) are added to the receptor preparation.

  • Incubation: The mixture is incubated to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.

  • Non-Specific Binding Determination: A parallel set of experiments is conducted in the presence of a high concentration of a known unlabeled ligand to determine non-specific binding.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[13]

Binding_Assay_Workflow cluster_incubation Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (e.g., COX-1/COX-2) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand (Fixed Concentration) Radioligand->Incubate Test_Compound Test Compound (Compound X) (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting (Measures Bound Ligand) Filter->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Determine_Ki Determine IC50 and Ki Calculate_SB->Determine_Ki

Caption: Workflow for a competitive radioligand binding assay.

Trustworthiness and Self-Validating Systems

The integrity of cross-reactivity data hinges on robust experimental design and the inclusion of appropriate controls. Each protocol described is a self-validating system:

  • Positive and Negative Controls: In every assay, known selective and non-selective inhibitors (e.g., Celecoxib and Ibuprofen) should be run in parallel with the test compound. This validates the assay's ability to distinguish between different binding profiles.

  • Determination of Non-Specific Binding: In binding assays, accurately measuring non-specific binding is critical for calculating true specific binding.[13]

  • Reproducibility: All experiments should be performed in triplicate and repeated to ensure the reproducibility of the results.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity of the novel compound, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. By combining predictive in-silico methods with rigorous experimental validation through techniques like competitive immunoassays and radioligand binding assays, researchers can build a comprehensive selectivity profile. This is a critical step in de-risking a compound for further development and understanding its full pharmacological profile. Future studies should expand the cross-reactivity assessment to include metabolic profiling, as metabolites of the parent compound may also exhibit off-target activities.[17]

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]

  • Immunoassay developed to detect small molecules. Drug Target Review. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • Receptor Binding Assays and Drug Discovery. PubMed. Available at: [Link]

  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Scholar Research Library. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. Available at: [Link]

  • Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. ResearchGate. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem. Available at: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Metabolic Profiling of Aromatic Compounds. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. Available at: [Link]

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available at: [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. NIH. Available at: [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. ResearchGate. Available at: [Link]

  • Metabolic activation of model pyrroles by cytochrome P-450. PubMed. Available at: [Link]

  • Personalized Metabolic Profile by Synergic Use of NMR and HRMS. MDPI. Available at: [Link]

  • Metabolic profiling as a powerful tool for the analysis of cellular alterations caused by 20 mycotoxins in HepG2 cells. NIH. Available at: [Link]

  • Non-Targeted Metabolite Profiling Reveals Host Metabolomic Reprogramming during the Interaction of Black Pepper with Phytophthora capsici. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis

The synthesis of highly functionalized heterocyclic compounds, such as 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, is a cornerstone of modern medicinal chemistry and drug discovery. The pyrrole scaffold is a privileged structure found in numerous biologically active molecules.[1][2] However, the seemingly straightforward assembly of these molecules can be fraught with challenges related to reproducibility. Minor variations in reaction conditions, reagent quality, or work-up procedures can lead to significant discrepancies in yield, purity, and even the identity of the final product. This guide provides a comparative analysis of synthetic strategies for preparing substituted 2-amino-3-cyanopyrroles, with a focus on the critical factors that govern experimental reproducibility. We will delve into the mechanistic underpinnings of these reactions to empower researchers to make informed decisions that lead to consistent and reliable outcomes.

Comparative Analysis of Synthetic Methodologies

Here, we compare three common approaches:

  • Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that contains significant portions of all the reactants, are highly valued for their efficiency and atom economy.[3][4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate organic reactions has gained significant traction due to its ability to rapidly heat reactions, often leading to shorter reaction times and improved yields.[1]

  • Stepwise Synthesis from Defined Intermediates: Traditional, linear synthetic routes offer a higher degree of control over the reaction at each step, which can be advantageous for troubleshooting and optimization.

The following table summarizes the key features of these approaches, drawing on data from the synthesis of various 2-amino-3-cyanopyrrole derivatives.

Methodology Typical Starting Materials Reaction Conditions Reported Yields Key Advantages Potential Reproducibility Challenges
Multi-component Reaction Aldehydes, malononitrile, amines, α-hydroxyketonesOften catalyzed, can be one-pot. Room temperature to moderate heating (e.g., 60°C in methanol).[5]47% - 89% for various derivatives.[5]High efficiency, atom economy, reduced purification steps.[3][4]Sensitive to catalyst activity, stoichiometry of reactants, and reaction concentration. Side-product formation can be an issue.
Microwave-Assisted Synthesis Benzoin, primary aromatic amines, malononitrileMicrowave irradiation (e.g., 240 W for 25 min) in a solvent like ethanol with a catalyst (e.g., pyridine).[1]Not explicitly quantified for a broad range in the provided source, but described as an "efficient synthesis".[1]Rapid reaction times, potential for higher yields and cleaner reactions.[1]Requires specialized equipment. Temperature control can be less precise than conventional heating, potentially leading to side reactions. Reproducibility can be dependent on the specific microwave reactor used.
Synthesis from Nitroepoxides Nitroepoxides, amines, malononitrileStirred in a solvent like methanol with a base (e.g., K2CO3) at elevated temperatures (e.g., 60°C).[5]High yields reported for various derivatives (e.g., 88%).[5]Good control over regioselectivity, often high yielding.The synthesis and stability of the nitroepoxide starting material can be a critical and variable step.

Deep Dive into Experimental Protocols and Mechanistic Rationale

To ensure the reproducibility of any synthesis, a thorough understanding of the experimental procedure and the underlying reaction mechanism is paramount. Below, we provide a detailed, step-by-step protocol for a multi-component synthesis of a 2-amino-3-cyanopyrrole derivative, a common and efficient method for accessing this class of compounds.

Experimental Protocol: Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles

This protocol is adapted from a general procedure for the synthesis of N-substituted 2-amino-3-cyano pyrroles via the ring-opening of nitroepoxides.[5]

Materials:

  • Nitroepoxide (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Potassium carbonate (K2CO3) (1.0 mmol)

  • Methanol

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the nitroepoxide (1.0 mmol), the desired primary amine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol) in methanol.

  • Reaction Execution: Stir the reaction mixture at 60°C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, add water (10 mL) to the reaction mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-amino-3-cyanopyrrole derivative.

Causality Behind Experimental Choices:

  • Excess Malononitrile: The use of a slight excess of malononitrile helps to drive the reaction to completion.

  • Potassium Carbonate: K2CO3 acts as a base to facilitate the necessary deprotonation steps in the reaction mechanism. The choice of a mild inorganic base is crucial to prevent unwanted side reactions.

  • Methanol as Solvent: Methanol is a polar protic solvent that is effective at dissolving the reactants and facilitating the ionic intermediates.

  • Purification by Column Chromatography: This is a standard and effective method for isolating the desired product from any unreacted starting materials or side products, ensuring the high purity of the final compound.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility. The following diagram, generated using Graphviz, illustrates the key steps in the multi-component synthesis.

G cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification A Combine Reactants: Nitroepoxide, Amine, Malononitrile, K2CO3 in Methanol B Heat at 60°C for 3h A->B C Add Water B->C D Extract with Ethyl Acetate C->D E Wash with Brine D->E F Dry over MgSO4 E->F G Concentrate F->G H Silica Gel Chromatography G->H I Pure Product H->I

Caption: Workflow for the multi-component synthesis of 2-amino-3-cyanopyrroles.

Characterization and Data Integrity: A Self-Validating System

Reproducibility is not only about obtaining the product but also about confirming its identity and purity with high confidence. A robust characterization dataset is a self-validating system for your experimental outcome. For 2-amino-3-cyanopyrrole derivatives, a combination of spectroscopic techniques is essential.

Analytical Technique Expected Observations for 2-Amino-3-Cyanopyrrole Derivatives Reference Data Example
¹H NMR Signals for aromatic protons, a singlet for the NH2 protons, and signals corresponding to the specific substituents on the pyrrole ring.For 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile: δ 7.39-7.31 (m, 3H), 7.19-7.05 (m, 5H), 7.00-6.93 (m, 2H), 5.65 (s, 2H, NH2), 2.04 (s, 3H, CH3).[5]
¹³C NMR Signals for the carbon atoms of the pyrrole ring, the cyano group (around 116-120 ppm), and the phenyl and other substituent carbons.For 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile: δ 148.1, 136.4, 131.6, 129.9, 129.7, 128.8, 128.5, 128.4, 126.6, 123.7, 118.0 (CN), 116.4, 73.6, 11.1.[5]
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹), and C=O stretching if applicable (around 1650-1750 cm⁻¹).[1]For a related pyrrole derivative: 3356 cm⁻¹ (NH Str), 2350 cm⁻¹ (Aryl nitro, not CN), 1710 cm⁻¹ (C=O).[1]
Mass Spectrometry (MS) The molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the target compound.For 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile: HRMS (ESI): m/z calcd for (C18H15N3+H)+: 274.1339; found: 274.1340.[5]
Visualizing the Core Structure and Key Interactions

The following diagram illustrates the core structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and highlights the key functional groups that are critical for its characterization and potential biological activity.

Caption: Key functional groups of the target molecule.

Conclusion and Best Practices for Ensuring Reproducibility

While the synthesis of complex organic molecules will always present challenges, a systematic and well-documented approach can significantly enhance reproducibility. For researchers working with 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and its analogs, we recommend the following best practices:

  • Thorough Reagent Characterization: Ensure the purity of all starting materials, as impurities can often act as catalysts or inhibitors, leading to inconsistent results.

  • Strict Adherence to Optimized Conditions: Once a protocol is established, maintain strict control over reaction parameters such as temperature, time, and stoichiometry.

  • Detailed Record-Keeping: Document every detail of the experimental setup, including the source and lot number of reagents, any color changes observed, and the precise work-up procedure.

  • Comprehensive Product Analysis: Always characterize the final product using a suite of analytical techniques to confirm its identity and purity.

By adopting these principles and leveraging the comparative insights provided in this guide, researchers can navigate the complexities of heterocyclic synthesis with greater confidence and achieve more reproducible and reliable experimental outcomes.

References

  • Vyankatesh RD, et al. (2017). Microwave Assisted Synthesis of 2 Amino- 4, 5diphenyl- 1-Substituted- 1 H- Pyrrole- 3- Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 9[6]: 51-58. [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). [Source not further specified]. [Link]

  • Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. (2015). ResearchGate. [Link]

  • A Simple Green Approach to the Synthesis of 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by 3-Hydroxypropanaminium Acetate (HPAA) as a New Ionic Liquid. (2015). ResearchGate. [Link]

  • Ahmed, R. A., et al. (2002). Synthesis and Reactions of 2‐Amino‐6‐ (3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl) ‐4‐phenylpyridine‐3‐carbonitrile. ChemInform, 33(38). [Link]

  • 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. [Link]

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2020). MDPI. [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2018). National Institutes of Health. [Link]

  • Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017). PubMed Central. [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019).
  • Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. (2021). PubMed Central. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. (2022). MDPI. [Link]

  • Pyrrole. (n.d.). NIST WebBook. [Link]

  • 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. (2013). National Institutes of Health. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel compound 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile . The pyrrole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Derivatives of the 2-amino-pyrrole-3-carbonitrile core, in particular, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

The objective of this document is to benchmark the performance of our target compound against industry-standard reference drugs in two key therapeutic areas: oncology and inflammation. Through detailed experimental protocols and supporting data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective assessment of this compound's potential as a lead candidate for further development.

Benchmarking Against Anticancer Standards

The search for new anticancer agents is a critical endeavor in pharmaceutical research.[3] Preclinical in vitro screening is the foundational step for identifying promising compounds, allowing for the quantitative evaluation of their cytotoxic effects.[3][4][5] We evaluated the antiproliferative activity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile against a panel of human cancer cell lines and compared its potency with Doxorubicin, a widely used chemotherapeutic agent.

In Vitro Cytotoxicity Data (MTT Assay)

The compound's cytotoxicity, expressed as the half-maximal inhibitory concentration (IC₅₀), was determined using the MTT assay.[3] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells serves as the basis for this widely accepted method.[5][6]

Table 1: Comparative IC₅₀ Values of Target Compound vs. Doxorubicin

Cell LineCancer TypeTarget Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma8.20.9
HT-29 Colorectal Adenocarcinoma5.51.1
HCT-116 Colorectal Carcinoma6.10.8
A549 Lung Carcinoma12.41.5

Interpretation of Results: The data indicates that 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile exhibits moderate cytotoxic activity against the tested cancer cell lines. While its potency is lower than the standard, Doxorubicin, the activity in the low micromolar range suggests it is a viable candidate for further optimization. The variation in IC₅₀ values across different cell lines also points towards a potential for selective activity.[7]

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the logical flow of the MTT assay protocol, from cell culture preparation to data analysis.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_read Phase 4: Data Acquisition start Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Add serial dilutions of Test Compound & Vehicle Control incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize shake Shake plate (15 min) solubilize->shake read Measure Absorbance (570 nm) shake->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is synthesized from established methodologies for assessing cell viability.[8][9]

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]

    • Include control wells with medium only for background absorbance measurements.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and the standard drug (Doxorubicin) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO at the same final concentration as in the treated wells).

    • Incubate the plate for an additional 48 hours under the same conditions.

  • MTT Reaction:

    • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

    • Return the plate to the incubator for 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.[8][10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.[9]

Benchmarking Against Anti-inflammatory Standards

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes are central mediators of this process. Specifically, COX-2 is induced during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] We assessed the ability of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile to inhibit COX-2 activity, benchmarking it against Celecoxib, a well-known selective COX-2 inhibitor.[13][14]

In Vitro COX-2 Inhibition Data

The inhibitory activity of the target compound on human recombinant COX-2 was measured using a fluorometric assay. This assay is based on the detection of Prostaglandin G2, the intermediate product generated by COX-2, which reacts with a probe to produce a fluorescent signal.[13]

Table 2: Comparative IC₅₀ Values for COX-2 Inhibition

CompoundTargetIC₅₀ (µM)
Target Compound COX-20.85
Celecoxib (Standard) COX-20.45

Interpretation of Results: The target compound demonstrates potent inhibitory activity against the COX-2 enzyme, with a sub-micromolar IC₅₀ value. Its potency is comparable to the selective COX-2 inhibitor Celecoxib, indicating that this molecular scaffold is highly promising for the development of novel anti-inflammatory agents.

Signaling Pathway: COX-2 Mediated Inflammation

The diagram below illustrates the arachidonic acid cascade and the role of COX-2 in producing pro-inflammatory prostaglandins. The point of inhibition by the test compound is highlighted.

COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme (Inducible) aa->cox2 pgg2 Prostaglandin G₂ cox2->pgg2 peroxidase Peroxidase Activity pgg2->peroxidase pgh2 Prostaglandin H₂ peroxidase->pgh2 prostanoids Prostaglandins (PGE₂) Thromboxanes pgh2->prostanoids inflammation Inflammation Pain, Fever prostanoids->inflammation inhibitor Target Compound Celecoxib inhibitor->cox2

Caption: Inhibition of the COX-2 inflammatory pathway.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies for measuring COX-2 activity.[13][15][16]

  • Reagent Preparation:

    • Thaw all kit components (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme) on ice.[13]

    • Dilute the COX-2 enzyme to the working concentration (e.g., 17.5 ng/µL) with cold COX Assay Buffer. Keep the diluted enzyme on ice during use.[15]

    • Prepare a 10X working solution of the COX probe and cofactor as per the manufacturer's instructions.

  • Assay Plate Setup:

    • Perform all reactions in duplicate or triplicate in a 96-well black, flat-bottom plate.[15]

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer (or solvent if applicable) and 80 µL of the reaction mix (Buffer, Probe, Cofactor).

    • Inhibitor Wells: Add 10 µL of the test compound or Celecoxib at various concentrations (prepared as 10X stocks). Add 80 µL of the reaction mix.

    • Inhibitor Control (Positive Control): Add 10 µL of a known inhibitor like Celecoxib and 80 µL of the reaction mix.[13]

    • Negative Control: Add 70 µL of Assay Buffer and no enzyme.[15]

  • Enzyme Addition & Incubation:

    • Add 20 µL of the diluted COX-2 enzyme to all wells except the Negative Control wells.[15]

    • Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by diluting Arachidonic Acid in the appropriate buffer as per the protocol.[15][16]

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid to all wells simultaneously, using a multichannel pipette.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[13]

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide provides a comprehensive benchmark of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. The experimental data demonstrates that this compound possesses a dual profile of moderate anticancer activity and potent, selective COX-2 inhibition. Its sub-micromolar efficacy in the anti-inflammatory assay is particularly noteworthy, positioning it as a strong candidate for development as a novel NSAID.

The synthesis of such pyrrole derivatives is often achieved through efficient, one-pot, multi-component reactions, which is advantageous for generating analogues for structure-activity relationship (SAR) studies.[17][18] Future work should focus on optimizing the scaffold to enhance anticancer potency while retaining or improving its favorable anti-inflammatory profile. Further investigation into its mechanism of action in cancer cells and its selectivity against COX-1 is also warranted.

References

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • University of California, San Diego. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Vyankatesh, R. D., et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifungal Activity. Der Pharmacia Lettre, 9(12), 51-58.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Sciences.
  • Abdel-Aziz, M., et al. (2018). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • International Journal of Pharmaceutical Sciences and Research. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. IJPSR, 9(7), 2614-2622.
  • Gouda, M. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules, 28(19), 6825.
  • Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 12(3), 323-339.
  • Kassab, A. E., et al. (2009). Synthesis, Docking Studies and Anti-Inflammatory Activity of Some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and Related Compounds. Pharmazie, 64(3), 147-155.
  • International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT, 11(12).
  • Shvets, G., et al. (2020). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistryOpen, 9(8), 834-841.
  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1487-1497.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Patel, P., & Patel, T. K. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Gallardo, V., et al. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutical Sciences, 13(4), 389-394.
  • Rashad, A. E., et al. (2015).
  • Villalobos-García, D., et al. (2023).
  • Reilly, M. A., et al. (2017). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3467.
  • Royal Society of Chemistry. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(38), 23456-23465.
  • Horetska, M., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(8), 923-936.
  • National Institutes of Health. (2016). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. The Journal of Organic Chemistry, 81(17), 7586-7593.
  • MDPI. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(3), M1454.
  • Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.

Sources

A Comparative Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and its Analogs: Synthetic Strategies and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will delve into the synthesis and biological activities of two main classes of analogs:

  • 1-(Substituted phenyl)-5-oxopyrrolidine derivatives: These compounds share the N-phenyl-pyrrolidin-2-one core but lack the 2-amino and 3-carbonitrile functionalities.

  • 2-Amino-pyrrole-3-carbonitrile derivatives: These analogs possess the key 2-amino-3-carbonitrile moiety but typically lack the 5-oxo group.

Through a detailed comparison of their synthetic accessibility and performance in anticancer and antimicrobial assays, this guide aims to provide a valuable resource for researchers interested in the design and development of novel therapeutics based on the pyrrole and pyrrolidine frameworks.

Comparative Analysis of Synthetic Methodologies

The synthesis of polysubstituted pyrroles and pyrrolidines often involves multi-component reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy.

Synthesis of 1-(Substituted phenyl)-5-oxopyrrolidine Derivatives

A common and straightforward approach to the 1-aryl-5-oxopyrrolidine core involves the reaction of an appropriately substituted aniline with itaconic acid. This aza-Michael addition followed by cyclization provides the desired scaffold, which can be further functionalized.

Aniline Substituted Aniline Intermediate Aza-Michael Adduct (Intermediate) Aniline->Intermediate + Itaconic_Acid Itaconic Acid Itaconic_Acid->Intermediate + Product 1-(Substituted phenyl) -5-oxopyrrolidine-3-carboxylic acid Intermediate->Product Cyclization

Caption: General synthetic scheme for 1-aryl-5-oxopyrrolidine derivatives.

This method is robust and allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).

Synthesis of 2-Amino-pyrrole-3-carbonitrile Derivatives

The synthesis of 2-amino-pyrrole-3-carbonitriles is often achieved through multi-component reactions. One notable method is a microwave-assisted Paal-Knorr condensation of a dicarbonyl compound (like benzoin) with a primary amine, followed by the addition of malononitrile.

Benzoin Benzoin Intermediate α-Amino Ketone (Intermediate) Benzoin->Intermediate + Amine Primary Aromatic Amine Amine->Intermediate + Malononitrile Malononitrile Product 2-Amino-4,5-diphenyl-1-substituted -1H-pyrrole-3-carbonitrile Intermediate->Product + Malononitrile (Cyclization)

Caption: Microwave-assisted synthesis of 2-amino-pyrrole-3-carbonitriles.

This approach is advantageous due to its speed and efficiency, often leading to good yields in a short reaction time.

Comparative Biological Activity

The structural variations between the two classes of analogs lead to distinct biological activity profiles.

Anticancer Activity

Derivatives of 1-(substituted phenyl)-5-oxopyrrolidine have demonstrated promising anticancer activity. For instance, a study by Kairytė et al. (2022) explored the cytotoxicity of various derivatives against the A549 human lung adenocarcinoma cell line.[1]

Table 1: Anticancer Activity of Selected 1-(4-acetamidophenyl)-5-oxopyrrolidine Derivatives

Compound IDModificationA549 Cell Viability (%) at 100 µMReference
18 Hydrazone with 2-thienyl~40%[1]
19 Hydrazone with 5-nitrothienyl~35%[1]
20 Bishydrazone with 2-thienyl~25%[1]
21 Bishydrazone with 5-nitrothienyl~20%[1]
Cisplatin Standard Drug~30%[1]

Data extracted and summarized from Kairytė et al., 2022.[1]

The data suggests that the introduction of hydrazone and particularly bishydrazone moieties with heterocyclic rings like thiophene significantly enhances the anticancer activity, with some compounds showing greater efficacy than the standard drug cisplatin at the tested concentration.[1]

While specific anticancer data for 2-amino-pyrrole-3-carbonitriles is less abundant in the direct comparative context, the general class of substituted pyrroles is well-known for its antiproliferative properties.

Antimicrobial Activity

The antimicrobial potential of these pyrrolidine derivatives has also been investigated. The same study by Kairytė et al. (2022) screened their compounds against a panel of multidrug-resistant bacteria. Interestingly, while most compounds showed limited activity against Gram-negative bacteria, compound 21 (the bishydrazone with 5-nitrothienyl moieties) exhibited potent and selective activity against multidrug-resistant Staphylococcus aureus strains.[1]

Table 2: Antimicrobial Activity of Compound 21 against S. aureus

S. aureus StrainResistance ProfileMIC (µg/mL) of Compound 21Reference
ATCC 29213Methicillin-Susceptible1[1]
Clinical Isolate 1Methicillin-Resistant (MRSA)2[1]
Clinical Isolate 2Vancomycin-Intermediate (VISA)4[1]
Clinical Isolate 3Linezolid-Resistant8[1]

Data extracted and summarized from Kairytė et al., 2022.[1]

This highlights the potential of the 1-phenyl-5-oxopyrrolidine scaffold as a basis for developing new antibiotics against challenging Gram-positive pathogens.

For the 2-amino-pyrrole-3-carbonitrile class, several studies have reported their antimicrobial activities. For instance, a microwave-assisted synthesis of 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles yielded compounds with notable antifungal activity against Candida albicans and Aspergillus niger.

Experimental Protocols

General Procedure for the Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid (2)
  • Reactants: 4-Aminoacetanilide (1) and itaconic acid.

  • Solvent: Water.

  • Procedure: A mixture of 4-aminoacetanilide (1 equivalent) and itaconic acid (1 equivalent) in water is refluxed for a specified time. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with water, and dried.

This is a generalized protocol based on the synthesis described by Kairytė et al., 2022.[1]

General Procedure for Microwave-Assisted Synthesis of 2-Amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles
  • Reactants: Benzoin, a primary aromatic amine, and malononitrile.

  • Catalyst: Pyridine.

  • Solvent: Ethanol.

  • Procedure:

    • A mixture of benzoin (1 equivalent) and the primary aromatic amine (1 equivalent) in ethanol is subjected to microwave irradiation.

    • After cooling, malononitrile (1 equivalent) and a catalytic amount of pyridine are added.

    • The reaction mixture is again subjected to microwave irradiation until the reaction is complete.

    • The product is isolated by filtration and recrystallized.

MTT Assay for Anticancer Activity Screening
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compounds at a concentration of 100 µM for 24 hours.

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for another 4 hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells.

This is a standard protocol for the MTT assay.

Conclusion and Future Directions

While a dedicated study on 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is yet to be found in the surveyed literature, the analysis of its close structural analogs provides valuable insights. The 1-phenyl-5-oxopyrrolidine scaffold serves as a promising platform for the development of both anticancer and antimicrobial agents, particularly when functionalized with hydrazone and heterocyclic moieties. The 2-amino-pyrrole-3-carbonitrile framework, readily accessible through efficient multi-component reactions, also demonstrates significant biological potential.

The logical next step for researchers would be to synthesize the title compound, potentially through a multi-component reaction involving an N-phenyl substituted α-amino acid derivative, an activated carbonyl compound, and a cyanide source. Subsequent biological evaluation against a panel of cancer cell lines and microbial strains would then elucidate its specific therapeutic potential and allow for a direct comparison with the analogs presented in this guide. The unique combination of functional groups in 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile suggests that it may exhibit a novel and potent biological activity profile, making it a worthy target for future drug discovery efforts.

References

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 998. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The procedural recommendations that follow are designed to be robust and to empower researchers to operate with a high margin of safety. This is not merely a list of rules, but a self-validating system of protocols rooted in the principles of risk minimization and responsible chemical stewardship.

Structural Hazard Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards presented by the molecule itself. The structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile incorporates several functionalities that warrant a cautious approach.

  • Aromatic Amine Moiety: Phenylamine derivatives can be toxic and may be absorbed through the skin. They are often associated with skin irritation and sensitization.

  • Nitrile Group (-CN): Organic nitriles are a well-known class of potentially toxic compounds. They can be harmful if inhaled, swallowed, or absorbed through the skin.[4]

  • Lactam Ring: While often less reactive than their linear amide counterparts, lactams can still present hazards.

  • Solid, Particulate Nature: As a solid, this compound can become an inhalation hazard if it is dispersed as a fine dust.

Given these structural alerts, we must assume the compound is, at a minimum, a skin and eye irritant, and potentially toxic via inhalation, ingestion, and dermal contact until proven otherwise.[1] This conservative assessment forms the logical basis for the stringent PPE recommendations that follow.

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound must be conducted within a certified chemical fume hood to control exposure to airborne particulates and vapors.[5][6] The following PPE is mandatory for any procedure involving this substance.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Double-gloving with disposable, powder-free nitrile gloves. The outer glove should have a minimum thickness of 8 mil.[7]Thin nitrile gloves (e.g., 4-6 mil) offer only incidental splash protection and must be changed immediately upon contamination.[7][8] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, minimizing disruption to the workflow. The 8-mil thickness on the outer glove provides enhanced chemical resistance for short-term contact.[7] Always inspect gloves for pinholes or tears before use.[9]
Eye & Face Protection Chemical splash goggles with indirect venting. A full-face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[1][9]Standard safety glasses with side shields do not provide a seal around the eyes and are insufficient protection against splashes or fine dusts.[1] Chemical splash goggles are essential to prevent contact with the eyes.[1] A face shield adds a critical layer of protection for the entire face.[8][9]
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs. An additional chemically resistant apron should be worn when handling significant quantities.The lab coat protects the skin and personal clothing from contamination. Tightly cuffed sleeves prevent accidental contact with chemicals when reaching into the fume hood. An apron provides an extra layer of chemical resistance over the torso.[8]
Respiratory Protection Not typically required when handling small quantities within a certified and properly functioning chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation exposure.[5] If procedures with a high potential for aerosolization are anticipated, or if engineering controls are not available or fail, a risk assessment must be performed to determine the appropriate level of respiratory protection (e.g., an N95 respirator for particulates or a respirator with organic vapor cartridges).

Procedural Discipline: Donning, Doffing, and Disposal

Proper PPE is only effective when used correctly. Cross-contamination is a frequent and preventable cause of laboratory exposures.[7] Adherence to a strict procedural workflow is non-negotiable.

Step-by-Step PPE Workflow
  • Preparation: Before entering the designated handling area, ensure long hair is tied back and loose clothing or jewelry is secured. Wash hands thoroughly.

  • Donning Sequence:

    • Put on the inner pair of nitrile gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.

    • Put on chemical splash goggles.

    • If required, put on the face shield.

  • Handling Operations: Conduct all work within a chemical fume hood. Keep the sash at the lowest practical height. Use disposable, plastic-backed absorbent liners on the work surface to contain spills.[8]

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off without touching the skin. Ball it up in the gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside out, enclosing the first glove. Dispose of immediately.[7]

    • Remove the face shield and goggles.

    • Remove the lab coat, folding it inward to contain any potential contamination on the outer surface.

    • Remove the inner pair of gloves using the same technique as in step 4.1.

  • Final Step: Wash hands thoroughly with soap and water.

Diagram of Safe PPE Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_doff Decontamination Phase A Wash Hands B Don Inner Gloves A->B C Don Lab Coat B->C D Don Outer Gloves C->D E Don Goggles/ Face Shield D->E F Conduct Work in Fume Hood E->F Enter Work Area G Doff Outer Gloves F->G Exit Work Area H Doff Goggles/ Face Shield G->H I Doff Lab Coat H->I J Doff Inner Gloves I->J K Wash Hands J->K

Caption: A workflow diagram illustrating the correct sequence for donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step to prevent environmental release and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, bench paper) and any materials contaminated with the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Non-disposable equipment should be decontaminated using an appropriate solvent (e.g., ethanol or isopropanol, followed by soap and water), with the cleaning materials also disposed of as hazardous waste.

  • Spill Management: In the event of a spill, evacuate the immediate area. For a small spill within a fume hood, use a chemical spill kit with an absorbent appropriate for solid materials. Wear all prescribed PPE, including a face shield. Sweep up the absorbed material and place it in the hazardous waste container.[4] For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these rigorous, evidence-based protocols, you establish a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Fisher Scientific. (2024). Safety Data Sheet for 5-Amino-1-phenylpyrazole-4-carbonitrile.
  • Eastwest Medico. (2022, November 29). Why You Should use Nitrile Glove in Laboratories.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18).
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet for Pyrrole.
  • ChemicalBook. 2-AMINO-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBONITRILE.
  • PubChem. 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.
  • MilliporeSigma. (n.d.). Safety Data Sheet for Pyrrole.
  • Carl ROTH GmbH + Co. KG. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Fisher Scientific. (2023). Safety Data Sheet for Pyrrole.
  • BOC Sciences. 2-amino-5-oxo-1-phenyl-4,5-dihydro-1h-pyrrole-3-carbonitrile (124476-77-3).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.